molecular formula C10H17NO5 B15609708 (Rac)-ZLc-002

(Rac)-ZLc-002

Cat. No.: B15609708
M. Wt: 231.25 g/mol
InChI Key: BWPKYDAJBOUZDX-SECBINFHSA-N
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Description

(Rac)-ZLc-002 is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

methyl (2R)-2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate

InChI

InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m1/s1

InChI Key

BWPKYDAJBOUZDX-SECBINFHSA-N

Origin of Product

United States

Foundational & Exploratory

(Rac)-ZLc-002: A Technical Whitepaper on a Novel Modulator of Neuronal Nitric Oxide Synthase Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-ZLc-002, identified as N-(2-carbomethoxyacetyl)-D-valine methyl ester, is a novel small molecule that indirectly inhibits the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, nitric oxide synthase 1 adaptor protein (NOS1AP), also known as Capon. This compound has demonstrated significant potential in preclinical models of pain and oncology. It effectively suppresses inflammatory nociception and chemotherapy-induced neuropathic pain. Furthermore, this compound exhibits a synergistic effect with the chemotherapeutic agent paclitaxel (B517696), enhancing the reduction of tumor cell viability. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental protocols, to support further research and development.

Core Concepts and Mechanism of Action

This compound is a derivative of the amino acid D-valine. The designation "(Rac)" suggests that the compound is a racemic mixture, a fact supported by its synthesis from a chiral precursor followed by a reaction that may not preserve stereospecificity.

The primary molecular target of this compound is the interaction between nNOS and NOS1AP. This interaction is a key component of the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which is implicated in central sensitization and chronic pain. Overactivation of NMDA receptors leads to an influx of calcium, which activates nNOS. nNOS can then form a complex with NOS1AP, leading to the activation of downstream signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway, which contributes to neuroinflammation and neuronal damage.

Interestingly, studies have shown that while this compound effectively disrupts the nNOS-NOS1AP interaction in cellular assays, it fails to do so in cell-free biochemical binding assays[1]. This suggests an indirect mechanism of action, where the compound may be acting as a prodrug or modulating an upstream cellular process that in turn affects the nNOS-NOS1AP interaction.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity

Assay TypeCell Line / SystemConcentrationEffectReference
Co-immunoprecipitationPrimary cortical neurons10 µMReduces NMDA-induced nNOS-NOS1AP interaction[2]
AlphaScreen (cell-free)Purified His-nNOS1-299 and GST-NOS1AP400-506Up to 100 µMNo disruption of nNOS-NOS1AP interaction[2]
Cell Viability (in combination with Paclitaxel)4T1 breast cancer cells> 50 µM (ZLc-002 alone)Little to no inhibition of cell viability[2]
Cell Viability (in combination with Paclitaxel)4T1 breast cancer cellsZLc-002 + Paclitaxel (EC50 = 33.5 nM)Synergistically reduces tumor cell viability[2]
Cell Viability (in combination with Paclitaxel)HeyA8 ovarian cancer cellsNot specifiedSynergistically reduces tumor cell viability[1]

Table 2: In Vivo Efficacy

Pain ModelAnimal ModelDosing (Route)EffectReference
Inflammatory Pain (Formalin Test)Rat4 - 10 mg/kg (i.p.)Suppressed formalin-evoked inflammatory pain and reduced Fos protein-like immunoreactivity in the lumbar spinal dorsal horn.[1]
Chemotherapy-Induced Neuropathic Pain (Paclitaxel Model)Mouse10 mg/kg (i.p., once daily for up to 8 days)Attenuated mechanical and cold allodynia. Efficacy was sustained for at least four days of once-daily repeated dosing.[1]

No publicly available pharmacokinetic data (e.g., Cmax, Tmax, half-life, bioavailability) for this compound were found during the literature review.

Signaling Pathways

This compound modulates a critical signaling pathway downstream of the NMDA receptor. The following diagram illustrates the key components of this pathway and the proposed point of intervention for ZLc-002.

G cluster_upstream Upstream Activation cluster_complex nNOS-NOS1AP Complex Formation cluster_downstream Downstream Signaling Cascade Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Activation nNOS nNOS Ca2_influx->nNOS Activates Complex nNOS-NOS1AP Complex nNOS->Complex NOS1AP NOS1AP (Capon) NOS1AP->Complex MKK3 MKK3 Complex->MKK3 Recruits & Activates ZLc002 This compound ZLc002->Complex Indirectly Disrupts p38_MAPK p38 MAPK MKK3->p38_MAPK Phosphorylates & Activates p53 p53 p38_MAPK->p53 Phosphorylates Neuroinflammation Neuroinflammation & Neuronal Damage p53->Neuroinflammation

Caption: nNOS-NOS1AP signaling pathway modulated by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for this compound.

Synthesis of this compound
  • Reaction: Condensation of D-valine methyl ester hydrochloride with methyl malonyl chloride.

  • Procedure:

    • Dissolve D-valine methyl ester hydrochloride (1.50 g, 9 mmol) in dichloromethane (B109758) (CH2Cl2, 35 ml) and cool to -15°C.

    • Add N-methylmorpholine (2 ml, 18.45 mmol) dropwise to the solution.

    • Add methyl malonyl chloride (1 ml, 9.45 mmol) to the reaction mixture and stir for 30 minutes at -15°C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Remove the solvent under vacuum.

    • Dilute the residue with a small amount of water (e.g., 8 ml).

    • Extract the aqueous solution with ethyl acetate (B1210297) (EtOAc) (4 x 50 mL).

    • Combine the organic phases, dry, and concentrate to yield the product.

  • Caution: Methyl malonyl chloride is acrid and moisture-sensitive. The reaction should be performed in a well-ventilated fume hood under anhydrous conditions. ZLc-002 is water-soluble, so excessive water during workup can reduce yield.

Co-immunoprecipitation of nNOS and NOS1AP
  • Objective: To assess the effect of this compound on the interaction between nNOS and NOS1AP in a cellular context.

  • Cell System: Primary cortical neurons or HEK293T cells co-expressing full-length nNOS and NOS1AP.

  • Protocol Outline:

    • Cell Treatment: Pre-treat cultured cells with this compound (e.g., 10 µM) before challenging with an NMDA receptor agonist (e.g., 50 µM NMDA) to induce the nNOS-NOS1AP interaction.

    • Cell Lysis: Lyse the cells in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors to preserve the protein complexes.

    • Immunoprecipitation: Incubate the cell lysates with an antibody specific for either nNOS or NOS1AP overnight at 4°C.

    • Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

    • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the protein complexes from the beads using an appropriate elution buffer (e.g., SDS-PAGE sample buffer).

    • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both nNOS and NOS1AP to detect the co-immunoprecipitated protein.

G start Cell Culture with This compound Treatment lysis Cell Lysis start->lysis ip Immunoprecipitation (with anti-nNOS or anti-NOS1AP Ab) lysis->ip capture Complex Capture (Protein A/G Beads) ip->capture wash Washing Steps capture->wash elution Elution wash->elution wb Western Blot Analysis elution->wb end Detection of Co-precipitated Protein wb->end

Caption: Experimental workflow for co-immunoprecipitation.

Paclitaxel-Induced Neuropathic Pain Model
  • Objective: To evaluate the in vivo efficacy of this compound in a model of chemotherapy-induced neuropathic pain.

  • Animal Model: Mice.

  • Protocol Outline:

    • Induction of Neuropathy: Administer paclitaxel (e.g., 4 mg/kg, i.p.) every other day for a total of four injections.

    • Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) once daily.

    • Assessment of Mechanical Allodynia (von Frey Test):

      • Place mice on an elevated wire mesh floor in individual chambers and allow them to acclimatize.

      • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

      • A positive response is recorded as a withdrawal, flinching, or licking of the paw.

      • The paw withdrawal threshold is determined using a method such as the up-down method.

    • Assessment of Cold Allodynia (Acetone Test):

      • Apply a drop of acetone (B3395972) to the plantar surface of the hind paw.

      • Measure the duration of paw withdrawal, flinching, or licking in response to the cooling sensation.

Formalin-Induced Inflammatory Pain Model
  • Objective: To assess the efficacy of this compound in a model of inflammatory pain.

  • Animal Model: Rats.

  • Protocol Outline:

    • Drug Administration: Pre-treat rats with this compound (e.g., 4-10 mg/kg, i.p.).

    • Induction of Pain: Inject a dilute formalin solution (e.g., 5% formalin in saline) into the plantar surface of the hind paw.

    • Behavioral Observation: Observe the animals and record the amount of time spent licking, biting, or flinching the injected paw. The response is typically biphasic:

      • Phase 1 (0-5 minutes post-injection): Represents direct chemical irritation of nociceptors.

      • Phase 2 (15-60 minutes post-injection): Involves inflammatory processes and central sensitization.

Future Directions and Considerations

  • Pharmacokinetics: A significant gap in the current knowledge of this compound is the lack of pharmacokinetic data. Studies to determine its absorption, distribution, metabolism, and excretion (ADME) are crucial for its further development.

  • Stereochemistry: The synthesis of this compound likely produces a racemic mixture. It is important to separate the enantiomers and evaluate their individual biological activities to identify the active stereoisomer. This could lead to a more potent and specific drug candidate with a potentially improved therapeutic index.

  • Direct Molecular Target: The indirect mechanism of action of this compound warrants further investigation. Identifying its direct molecular target within the cell could provide valuable insights into the regulation of the nNOS-NOS1AP signaling pathway and open up new avenues for drug design.

  • Toxicology: Comprehensive toxicology studies are necessary to assess the safety profile of this compound before it can be considered for clinical development.

Conclusion

This compound is a promising preclinical compound that modulates the nNOS-NOS1AP signaling pathway, demonstrating efficacy in models of neuropathic pain, inflammatory pain, and oncology. Its unique, indirect mechanism of action presents an interesting area for further research. The data summarized in this technical guide provide a solid foundation for scientists and drug development professionals to build upon in exploring the full therapeutic potential of this compound and related molecules.

References

(Rac)-ZLc-002: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-ZLc-002 has emerged as a significant modulator of neuronal signaling pathways, primarily through its action on the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (Nitric Oxide Synthase 1 Adaptor Protein), also known as CAPON (C-terminal PDZ ligand of nNOS). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on protein-protein interactions and downstream signaling cascades. The information presented herein is intended to support further research and drug development efforts centered on this molecule and its therapeutic targets.

Core Mechanism of Action: Indirect Inhibition of the nNOS-NOS1AP Interaction

This compound is characterized as a putative inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and the nitric oxide synthase 1 adaptor protein (NOS1AP). Experimental evidence indicates that this compound disrupts this interaction within intact cells, such as primary cortical neurons and HEK293T cells. However, it is crucial to note that the molecule does not inhibit the direct binding of purified nNOS and NOS1AP proteins in cell-free in vitro assays.[1][2] This suggests an indirect mechanism of action, whereby this compound likely modulates an upstream cellular process or component that in turn leads to the dissociation of the nNOS-NOS1AP complex.

The "(Rac)" designation in its name strongly implies that ZLc-002 is a racemic mixture, consisting of two enantiomers. To date, publicly available scientific literature has not detailed the separation of these enantiomers or characterized their individual biological activities.

Quantitative Data Summary

The currently available quantitative data on the efficacy of this compound is limited. No comprehensive dose-response curves or IC50/EC50 values for the disruption of the nNOS-NOS1AP interaction have been published. The primary piece of quantitative evidence comes from co-immunoprecipitation experiments in HEK293T cells.

Parameter Value Experimental System Notes
Inhibition of nNOS-NOS1AP Interaction ~40% reductionHEK293T cellsAt a concentration of 10 µM, following NMDA-induced interaction.[1]
In Vitro Concentration 10 µMPrimary cortical neurons, HEK293T cellsConcentration used in co-immunoprecipitation experiments.[1]
In Vivo Dosage 4 - 10 mg/kgAnimal modelsEffective dose range observed in studies on pain.[2]

Signaling Pathways

The interaction between nNOS and NOS1AP is a critical node in the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which plays a central role in synaptic plasticity, learning, memory, and excitotoxicity. By disrupting the nNOS-NOS1AP complex, this compound influences downstream signaling events, most notably the p38 mitogen-activated protein kinase (p38 MAPK) pathway.

NMDA Receptor-Mediated nNOS-NOS1AP Signaling

Activation of NMDA receptors by glutamate (B1630785) leads to an influx of calcium ions, which in turn activates nNOS. nNOS then associates with NOS1AP. This interaction is crucial for the subsequent activation of downstream signaling cascades implicated in neuronal function and pathology.

cluster_0 Cell Membrane cluster_1 Intracellular Space NMDA_Receptor NMDA Receptor Ca2_influx Ca2+ Influx NMDA_Receptor->Ca2_influx Leads to Glutamate Glutamate Glutamate->NMDA_Receptor Activates nNOS nNOS Ca2_influx->nNOS Activates NOS1AP NOS1AP nNOS->NOS1AP Binds to p38_MAPK_activation p38 MAPK Activation NOS1AP->p38_MAPK_activation Mediates ZLc002 This compound ZLc002->nNOS Indirectly Inhibits Binding to NOS1AP

NMDA Receptor-nNOS-NOS1AP Signaling Pathway
Downstream p38 MAPK Activation

The nNOS-NOS1AP complex acts as a scaffold that facilitates the activation of the p38 MAPK signaling pathway, mediated by the upstream kinase MKK3.[3][4] By disrupting the formation of this complex, this compound effectively blocks the downstream activation of p38 MAPK.

nNOS_NOS1AP_Complex nNOS-NOS1AP Complex MKK3 MKK3 nNOS_NOS1AP_Complex->MKK3 Recruits p38_MAPK p38 MAPK MKK3->p38_MAPK Activates Downstream_Effects Downstream Cellular Effects (e.g., Excitotoxicity) p38_MAPK->Downstream_Effects ZLc002 This compound ZLc002->nNOS_NOS1AP_Complex Disrupts

Inhibition of p38 MAPK Activation

Experimental Protocols

Co-Immunoprecipitation of nNOS and NOS1AP from Cell Lysates

This protocol is designed to assess the effect of this compound on the interaction between nNOS and NOS1AP in a cellular context.

Cell Culture and Transfection:

  • HEK293T cells are cultured in appropriate media.

  • Cells are co-transfected with plasmids encoding for full-length nNOS and full-length NOS1AP.

Compound Treatment and Cell Lysis:

  • Transfected cells are treated with this compound (e.g., 10 µM) or vehicle control for a specified period.

  • Cells are stimulated with an agent to induce the nNOS-NOS1AP interaction (e.g., NMDA).

  • Cells are washed and lysed in a suitable immunoprecipitation buffer containing protease inhibitors.

Immunoprecipitation:

  • Cell lysates are pre-cleared with protein A/G agarose (B213101) beads.

  • An antibody targeting one of the proteins of interest (e.g., anti-nNOS) is added to the lysate and incubated to form an antibody-antigen complex.

  • Protein A/G agarose beads are added to capture the antibody-antigen complexes.

Washing and Elution:

  • The beads are washed multiple times to remove non-specific binding proteins.

  • The protein complexes are eluted from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

Western Blot Analysis:

  • The eluted proteins are separated by SDS-PAGE and transferred to a membrane.

  • The membrane is probed with antibodies against both nNOS and NOS1AP to detect the co-immunoprecipitated protein.

Start Start: HEK293T cells co-transfected with nNOS and NOS1AP Treatment Treatment: This compound (10 µM) or Vehicle Start->Treatment Stimulation Stimulation: NMDA Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis IP Immunoprecipitation with anti-nNOS antibody Lysis->IP WB Western Blot for nNOS and NOS1AP IP->WB Analysis Analysis: Quantify co-IP of NOS1AP WB->Analysis

Co-Immunoprecipitation Workflow
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for In Vitro Binding

This protocol is used to determine if a compound directly disrupts the interaction between two purified proteins.

Reagents and Proteins:

  • Purified, tagged proteins: His-nNOS(1-299) and GST-NOS1AP(400-506).

  • AlphaScreen Glutathione Donor Beads and Nickel Chelate Acceptor Beads.

  • This compound at various concentrations.

Assay Procedure:

  • The purified proteins are incubated together in a microplate well in the presence of varying concentrations of this compound or vehicle.

  • Glutathione Donor Beads are added, which bind to the GST-tagged NOS1AP.

  • Nickel Chelate Acceptor Beads are added, which bind to the His-tagged nNOS.

Signal Detection:

  • If the proteins interact, the Donor and Acceptor beads are brought into close proximity.

  • Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead.

  • The Acceptor bead is excited and emits light at 520-620 nm. The intensity of this light is proportional to the extent of protein-protein interaction.

Data Analysis:

  • A decrease in the AlphaScreen signal in the presence of the compound would indicate direct inhibition of the protein-protein interaction.

Start Start: Purified His-nNOS and GST-NOS1AP proteins Incubation Incubate with This compound Start->Incubation Add_Beads Add Donor and Acceptor Beads Incubation->Add_Beads Detection Measure Luminescence Add_Beads->Detection Analysis Analyze for Inhibition Detection->Analysis

AlphaScreen Experimental Workflow

Conclusion and Future Directions

This compound represents a valuable research tool for investigating the physiological and pathological roles of the nNOS-NOS1AP signaling pathway. Its indirect mechanism of action, while not fully elucidated, offers a unique approach to modulating this pathway. Future research should focus on several key areas:

  • Determination of IC50/EC50 Values: Establishing a robust, cell-based assay to determine the potency of this compound in disrupting the nNOS-NOS1AP interaction is critical.

  • Elucidation of the Precise Indirect Mechanism: Identifying the direct molecular target of this compound that leads to the dissociation of the nNOS-NOS1AP complex will provide a more complete understanding of its action.

  • Chiral Separation and Analysis: The synthesis and biological evaluation of the individual enantiomers of ZLc-002 are necessary to determine if one enantiomer is more active or if the racemic mixture is required for its observed effects.

  • Patent Landscape: A thorough search for patent filings related to ZLc-002 could provide additional, non-publicly available data on its properties and development.

Addressing these knowledge gaps will be essential for advancing this compound or its derivatives toward potential therapeutic applications.

References

(Rac)-ZLc-002: A Technical Guide to the nNOS-NOS1AP Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-ZLc-002 has emerged as a significant small molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON). This interaction is a critical node in N-methyl-D-aspartate (NMDA) receptor signaling pathways, implicated in a range of neuropathological conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, experimental data, and relevant protocols for researchers and drug development professionals.

Core Mechanism of Action

This compound is a selective inhibitor of the nNOS-CAPON (NOS1AP) coupling.[1][2] Elevated NMDA receptor activity is a known contributor to central sensitization.[3][4] Downstream of NMDA receptors, disrupting the protein-protein interactions of nNOS has been shown to suppress pain.[3][4] Specifically, this compound interferes with the binding between nNOS and NOS1AP.[3][4] While the molecule has been shown to disrupt the nNOS-NOS1AP interaction in intact cells, cell-free biochemical binding assays suggest an indirect mode of action.[3][4] The active metabolite of the prodrug ZLc-002, ZLc-002-1 [N-(2-carboxyacetyl)-D-valine-methyl ester], demonstrates a weak affinity for the nNOS PDZ ligand-binding pocket.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

In Vitro Efficacy
Assay TypeCell Line/SystemConcentrationEffectReference
Co-immunoprecipitationPrimary cultured cortical neurons10 µMReduced co-immunoprecipitation of NOS1AP with nNOS.[6][7]
Co-immunoprecipitationHEK293T cells (co-expressing full-length nNOS and NOS1AP)Not specifiedReduced co-immunoprecipitation of full-length NOS1AP and nNOS.[3][4]
Co-immunoprecipitationCultured hippocampal neurons from ICR mice1 µM (24h)Inhibited the nNOS-CAPON interaction.[1]
Cell-free binding assay (AlphaScreen)Purified His-neuronal nitric oxide synthase (1-299) and glutathione (B108866) S-transferase-NOS1AP (400-506)Not specifiedFailed to disrupt in vitro binding.[3][4][6]
Competition Fluorescence Polarization AssayZLc-002-1 vs. F-GDLV ligand115 ± 29 µM (Kc)Competed with F-GDLV ligand for the nNOS PDZ ligand-binding pocket.[5]
Cell Viability Assay4T1 (breast) and HeyA8 (ovarian) tumor cell linesNot specifiedSynergized with paclitaxel (B517696) to reduce tumor cell viability; no effect alone.[3][4][8]
In Vivo Efficacy
Animal ModelConditionDosing RegimenEffectReference
MicePaclitaxel-induced neuropathic pain10 mg/kg; i.p.; once or daily for 8 daysAttenuated mechanical and cold allodynia.[6][7]
RatsFormalin-evoked inflammatory pain4 and 10 mg/kg; i.p.; onceReduced nociceptive behavior and Fos-like immunoreactivity in the spinal dorsal horn.[6]
ICR MiceChronic mild stress (CMS)-induced anxiety40 mg/kg/day; i.v.; 7 daysAttenuated anxiogenic behavior.[1][6]
ICR MiceCorticosterone (CORT)-induced anxiety10 µM, 1 µL; hippocampus injection once per day for 7 daysAmeliorated anxiety-related behaviors.[1]
tMCAO MiceStroke30 mg/kg; i.p. from 4-10 days until 46 days after strokeImproved motor function and recovery in the delayed phase.[1]

Key Experimental Protocols

Detailed methodologies for the pivotal experiments cited are outlined below.

Co-Immunoprecipitation in Cultured Neurons
  • Cell Culture: Primary cortical or hippocampal neurons are cultured to an appropriate density.

  • Treatment: Cells are treated with this compound at the desired concentration (e.g., 10 µM) for a specified duration.

  • Lysis: Cells are lysed in a suitable buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific for nNOS overnight at 4°C with gentle rotation. Protein A/G-agarose beads are then added to pull down the antibody-protein complex.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against nNOS and NOS1AP to detect the co-immunoprecipitation.

Animal Models of Neuropathic and Inflammatory Pain
  • Paclitaxel-Induced Neuropathic Pain:

    • Induction: Mice receive intraperitoneal injections of paclitaxel to induce neuropathic pain, characterized by mechanical and cold allodynia.

    • Treatment: this compound is administered intraperitoneally at specified doses (e.g., 10 mg/kg).

    • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to measure the paw withdrawal threshold. Cold allodynia is measured by observing the response to a cold stimulus (e.g., acetone (B3395972) application).

  • Formalin-Evoked Inflammatory Pain:

    • Induction: Rats receive a subcutaneous injection of formalin into the plantar surface of the hind paw, which elicits a biphasic nociceptive response (licking, flinching).

    • Treatment: this compound is administered intraperitoneally prior to formalin injection.

    • Behavioral Observation: The time spent licking or flinching the injected paw is recorded in distinct phases (early and late phase).

    • Immunohistochemistry: Following the behavioral test, spinal cord tissue is collected and processed for Fos-like immunoreactivity, a marker of neuronal activation.

Visualizing Pathways and Processes

nNOS-NOS1AP Signaling Pathway

nNOS_NOS1AP_Signaling NMDA_R NMDA Receptor Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx nNOS nNOS Ca_Influx->nNOS Activates NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Interaction Downstream Downstream Signaling nNOS->Downstream ZLc002 This compound ZLc002->nNOS Inhibits Interaction

Caption: The nNOS-NOS1AP signaling cascade downstream of the NMDA receptor.

Proposed Mechanism of this compound Action

ZLc002_Mechanism cluster_cell In a Cellular Context cluster_cellfree In a Cell-Free System nNOS_NOS1AP_Complex nNOS-NOS1AP Complex Disrupted_Complex Disrupted Interaction nNOS_NOS1AP_Complex->Disrupted_Complex ZLc002_in_cell This compound ZLc002_in_cell->nNOS_NOS1AP_Complex Indirectly Inhibits Purified_nNOS Purified nNOS Purified_NOS1AP Purified NOS1AP Purified_nNOS->Purified_NOS1AP Binding No_Disruption No Direct Disruption Purified_nNOS->No_Disruption Purified_NOS1AP->No_Disruption ZLc002_in_vitro This compound ZLc002_in_vitro->Purified_nNOS

Caption: Contrasting effects of this compound in cellular vs. cell-free systems.

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow Start Start: Cultured Neurons Treatment Treat with This compound Start->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitate with anti-nNOS Lysis->IP Wash Wash Beads IP->Wash Elute Elute Proteins Wash->Elute WB Western Blot for nNOS & NOS1AP Elute->WB Result Result: Assess Interaction WB->Result

Caption: A streamlined workflow for co-immunoprecipitation experiments.

References

An In-Depth Technical Guide to (Rac)-ZLc-002: A Novel Inhibitor of nNOS-NOS1AP Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Rac)-ZLc-002 is a novel small molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON). This interaction is a key component of downstream signaling from the N-methyl-D-aspartate (NMDA) receptor, and its disruption has shown therapeutic potential in preclinical models of neuropathic and inflammatory pain. This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and biological activity of this compound, supported by experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is chemically known as N-(2-carbomethoxyacetyl)-D-valine methyl ester.

Chemical Structure:

Chemical Structure of this compound

PropertyValue
IUPAC Name methyl (2R)-2-[3-methoxy-3-oxopropanoylamino]-3-methylbutanoate
Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
SMILES COC(=O)CC(=O)N--INVALID-LINK--C(=O)OC
Appearance Solid[1]

Synthesis

This compound, referred to as N-(2-carbomethoxyacetyl)-D-valine methyl ester in the synthesis protocol, is prepared by the condensation of D-valine methyl ester hydrochloride with methyl malonyl chloride.[2]

Experimental Protocol for Synthesis

Materials:

  • D-valine methyl ester hydrochloride

  • Dichloromethane (CH2Cl2)

  • N-methylmorpholine

  • Methyl malonyl chloride

  • Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure: [2]

  • To a solution of D-valine methyl ester hydrochloride (1.50 g, 9 mmol) in CH2Cl2 (35 ml) at -15°C, add N-methylmorpholine (2 ml, 18.45 mmol) dropwise.

  • To the resulting mixture, add methyl malonyl chloride (1 ml, 9.45 mmol) and stir for 30 minutes at -15°C.

  • Allow the reaction to warm to room temperature and continue stirring for 12 hours.

  • Remove the solvent under vacuum.

  • Dilute the residue with water (8 ml) and transfer to a separatory funnel. Caution: ZLc-002 is water-soluble; using excess water will reduce the extraction yield.

  • Extract the aqueous solution with EtOAc (4 x 50 mL).

  • Combine the organic phases, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the solution and concentrate under vacuum to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to yield N-(2-carbomethoxyacetyl)-D-valine methyl ester.

Mechanism of Action and Signaling Pathway

This compound functions by disrupting the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand, NOS1AP.[1] This interaction is a critical step in the signaling cascade initiated by the activation of NMDA receptors, which plays a significant role in central sensitization and pain perception.[2]

Elevated NMDA receptor activity leads to an influx of Ca2+, which activates nNOS. nNOS, in turn, is scaffolded by proteins like PSD95 and interacts with NOS1AP. This complex facilitates the production of nitric oxide (NO), a key signaling molecule in pain pathways. By inhibiting the nNOS-NOS1AP interaction, this compound attenuates the downstream effects of NMDA receptor overactivation.

nNOS_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca2+ Influx NMDAR->Ca_influx Activates nNOS nNOS Ca_influx->nNOS Activates NOS1AP NOS1AP nNOS->NOS1AP Interacts with NO_Production NO Production NOS1AP->NO_Production Facilitates Pain_Signaling Downstream Pain Signaling NO_Production->Pain_Signaling Leads to ZLc002 This compound ZLc002->nNOS Inhibits Interaction CoIP_Workflow start Primary Cortical Neuron Culture pretreatment Pretreat with this compound (10 µM) or vehicle start->pretreatment challenge Challenge with NMDA (50 µM) pretreatment->challenge lysis Cell Lysis challenge->lysis immunoprecipitation Immunoprecipitate with anti-nNOS antibody lysis->immunoprecipitation wash Wash beads immunoprecipitation->wash elution Elute proteins wash->elution western_blot Western Blot for nNOS and NOS1AP elution->western_blot analysis Quantify co-immunoprecipitated NOS1AP western_blot->analysis Neuropathic_Pain_Workflow start Induce neuropathy in mice with paclitaxel (B517696) treatment Administer this compound (10 mg/kg, i.p.) or vehicle start->treatment behavioral_testing Assess mechanical and cold allodynia at multiple time points treatment->behavioral_testing repeated_dosing Optional: Administer daily for several days behavioral_testing->repeated_dosing final_assessment Final behavioral assessment behavioral_testing->final_assessment Single dose effect repeated_dosing->final_assessment Inflammatory_Pain_Workflow start Administer this compound (4 or 10 mg/kg, i.p.) or vehicle to rats formalin_injection Inject formalin into the hind paw start->formalin_injection behavioral_observation Record pain behaviors (flinching, licking) formalin_injection->behavioral_observation tissue_collection Collect spinal cord tissue behavioral_observation->tissue_collection ihc Perform immunohistochemistry for Fos protein tissue_collection->ihc analysis Analyze behavioral scores and Fos expression ihc->analysis

References

(Rac)-ZLc-002 biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of (Rac)-ZLc-002

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a small molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP), also known as CAPON. This interaction is a key component of the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which plays a crucial role in central sensitization and various neurological conditions. Elevated NMDA receptor activity is implicated in the pathophysiology of chronic pain states, including inflammatory and neuropathic pain.[1][2] this compound has emerged as a promising therapeutic candidate for its potential to modulate this pathway, thereby offering a novel approach to pain management and potentially cancer therapy.[1][2]

This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The biological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of this compound
Assay TypeCell Line/SystemConcentrationEffectReference
Co-immunoprecipitationHEK293T cells10 µM~40% reduction in nNOS-NOS1AP interaction[1]
Co-immunoprecipitationPrimary cortical neurons10 µMReduced NMDA-induced increase in nNOS-NOS1AP interaction[1]
Cell-free AlphaScreenPurified His-nNOS1-299 and GST-NOS1AP400-506Up to 100 µMNo disruption of nNOS-NOS1AP interaction[1]
Cell Viability (alone)4T1 (breast cancer), HeyA8 (ovarian cancer)Not specifiedNo effect on tumor cell viability[1][2]
Cell Viability (in combination)4T1 (breast cancer), HeyA8 (ovarian cancer)Not specifiedSynergistic reduction in viability with Paclitaxel (B517696)[1][2]
Table 2: In Vivo Efficacy of this compound
Animal ModelSpeciesDosingEffectReference
Formalin-induced inflammatory painRat4 and 10 mg/kg, i.p.Suppression of nociceptive behavior and reduced Fos-like immunoreactivity in the spinal dorsal horn[1][2]
Paclitaxel-induced neuropathic painMouse10 mg/kg, i.p. (single or daily for 4 days)Attenuation of mechanical and cold allodynia[1][2]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) in HEK293T Cells

This protocol describes the method used to assess the disruption of the nNOS-NOS1AP interaction in a cellular context.[1]

  • Cell Culture and Transfection: HEK293T cells are cultured in standard conditions. Cells are co-transfected with plasmids encoding full-length GFP-tagged nNOS and full-length luciferase-tagged NOS1AP.

  • Treatment: 22 hours post-transfection, the cell culture medium is replaced with a medium supplemented with 0.5 mM probenecid. Cells are then treated with 10 µM this compound or vehicle for 90 minutes. Probenecid is included to inhibit the extrusion of the compound from the cells.

  • Lysis: Following treatment, cells are lysed in a low stringency buffer containing protease inhibitors.

  • Immunoprecipitation: The cell lysates are incubated with an anti-GFP antibody to pull down GFP-nNOS and any interacting proteins.

  • Western Blotting: The immunoprecipitated protein complexes are resolved by SDS-PAGE and transferred to a membrane for western blotting. The amount of co-immunoprecipitated luciferase-NOS1AP is quantified and normalized to the amount of immunoprecipitated GFP-nNOS.

Paclitaxel-Induced Neuropathic Pain Model in Mice

This protocol details the in vivo model used to evaluate the analgesic efficacy of this compound on chemotherapy-induced neuropathic pain.[1]

  • Induction of Neuropathy: Adult male C57BL/6J mice receive intraperitoneal (i.p.) injections of paclitaxel.

  • Drug Administration: On day 16 after the initiation of paclitaxel treatment, mice are administered a single i.p. injection of this compound (10 mg/kg) or vehicle. For repeated dosing studies, injections are given daily for a specified number of days.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and cold allodynia is measured by acetone (B3395972) application to the paw. Behavioral responses are measured at baseline and at various time points post-drug administration (e.g., 30, 60, 90, and 150 minutes).

Cell Viability Assay

This assay is used to determine the effect of this compound, alone and in combination with paclitaxel, on the viability of cancer cells.[1]

  • Cell Culture: 4T1 (murine breast carcinoma) and HeyA8 (human ovarian cancer) cells are cultured in appropriate media.

  • Treatment: Cells are treated with this compound, paclitaxel, or a combination of both at various concentrations.

  • Viability Assessment: Cell viability is measured using a standard colorimetric assay, such as the MTT assay, at a specified time point after treatment (e.g., 72 hours).

  • Synergy Analysis: The synergistic effect of the combination treatment is determined using analytical models such as the Bliss independence model, the Loewe additivity model, or the highest single agent (HSA) model with software like Combenefit.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed mechanism of action of this compound within the nNOS signaling pathway.

G cluster_0 Postsynaptic Neuron NMDA_R NMDA Receptor PSD95 PSD95 NMDA_R->PSD95 Binds nNOS nNOS PSD95->nNOS Binds NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Binds NO_production Nitric Oxide (NO) Production nNOS->NO_production Catalyzes ZLc002 This compound ZLc002->nNOS Inhibits Interaction Downstream Downstream Signaling & Central Sensitization NO_production->Downstream Glutamate Glutamate Glutamate->NMDA_R Activates G start Start: HEK293T Cells transfect Co-transfect with GFP-nNOS and Luc-NOS1AP start->transfect treat Treat with this compound or Vehicle transfect->treat lyse Cell Lysis treat->lyse ip Immunoprecipitation with anti-GFP antibody lyse->ip wash Wash beads ip->wash elute Elute proteins wash->elute analysis Western Blot Analysis (Quantify Luc-NOS1AP/ GFP-nNOS) elute->analysis end End: Assess Interaction analysis->end G cluster_induction Pain Induction cluster_treatment Treatment cluster_assessment Assessment cluster_outcome Outcome paclitaxel Administer Paclitaxel to Mice development Development of Neuropathic Pain paclitaxel->development treatment Administer this compound or Vehicle development->treatment behavior Behavioral Testing (Mechanical & Cold Allodynia) treatment->behavior outcome Analgesic Effect of This compound behavior->outcome

References

(Rac)-ZLc-002 Target Validation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(Rac)-ZLc-002 is a small molecule inhibitor targeting the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP). This interaction is a key node in neuronal signaling pathways implicated in various pathological conditions. This technical guide provides a comprehensive overview of the target validation for this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and workflows. The presented evidence supports the disruptive effect of this compound on the nNOS-NOS1AP interaction in cellular contexts, highlighting its potential as a therapeutic agent for inflammatory and neuropathic pain.

Introduction

Neuronal nitric oxide synthase (nNOS) is a critical enzyme in the central and peripheral nervous systems, responsible for the production of nitric oxide (NO), a versatile signaling molecule. The activity and localization of nNOS are tightly regulated through its interaction with various scaffolding and adaptor proteins. One such key interaction is with the nitric oxide synthase 1 adaptor protein (NOS1AP), also known as CAPON (carboxy-terminal PDZ ligand of nNOS). The nNOS-NOS1AP complex is implicated in downstream signaling from N-methyl-D-aspartate receptors (NMDARs) and has been linked to neurological and psychiatric disorders, as well as chronic pain states.

This compound has been identified as a putative inhibitor of this nNOS-NOS1AP interaction. This document serves to consolidate the evidence validating this molecular target for this compound, providing a detailed resource for researchers in the field of neuroscience and drug development.

Target Identification and Rationale

The primary molecular target of this compound is the protein-protein interaction interface between nNOS and NOS1AP. The rationale for targeting this interaction is based on the hypothesis that disrupting the nNOS-NOS1AP complex can modulate downstream signaling pathways involved in nociception, thereby offering a novel therapeutic strategy for pain management. Elevated NMDAR activity is a known contributor to central sensitization and chronic pain, and targeting downstream effectors of NMDAR signaling, such as the nNOS-NOS1AP complex, presents an opportunity for more selective therapeutic intervention with potentially fewer side effects than direct NMDAR antagonists.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies validating the biological activity of this compound.

Table 1: In Vitro Efficacy of this compound

Assay TypeCell Line/SystemTreatmentConcentrationOutcomeReference
Co-immunoprecipitationPrimary cortical neuronsNMDA (50 µM) + this compound10 µMReduced co-immunoprecipitation of NOS1AP with nNOS[1]
Co-immunoprecipitationHEK293T cellsThis compound10 µMDisrupted co-immunoprecipitation of full-length nNOS and NOS1AP[1]
AlphaScreen AssayPurified recombinant proteinsThis compoundNot specifiedFailed to disrupt nNOS-NOS1AP interaction[1]

Table 2: In Vivo Efficacy of this compound in Pain Models

Pain ModelSpeciesAdministrationDoseOutcomeReference
Formalin-induced inflammatory painRatIntraperitoneal (i.p.)4 and 10 mg/kgSuppressed formalin-evoked pain behavior[1]
Paclitaxel-induced neuropathic painMouseIntraperitoneal (i.p.)10 mg/kgAttenuated mechanical and cold allodynia[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Co-immunoprecipitation in HEK293T Cells

Objective: To determine if this compound disrupts the interaction between nNOS and NOS1AP in a cellular context.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in standard media and transfected with plasmids encoding full-length EGFP-tagged nNOS and full-length luciferase-tagged NOS1AP.

  • Compound Treatment: Twenty-four hours post-transfection, cells are treated with this compound (10 µM) or vehicle for a specified duration.

  • Cell Lysis: Cells are harvested and lysed in a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates are incubated with an anti-GFP antibody to pull down the EGFP-nNOS protein complex. Protein A/G agarose (B213101) beads are then added to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding proteins.

  • Elution: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with antibodies against luciferase (to detect NOS1AP) and GFP (to confirm nNOS pulldown).

  • Quantification: The band intensities are quantified using densitometry, and the amount of co-immunoprecipitated NOS1AP is normalized to the amount of immunoprecipitated nNOS.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Objective: To assess the direct effect of this compound on the interaction between purified nNOS and NOS1AP proteins in a cell-free system.

Methodology:

  • Protein Purification: Recombinant His-tagged nNOS and GST-tagged NOS1AP proteins are expressed and purified.

  • Assay Setup: The assay is performed in a 384-well microplate. Biotinylated anti-GST antibody is added, which will bind to the GST-NOS1AP.

  • Compound Incubation: this compound is added at various concentrations to the wells containing the purified proteins.

  • Bead Addition: Streptavidin-coated Donor beads and anti-His antibody-conjugated Acceptor beads are added to the wells.

  • Incubation: The plate is incubated in the dark to allow for the binding interactions to occur. If nNOS and NOS1AP interact, the Donor and Acceptor beads are brought into close proximity.

  • Signal Detection: The plate is read using an AlphaScreen-compatible plate reader. Laser excitation at 680 nm of the Donor beads generates singlet oxygen, which, if in proximity to the Acceptor beads, initiates a chemiluminescent signal at 520-620 nm.

  • Data Analysis: A decrease in the AlphaScreen signal in the presence of the compound would indicate a disruption of the protein-protein interaction.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows.

nNOS_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Inhibition by this compound Glutamate Glutamate NMDAR NMDAR Glutamate->NMDAR Binds PSD95 PSD95 NMDAR->PSD95 Activates nNOS nNOS PSD95->nNOS Binds NOS1AP NOS1AP nNOS->NOS1AP Interacts with NO NO nNOS->NO Produces L-Citrulline L-Citrulline nNOS->L-Citrulline Downstream Signaling Downstream Signaling NO->Downstream Signaling Activates L-Arginine L-Arginine L-Arginine->nNOS ZLc002 ZLc002 ZLc002->nNOS Disrupts Interaction

Caption: nNOS-NOS1AP Signaling Pathway and Point of Intervention for this compound.

CoIP_Workflow Start Start Transfect HEK293T cells with EGFP-nNOS and Luc-NOS1AP Transfect HEK293T cells with EGFP-nNOS and Luc-NOS1AP Start->Transfect HEK293T cells with EGFP-nNOS and Luc-NOS1AP Treat cells with this compound or Vehicle Treat cells with this compound or Vehicle Transfect HEK293T cells with EGFP-nNOS and Luc-NOS1AP->Treat cells with this compound or Vehicle Lyse cells Lyse cells Treat cells with this compound or Vehicle->Lyse cells Immunoprecipitate with anti-GFP antibody Immunoprecipitate with anti-GFP antibody Lyse cells->Immunoprecipitate with anti-GFP antibody Capture with Protein A/G beads Capture with Protein A/G beads Immunoprecipitate with anti-GFP antibody->Capture with Protein A/G beads Wash beads Wash beads Capture with Protein A/G beads->Wash beads Elute proteins Elute proteins Wash beads->Elute proteins Western Blot for Luciferase and GFP Western Blot for Luciferase and GFP Elute proteins->Western Blot for Luciferase and GFP Quantify co-precipitated NOS1AP Quantify co-precipitated NOS1AP Western Blot for Luciferase and GFP->Quantify co-precipitated NOS1AP End End Quantify co-precipitated NOS1AP->End

Caption: Experimental Workflow for Co-immunoprecipitation.

AlphaScreen_Workflow Start Start Purify His-nNOS and GST-NOS1AP Purify His-nNOS and GST-NOS1AP Start->Purify His-nNOS and GST-NOS1AP Incubate proteins with this compound Incubate proteins with this compound Purify His-nNOS and GST-NOS1AP->Incubate proteins with this compound Add Biotinylated anti-GST Ab Add Biotinylated anti-GST Ab Incubate proteins with this compound->Add Biotinylated anti-GST Ab Add Streptavidin-Donor and anti-His-Acceptor beads Add Streptavidin-Donor and anti-His-Acceptor beads Add Biotinylated anti-GST Ab->Add Streptavidin-Donor and anti-His-Acceptor beads Incubate in dark Incubate in dark Add Streptavidin-Donor and anti-His-Acceptor beads->Incubate in dark Read plate at 680 nm excitation and 520-620 nm emission Read plate at 680 nm excitation and 520-620 nm emission Incubate in dark->Read plate at 680 nm excitation and 520-620 nm emission Analyze signal (Decrease indicates inhibition) Analyze signal (Decrease indicates inhibition) Read plate at 680 nm excitation and 520-620 nm emission->Analyze signal (Decrease indicates inhibition) End End Analyze signal (Decrease indicates inhibition)->End

Caption: Experimental Workflow for AlphaScreen Assay.

Discussion and Conclusion

The collective evidence provides strong validation for the nNOS-NOS1AP protein-protein interaction as the cellular target of this compound. While the compound effectively disrupts this interaction in intact cells, as demonstrated by co-immunoprecipitation experiments, its inability to do so in a cell-free AlphaScreen assay suggests an indirect mechanism of action.[1] This could involve the modulation of a third protein, a post-translational modification, or the requirement of a specific cellular environment for its activity.

The in vivo efficacy of this compound in preclinical models of inflammatory and neuropathic pain further substantiates the therapeutic relevance of targeting the nNOS-NOS1AP interaction.[1] These findings underscore the potential of this compound as a novel analgesic agent.

Future research should focus on elucidating the precise indirect mechanism by which this compound disrupts the nNOS-NOS1AP complex. Further characterization of its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, will be crucial for its continued development as a therapeutic candidate.

References

The Discovery of (Rac)-ZLc-002: A Novel Modulator of the nNOS-NOS1AP Interaction for Pain and Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(Rac)-ZLc-002, also referred to as ZLc002 in scientific literature, is a novel small molecule that has demonstrated significant potential in preclinical models of neuropathic pain and as a synergistic agent in cancer chemotherapy. It is characterized as a putative inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (nitric oxide synthase 1 adaptor protein). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound, consolidating key data and experimental methodologies for the scientific community.

Introduction

The N-methyl-D-aspartate (NMDA) receptor signaling pathway plays a critical role in central sensitization, a key mechanism underlying chronic pain states.[1] Downstream of NMDA receptor activation, the interaction between nNOS and its various protein partners has emerged as a promising target for therapeutic intervention. Specifically, the disruption of the nNOS-NOS1AP complex has been identified as a potential strategy for mitigating inflammatory and neuropathic pain.[1][2] this compound was investigated for its ability to modulate this protein-protein interaction and for its therapeutic potential.

Mechanism of Action

This compound is proposed to function by disrupting the interaction between nNOS and NOS1AP within intact cells.[1][2] This interaction is a key step in the signaling cascade that links NMDA receptor activation to nitric oxide production, which in turn contributes to neuronal hyperexcitability and pain perception.

Interestingly, while this compound effectively reduces the co-immunoprecipitation of nNOS and NOS1AP from cultured neurons and HEK293T cells, it fails to directly inhibit the binding of the purified protein domains in a cell-free biochemical assay (AlphaScreen).[1][2] This suggests an indirect mechanism of action, where this compound may act on an upstream signaling event or a component of the protein complex within the cellular environment to prevent the nNOS-NOS1AP association.[1][2]

ZLc_002_Signaling_Pathway cluster_0 Postsynaptic Neuron NMDA_Receptor NMDA Receptor PSD95 PSD95 NMDA_Receptor->PSD95 Activation nNOS nNOS PSD95->nNOS Binds NOS1AP NOS1AP nNOS->NOS1AP Interaction NO_Production Nitric Oxide Production nNOS->NO_Production Catalyzes Central_Sensitization Central Sensitization (Pain) NO_Production->Central_Sensitization ZLc002 This compound ZLc002->nNOS Indirectly Inhibits Interaction

Caption: Proposed signaling pathway modulated by this compound.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound
Assay TypeCell Line / SystemConcentrationObserved EffectReference
Co-immunoprecipitationPrimary Cultured Cortical Neurons10 µMReduced co-immunoprecipitation of NOS1AP with nNOS[3]
Co-immunoprecipitationHEK293T cellsNot specifiedReduced co-immunoprecipitation of full-length NOS1AP and nNOS[1][2]
AlphaScreen AssayPurified His-nNOS₁₋₂₉₉ and GST-NOS1AP₄₀₀₋₅₀₆Not specifiedFailed to disrupt nNOS–NOS1AP protein–protein interactions[1][2]
Cell Viability4T1 (Breast) & HeyA8 (Ovarian) Tumor CellsNot specifiedSynergized with paclitaxel (B517696) to reduce tumor cell viability[1]
Table 2: In Vivo Efficacy of this compound
Pain ModelAnimal ModelDoses (i.p.)OutcomeReference
Inflammatory PainFormalin-evoked (Rat)4 and 10 mg/kgSuppressed formalin-evoked inflammatory pain[2]
Neuropathic PainPaclitaxel-induced (Mouse)10 mg/kg (single dose)Attenuated mechanical and cold allodynia[3]
Neuropathic PainPaclitaxel-induced (Mouse)10 mg/kg (daily for 8 days)Suppressed paclitaxel-induced neuropathic pain[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the characterization of this compound.

Co-immunoprecipitation in HEK293T Cells
  • Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids expressing full-length nNOS and NOS1AP.

  • Compound Treatment: Cells are treated with this compound at the desired concentration.

  • Cell Lysis: Cells are lysed in a suitable buffer to preserve protein-protein interactions.

  • Immunoprecipitation: The cell lysate is incubated with an antibody against nNOS, followed by the addition of protein A/G beads to pull down the nNOS and its interacting proteins.

  • Western Blotting: The immunoprecipitated protein complexes are resolved by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies against both nNOS and NOS1AP to detect the co-immunoprecipitation of NOS1AP.

AlphaScreen In Vitro Binding Assay
  • Protein Purification: Recombinant His-tagged nNOS₁₋₂₉₉ and GST-tagged NOS1AP₄₀₀₋₅₀₆ are expressed and purified.

  • Assay Setup: The purified proteins are incubated in an assay buffer with this compound.

  • Bead Addition: Glutathione donor beads and Nickel Chelate acceptor beads are added to the mixture.

  • Signal Detection: If the proteins interact, the beads are brought into proximity, generating a chemiluminescent signal that is read on a suitable plate reader. A lack of disruption in the signal by this compound indicates a failure to directly inhibit the interaction.[2]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CoIP Co-immunoprecipitation (HEK293T / Neurons) Mechanism Mechanism of Action (Indirect) CoIP->Mechanism Alpha AlphaScreen Assay (Purified Proteins) Alpha->Mechanism CellVia Cell Viability Assay (Tumor Cell Lines) Conclusion Conclusion: Therapeutic Potential in Pain and Cancer CellVia->Conclusion Paclitaxel Paclitaxel-Induced Neuropathic Pain Model (Mouse) Paclitaxel->Conclusion Formalin Formalin-Induced Inflammatory Pain Model (Rat) Formalin->Conclusion Hypothesis Hypothesis: Small molecule can disrupt nNOS-NOS1AP interaction ZLc002_Discovery Discovery of this compound Hypothesis->ZLc002_Discovery ZLc002_Discovery->CoIP ZLc002_Discovery->Alpha ZLc002_Discovery->CellVia ZLc002_Discovery->Paclitaxel ZLc002_Discovery->Formalin Mechanism->Conclusion

Caption: Logical workflow for the discovery and characterization of this compound.

Paclitaxel-Induced Neuropathic Pain Model
  • Induction of Neuropathy: Mice are administered paclitaxel (e.g., 4 mg/kg, i.p.) on alternating days for a total of four doses to induce neuropathic pain.[2]

  • Compound Administration: this compound or vehicle is administered intraperitoneally (i.p.) either as a single dose or in a repeated dosing regimen.[2]

  • Behavioral Testing: Mechanical allodynia (sensitivity to non-painful stimuli) is assessed using von Frey filaments, and cold allodynia is measured by observing the response to a cold stimulus (e.g., acetone).

  • Data Analysis: The withdrawal threshold or response frequency is measured and compared between the this compound-treated and vehicle-treated groups.

Conclusion

This compound represents a significant advancement in the development of therapeutics targeting the nNOS-NOS1AP signaling axis. Its ability to suppress inflammatory and neuropathic pain in preclinical models, coupled with its synergistic effects with chemotherapy, highlights its potential as a versatile therapeutic agent. The finding that it likely acts through an indirect mechanism opens new avenues for research into the regulation of the nNOS-NOS1AP protein complex. Further studies are warranted to fully elucidate its molecular target and to advance its development towards clinical applications.

References

(Rac)-ZLc-002: A Technical Review of a Novel nNOS-NOS1AP Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the current scientific literature on (Rac)-ZLc-002, a small molecule inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, nitric oxide synthase 1 adaptor protein (NOS1AP). This document summarizes the available quantitative data, details key experimental protocols, and visualizes the compound's mechanism of action within relevant signaling pathways.

Core Mechanism of Action

This compound is a putative inhibitor of the nNOS-NOS1AP protein-protein interaction. This interaction is a key downstream step in the N-methyl-D-aspartate (NMDA) receptor signaling cascade, which is implicated in central sensitization and the pathogenesis of chronic pain. By disrupting the nNOS-NOS1AP complex, this compound aims to mitigate the downstream effects of excessive NMDA receptor activation, such as the production of nitric oxide and the activation of p38 mitogen-activated protein kinase (MAPK).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Efficacy in a Murine Model of Paclitaxel-Induced Neuropathic Pain
Experimental GroupDose (mg/kg, i.p.)Mechanical Allodynia (Paw Withdrawal Threshold, g)Cold Allodynia (Paw Withdrawal Latency, s)
Vehicle + Paclitaxel (B517696)-~0.4~5
This compound + Paclitaxel10 (daily for 8 days)~1.0~10

Data extracted from Lee WH, et al. (2018). Mol Pain.[1][2]

Table 2: In Vitro Disruption of nNOS-NOS1AP Interaction
Treatment ConditionThis compound Concentration (µM)Reduction in nNOS-NOS1AP Co-immunoprecipitation
NMDA-stimulated primary cortical neurons10Statistically significant reduction compared to NMDA alone

Data extracted from Lee WH, et al. (2018). Mol Pain.[1][2]

Table 3: Synergistic Effect with Paclitaxel on Tumor Cell Viability
Cell LineThis compound Concentration (µM)Paclitaxel Concentration (nM)Effect on Cell Viability
4T1 (murine breast cancer)0-50VariesSynergistic reduction
HeyA8 (human ovarian cancer)0-50VariesSynergistic reduction

This compound alone did not alter tumor cell viability.[2]

Experimental Protocols

Paclitaxel-Induced Neuropathic Pain Model in Mice
  • Animal Model: Adult male C57BL/6J mice are used.

  • Induction of Neuropathy: Paclitaxel is administered intraperitoneally (i.p.) at a dose of 4 mg/kg on four alternate days (days 0, 2, 4, 6).

  • Drug Administration: this compound (10 mg/kg) or vehicle is administered i.p. once daily for 8 consecutive days, starting on the first day of paclitaxel injection.

  • Behavioral Testing:

    • Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments. Mice are placed on an elevated mesh floor and filaments of increasing force are applied to the plantar surface of the hind paw. The minimal force required to elicit a withdrawal response is recorded.

    • Cold Allodynia: A drop of acetone (B3395972) is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

Co-immunoprecipitation of nNOS and NOS1AP from Primary Cortical Neurons
  • Cell Culture: Primary cortical neurons are cultured from embryonic day 18 rat fetuses.

  • Treatment: Neurons are pre-treated with this compound (10 µM) for 30 minutes, followed by stimulation with NMDA (50 µM) for 10 minutes.

  • Lysis: Cells are lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, and protease/phosphatase inhibitors.

  • Immunoprecipitation: Cell lysates are incubated with an anti-nNOS antibody overnight at 4°C.

  • Complex Capture: Protein A/G-agarose beads are added to the lysates and incubated for 2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: The beads are washed three times with lysis buffer to remove non-specific binding.

  • Elution: The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against nNOS and NOS1AP.

Tumor Cell Viability Assay
  • Cell Culture: 4T1 murine breast cancer cells or HeyA8 human ovarian cancer cells are seeded in 96-well plates.

  • Treatment: Cells are treated with varying concentrations of this compound (0-50 µM) and/or Paclitaxel for 72 hours.

  • Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm is measured, which is proportional to the number of viable cells.

  • Synergy Analysis: The combination index (CI) is calculated to determine if the effect of the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound's action and a typical experimental workflow.

G NMDA_R NMDA Receptor Ca_influx Ca2+ Influx NMDA_R->Ca_influx nNOS nNOS Ca_influx->nNOS NOS1AP NOS1AP nNOS->NOS1AP p38_MAPK p38 MAPK Activation NOS1AP->p38_MAPK ZLc002 This compound ZLc002->nNOS Inhibits Interaction Pain_Signal Neuropathic Pain Signaling p38_MAPK->Pain_Signal

Caption: Proposed mechanism of action for this compound in neuropathic pain.

G Induction Induce Neuropathic Pain (Paclitaxel) Treatment Administer this compound or Vehicle Induction->Treatment Behavior Assess Mechanical & Cold Allodynia Treatment->Behavior Analysis Data Analysis Behavior->Analysis

Caption: Experimental workflow for in vivo efficacy testing.

Pharmacokinetics and Toxicology

Currently, there is a lack of publicly available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and the formal toxicological profile of this compound. The in vivo studies cited used intraperitoneal administration at doses of 4 and 10 mg/kg, which were effective in the described models. Further studies are required to establish a comprehensive safety and pharmacokinetic profile for this compound.

Synergy with Paclitaxel

This compound has been shown to act synergistically with paclitaxel to reduce the viability of breast and ovarian cancer cell lines.[2] While the precise molecular mechanism of this synergy has not been fully elucidated, it is hypothesized that the inhibition of the nNOS-NOS1AP pathway may sensitize cancer cells to the cytotoxic effects of paclitaxel. Paclitaxel's primary mechanism of action is the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The nNOS pathway has been implicated in various aspects of cancer cell survival and proliferation, and its inhibition may lower the threshold for paclitaxel-induced cell death. Further research is needed to explore the specific signaling interactions underlying this synergistic effect.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for the treatment of neuropathic pain, with a novel mechanism of action targeting the nNOS-NOS1AP protein-protein interaction. Preclinical data demonstrates its efficacy in a relevant animal model and its ability to disrupt the target interaction in a cellular context. Furthermore, its synergistic activity with paclitaxel suggests a potential application in oncology.

Future research should focus on:

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies are essential to determine the drug's safety, bioavailability, and metabolic fate.

  • Elucidation of Synergistic Mechanism: Investigating the molecular basis of the synergy with paclitaxel could open new avenues for combination cancer therapy.

  • Efficacy in Other Pain Models: Evaluating the efficacy of this compound in a broader range of chronic pain models would further validate its therapeutic potential.

  • In-depth Mechanistic Studies: Further dissecting the downstream signaling consequences of nNOS-NOS1AP disruption will provide a more complete understanding of the compound's effects.

References

An In-depth Technical Guide to the Synthesis of (Rac)-ZLc-002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-ZLc-002 , identified as N-(2-carbomethoxyacetyl)-D-valine-methyl ester, is a pro-drug of the active metabolite ZLc-002-1, N-(2-carboxyacetyl)-D-valine-methyl ester. It has garnered attention in the scientific community for its role as a putative inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP. This interaction is implicated in various neuropathological conditions, and its disruption presents a promising therapeutic strategy. This compound has demonstrated efficacy in suppressing inflammatory and neuropathic pain, highlighting its potential as a novel analgesic agent.

This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, based on established principles of organic chemistry. The proposed synthesis is a two-step process commencing with the esterification of D-valine, followed by the N-acylation of the resulting amino ester.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached in two primary stages:

  • Esterification of D-Valine: The initial step involves the conversion of the carboxylic acid functional group of D-valine into a methyl ester. This protects the carboxyl group and prevents it from interfering in the subsequent acylation step.

  • N-Acylation of D-Valine Methyl Ester: The second step is the formation of an amide bond between the amino group of D-valine methyl ester and an appropriate acylating agent, in this case, a derivative of monomethyl malonate.

The following sections detail the experimental protocols for this proposed pathway, accompanied by quantitative data presented in a structured format and a visualization of the synthetic workflow.

Experimental Protocols

Step 1: Synthesis of D-Valine Methyl Ester Hydrochloride

This procedure outlines the Fischer esterification of D-valine to yield its corresponding methyl ester hydrochloride. Thionyl chloride is employed as a convenient reagent for the in situ generation of hydrochloric acid, which catalyzes the reaction.

Methodology:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add D-valine (1.0 eq).

  • Suspend the D-valine in anhydrous methanol (B129727) (10 mL per gram of amino acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent in vacuo using a rotary evaporator.

  • The resulting white solid, D-valine methyl ester hydrochloride, can be used in the next step without further purification. If desired, the product can be recrystallized from methanol/diethyl ether.

Reactant Molar Mass ( g/mol ) Equivalents Quantity
D-Valine117.151.0User Defined
Methanol32.04SolventUser Defined
Thionyl Chloride118.971.2Calculated
Product Molar Mass ( g/mol ) Theoretical Yield
D-Valine Methyl Ester HCl167.64Calculated
Step 2: Synthesis of this compound (N-(2-carbomethoxyacetyl)-D-valine-methyl ester)

In this step, the previously synthesized D-valine methyl ester hydrochloride is N-acylated using methyl malonyl chloride. A base is required to neutralize the hydrochloride salt and to scavenge the HCl generated during the acylation.

Methodology:

  • Suspend D-valine methyl ester hydrochloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) (15 mL per gram of ester).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (B128534) (2.2 eq), dropwise to the stirred suspension.

  • In a separate flask, prepare a solution of methyl malonyl chloride (1.1 eq) in the same anhydrous solvent.

  • Add the methyl malonyl chloride solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield this compound as a pure compound.

Reactant Molar Mass ( g/mol ) Equivalents Quantity
D-Valine Methyl Ester HCl167.641.0User Defined
Methyl Malonyl Chloride136.531.1Calculated
Triethylamine101.192.2Calculated
Dichloromethane84.93SolventUser Defined
Product Molar Mass ( g/mol ) Theoretical Yield
This compound231.25Calculated

Visualizations

Synthesis Workflow

Synthesis_Workflow D_Valine D-Valine Valine_Ester D-Valine Methyl Ester HCl D_Valine->Valine_Ester  SOCl2, MeOH (Esterification)   ZLc_002 This compound Valine_Ester->ZLc_002  Methyl Malonyl Chloride, Et3N (N-Acylation)  

Caption: Proposed two-step synthesis of this compound.

Signaling Pathway Context

While the synthesis itself is a chemical process, the biological target of this compound is the nNOS-NOS1AP signaling pathway. The pro-drug, this compound, is metabolized in vivo to its active form, which then is believed to disrupt the protein-protein interaction between nNOS and NOS1AP. This disruption has downstream effects on neuronal signaling, contributing to its analgesic properties.

Signaling_Pathway cluster_drug Pharmacological Intervention cluster_cellular Cellular Environment ZLc_002 This compound (Pro-drug) Active_Metabolite ZLc-002-1 (Active Metabolite) ZLc_002->Active_Metabolite Metabolism Interaction nNOS-NOS1AP Interaction Active_Metabolite->Interaction Inhibition nNOS nNOS nNOS->Interaction NOS1AP NOS1AP NOS1AP->Interaction Downstream Downstream Signaling (e.g., Pain Transmission) Interaction->Downstream

Caption: Mechanism of action of this compound.

Methodological & Application

Application Notes and Protocols for (Rac)-ZLc-002

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-ZLc-002 is a small molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP). These application notes provide an overview of its potential therapeutic applications and detailed protocols for its use in preclinical research.

Introduction

This compound has emerged as a promising research tool for investigating the roles of the nNOS-NOS1AP protein-protein interaction in various pathological conditions. By disrupting this interaction, this compound has been shown to suppress inflammatory nociception and chemotherapy-induced neuropathic pain. Furthermore, it exhibits a synergistic effect with the chemotherapeutic agent paclitaxel (B517696) in reducing the viability of tumor cells. These findings suggest its potential for the development of novel analgesics and as an adjunct in cancer therapy.

Mechanism of Action

This compound functions by inhibiting the coupling of nNOS and NOS1AP (also known as CAPON). This interaction is a key component of the downstream signaling cascade of the N-methyl-D-aspartate (NMDA) receptor. The disruption of the nNOS-NOS1AP complex interferes with the activation of p38 mitogen-activated protein kinase (MAPK), a critical mediator of inflammatory and neuropathic pain signaling.

Applications

  • Neuropharmacology: Investigation of the nNOS-NOS1AP signaling pathway in neuropathic pain, inflammatory pain, and other neurological disorders.

  • Oncology: Studying the synergistic effects of inhibiting the nNOS-NOS1AP interaction in combination with chemotherapy to enhance anti-tumor activity.

  • Drug Discovery: Serving as a lead compound for the development of more potent and selective inhibitors of the nNOS-NOS1AP interaction.

Quantitative Data Summary

ExperimentOrganism/Cell LineConcentration/DosageObserved Effect
Co-immunoprecipitation of nNOS-NOS1APPrimary cortical neurons10 µMReduction in the co-immunoprecipitation of NOS1AP with nNOS.
Paclitaxel-Induced Neuropathic PainMouse10 mg/kg (i.p.)Attenuation of mechanical and cold allodynia.
Synergy with PaclitaxelBreast (4T1) and Ovarian (HeyA8) cancer cell linesNot specifiedSynergistic reduction in tumor cell viability when combined with paclitaxel.[1]

Experimental Protocols

Synthesis of this compound

This protocol describes the chemical synthesis of this compound, identified as N-(2-carbomethoxyacetyl)-D-valine methyl ester.

Materials:

  • D-valine methyl ester hydrochloride

  • Dichloromethane (CH2Cl2), anhydrous

  • N-methylmorpholine

  • Methyl malonyl chloride

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H2O)

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

Procedure:

  • Dissolve D-valine methyl ester hydrochloride (1.50 g, 9 mmol) in anhydrous CH2Cl2 (35 ml) and cool the solution to -15°C.

  • Add N-methylmorpholine (2 ml, 18.45 mmol) dropwise to the solution.

  • Add methyl malonyl chloride (1 ml, 9.45 mmol) to the reaction mixture and stir for 30 minutes at -15°C.

  • Allow the reaction to warm to room temperature and continue stirring for 12 hours.

  • Remove the solvent under vacuum.

  • Dilute the residue with a small volume of water (8 ml) and transfer to a separation funnel. Caution: this compound is water-soluble; using excessive water will reduce the extraction yield.

  • Extract the aqueous solution with EtOAc (4 x 50 mL).

  • Combine the organic phases and dry over anhydrous MgSO4.

  • Filter and concentrate the organic phase under vacuum to yield the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain pure this compound.

Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification D-valine methyl ester hydrochloride D-valine methyl ester hydrochloride Dissolution in CH2Cl2 Dissolution in CH2Cl2 D-valine methyl ester hydrochloride->Dissolution in CH2Cl2 Methyl malonyl chloride Methyl malonyl chloride Addition of Methyl malonyl chloride Addition of Methyl malonyl chloride Methyl malonyl chloride->Addition of Methyl malonyl chloride Addition of N-methylmorpholine Addition of N-methylmorpholine Dissolution in CH2Cl2->Addition of N-methylmorpholine Addition of N-methylmorpholine->Addition of Methyl malonyl chloride Stirring at -15°C Stirring at -15°C Addition of Methyl malonyl chloride->Stirring at -15°C Stirring at RT Stirring at RT Stirring at -15°C->Stirring at RT Solvent Removal Solvent Removal Stirring at RT->Solvent Removal Aqueous Workup Aqueous Workup Solvent Removal->Aqueous Workup Extraction with EtOAc Extraction with EtOAc Aqueous Workup->Extraction with EtOAc Drying & Concentration Drying & Concentration Extraction with EtOAc->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Workflow for the synthesis of this compound.

In Vivo Model of Paclitaxel-Induced Neuropathic Pain

This protocol details the induction of neuropathic pain using paclitaxel in mice and the assessment of the analgesic effects of this compound.

Materials:

  • Paclitaxel

  • Vehicle for paclitaxel (e.g., Cremophor EL and ethanol (B145695) in a 1:1 ratio, diluted in saline)

  • This compound

  • Vehicle for this compound (e.g., saline or DMSO/saline mixture)

  • Von Frey filaments for mechanical allodynia assessment

  • Cold plate or acetone (B3395972) for cold allodynia assessment

  • Male C57BL/6 mice

Procedure:

  • Induction of Neuropathic Pain:

    • Administer paclitaxel (e.g., 2 mg/kg, intraperitoneally) to mice on four alternate days (days 0, 2, 4, and 6).

    • The control group receives the vehicle for paclitaxel.

  • Assessment of Neuropathic Pain:

    • Measure baseline mechanical and cold sensitivity before paclitaxel administration.

    • Mechanical Allodynia: Use von Frey filaments to determine the paw withdrawal threshold.

    • Cold Allodynia: Measure the latency to paw withdrawal on a cold plate or after application of an acetone drop.

    • Repeat measurements at regular intervals (e.g., daily or every other day) to monitor the development of neuropathic pain, which typically manifests within 7-14 days.

  • Treatment with this compound:

    • Once neuropathic pain is established, administer this compound (e.g., 10 mg/kg, i.p.) or its vehicle.

    • Assess mechanical and cold allodynia at various time points after treatment (e.g., 30, 60, 90, 120 minutes) to determine the onset and duration of the analgesic effect.

Experimental Workflow:

G cluster_induction Pain Induction cluster_assessment Pain Assessment cluster_treatment Treatment cluster_outcome Outcome Measurement Paclitaxel Administration Paclitaxel Administration Post-Paclitaxel Measurement Post-Paclitaxel Measurement Paclitaxel Administration->Post-Paclitaxel Measurement Vehicle Control Vehicle Control Vehicle Control->Post-Paclitaxel Measurement Post-Treatment Assessment Post-Treatment Assessment Vehicle Control->Post-Treatment Assessment Baseline Measurement Baseline Measurement Baseline Measurement->Paclitaxel Administration Baseline Measurement->Vehicle Control ZLc-002 Administration ZLc-002 Administration Post-Paclitaxel Measurement->ZLc-002 Administration ZLc-002 Administration->Post-Treatment Assessment

Caption: Workflow for the in vivo paclitaxel-induced neuropathy model.

In Vitro Tumor Cell Viability Assay (MTT Assay)

This protocol is for assessing the synergistic cytotoxic effects of this compound and paclitaxel on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., 4T1 breast cancer, HeyA8 ovarian cancer)

  • Complete cell culture medium

  • This compound

  • Paclitaxel

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and paclitaxel in complete medium.

    • Treat cells with:

      • This compound alone

      • Paclitaxel alone

      • A combination of this compound and paclitaxel

      • Vehicle control (medium with DMSO, if used for drug dissolution)

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Analyze the data for synergistic effects using appropriate software (e.g., CompuSyn).

Cell Viability Assay Workflow:

G Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Drug Treatment Drug Treatment Incubate 24h->Drug Treatment Incubate 48-72h Incubate 48-72h Drug Treatment->Incubate 48-72h Add MTT Add MTT Incubate 48-72h->Add MTT Incubate 4h Incubate 4h Add MTT->Incubate 4h Add DMSO Add DMSO Incubate 4h->Add DMSO Read Absorbance Read Absorbance Add DMSO->Read Absorbance Calculate Viability Calculate Viability Read Absorbance->Calculate Viability

Caption: Workflow for the in vitro cell viability (MTT) assay.

Signaling Pathway

nNOS-NOS1AP Signaling Pathway and its Inhibition by this compound

The following diagram illustrates the proposed signaling cascade involving the nNOS-NOS1AP interaction and its disruption by this compound. In conditions of neuronal hyperexcitability, such as in neuropathic pain, the activation of NMDA receptors leads to an influx of Ca2+. This triggers the association of nNOS with NOS1AP. The nNOS-NOS1AP complex then recruits and activates MKK3, which in turn phosphorylates and activates p38 MAPK. Activated p38 MAPK contributes to the downstream signaling that promotes pain and inflammation. This compound, by inhibiting the initial nNOS-NOS1AP interaction, blocks this entire downstream cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NMDA_R NMDA Receptor Ca2_influx Ca2+ Influx NMDA_R->Ca2_influx Activation nNOS nNOS Ca2_influx->nNOS NOS1AP NOS1AP nNOS->NOS1AP MKK3 MKK3 nNOS->MKK3 Interaction via NOS1AP NOS1AP->MKK3 p38_MAPK p38 MAPK MKK3->p38_MAPK Phosphorylation Pain_Signaling Pain & Inflammation Signaling p38_MAPK->Pain_Signaling Activation ZLc_002 This compound ZLc_002->nNOS Inhibits Interaction

Caption: Inhibition of the nNOS-p38 MAPK pathway by this compound.

References

Application Notes and Protocols: (Rac)-ZLc-002 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-ZLc-002 , also known as ZLc-002, is a small-molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and its carboxy-terminal PDZ ligand of nNOS (CAPON).[1][2] This compound has demonstrated potential therapeutic effects, including anxiolytic-like activity and suppression of inflammatory and neuropathic pain in preclinical models.[3][4] These notes provide an overview of the in vivo administration routes and associated protocols for this compound based on available research.

Data Presentation

The following table summarizes the quantitative data from in vivo studies involving the administration of this compound.

Animal ModelAdministration RouteDosageStudy DurationObserved EffectsReference
ICR MiceIntravenous (i.v.)20 mg/kg/day3 daysProduced anxiolytic-like behaviors.[1]
ICR MiceMicroinjection (hippocampus)Not specified14 days post-injectionAssessed for anxiety-related behaviors.[1]
tMCAO MiceIntraperitoneal (i.p.)30 mg/kg/dayFrom 4-10 days until 46 days after strokeInvestigated for effects post-stroke.[5]
RatsIntraperitoneal (i.p.)4-10 mg/kgSingle injectionSuppressed formalin-evoked inflammatory pain and reduced Fos protein-like immunoreactivity in the lumbar spinal dorsal horn.[3]
MiceIntraperitoneal (i.p.)10 mg/kg (single or daily for 8 days)Single dose or daily for 8 daysAttenuated mechanical and cold allodynia in a paclitaxel-induced neuropathic pain model.[4]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration for Pain Models

This protocol is adapted from studies investigating the analgesic effects of this compound.[3][4]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO, or as determined by solubility studies)

  • Syringes (1 ml) with appropriate gauge needles (e.g., 25-27G)

  • Animal scale

  • Appropriate animal model (e.g., rats for inflammatory pain, mice for neuropathic pain)

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve in a minimal amount of a suitable solvent (e.g., DMSO) if necessary, and then dilute to the final concentration with sterile saline to minimize toxicity. The final concentration of the solvent should be consistent across all experimental groups, including the vehicle control.

    • Ensure the solution is homogenous and free of particulates.

  • Animal Handling and Dosing:

    • Weigh each animal to determine the precise volume of the drug solution to be administered.

    • Gently restrain the animal. For rats or mice, this can be done by securing the animal by the scruff of the neck.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

    • Administer the calculated volume of the this compound solution or vehicle control.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any immediate adverse reactions.

  • Post-Administration Monitoring and Analysis:

    • For inflammatory pain models, behavioral testing (e.g., formalin test) can be conducted at a specified time post-injection.[3]

    • For neuropathic pain models, behavioral assessments (e.g., von Frey test for mechanical allodynia, cold plate test for cold allodynia) should be performed at baseline and at various time points after drug administration.[4]

    • For mechanistic studies, tissue samples (e.g., spinal cord) can be collected at the end of the experiment for further analysis (e.g., immunohistochemistry for Fos protein).[3]

Protocol 2: Intravenous (i.v.) Administration for Anxiolytic Studies

This protocol is based on a study assessing the anxiolytic-like effects of this compound in mice.[1]

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Syringes (e.g., insulin (B600854) syringes) with appropriate gauge needles (e.g., 27-30G)

  • Animal restrainer

  • Heat lamp (optional, for tail vein dilation)

  • Animal model (e.g., ICR mice)

Procedure:

  • Preparation of this compound Solution:

    • Prepare a sterile, injectable-grade solution of this compound in a suitable vehicle (e.g., saline). Ensure complete dissolution and filter-sterilize if necessary.

  • Animal Handling and Dosing:

    • Weigh the mouse to calculate the injection volume.

    • Place the mouse in a restrainer to secure it and expose the tail.

    • If necessary, warm the tail using a heat lamp to dilate the lateral tail veins, making them more visible and accessible.

    • Disinfect the injection site with an alcohol swab.

    • Carefully insert the needle into one of the lateral tail veins. Successful entry is often indicated by a flash of blood in the needle hub.

    • Slowly inject the calculated volume of the this compound solution or vehicle control.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the mouse to its cage.

  • Post-Administration Monitoring and Analysis:

    • Following the treatment regimen (e.g., daily injections for 3 days), conduct behavioral tests for anxiety-like behavior (e.g., elevated plus maze, open field test).[1]

    • Monitor animals for any signs of distress or adverse effects throughout the study.

Visualizations

Signaling Pathway of this compound

G ZLc002 This compound nNOS_CAPON nNOS-CAPON Complex ZLc002->nNOS_CAPON Inhibits Interaction Downstream Downstream Signaling (e.g., Dexras1-ERK pathway) nNOS_CAPON->Downstream Promotes nNOS nNOS nNOS->nNOS_CAPON CAPON CAPON CAPON->nNOS_CAPON Anxiety Anxiety-Related Behaviors Downstream->Anxiety Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vivo Administration and Analysis

G start Start prep Prepare this compound and Vehicle Solutions start->prep randomization Randomize Animals into Treatment Groups prep->randomization animal_prep Animal Acclimation and Baseline Measurements animal_prep->randomization admin In Vivo Administration (i.p. or i.v.) randomization->admin behavioral Behavioral Testing (e.g., Pain, Anxiety) admin->behavioral tissue Tissue Collection (e.g., Brain, Spinal Cord) admin->tissue data Data Analysis and Interpretation behavioral->data analysis Biochemical/Molecular Analysis (e.g., Western Blot, IHC) tissue->analysis analysis->data end End data->end

Caption: General workflow for in vivo studies of this compound.

References

Application Notes and Protocols for (Rac)-ZLc-002 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ZLc-002 is a small molecule inhibitor that disrupts the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON).[1][2] Contrary to some initial classifications, this compound is not a direct inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13). The "(Rac)" prefix in its name indicates that the compound is a racemic mixture, containing an equal amount of both enantiomers.[3][4]

The nNOS-NOS1AP interaction is a component of cellular signaling pathways that can influence neuronal function and has been implicated in various pathological conditions.[1][2] In the context of cancer research, disrupting protein-protein interactions is an emerging therapeutic strategy. Notably, this compound has been shown to synergize with the chemotherapeutic agent paclitaxel (B517696) to reduce the viability of tumor cells.[1]

These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including its mechanism of action, quantitative data on its cellular effects, and detailed experimental protocols.

Mechanism of Action

This compound functions by inhibiting the protein-protein interaction between nNOS and NOS1AP.[1] In cellular models, this disruption can affect downstream signaling pathways. While the compound was shown to reduce the co-immunoprecipitation of NOS1AP with nNOS in primary cultured cortical neurons, it did not disrupt this interaction in a cell-free in vitro binding assay, suggesting an indirect mode of action within intact cells.[1][5]

G cluster_0 Cellular Environment nNOS nNOS Downstream_Signaling Downstream Signaling nNOS->Downstream_Signaling Interaction NOS1AP NOS1AP NOS1AP->nNOS ZLc_002 This compound ZLc_002->nNOS Inhibits Interaction

Caption: Mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound in cellular assays.

Table 1: In Vitro Activity of this compound

Target InteractionAssayCell TypeConcentrationEffect
nNOS/NOS1APCo-ImmunoprecipitationPrimary Cultured Cortical Neurons10 µMReduction of co-immunoprecipitation of NOS1AP with nNOS[1]

Table 2: Synergistic Cytotoxic Activity of this compound with Paclitaxel

Cell TypeThis compound ConcentrationPaclitaxel ConcentrationEffect
Tumor Cells0-50 µMVariesSynergistic reduction in cell viability[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

G cluster_workflow Experimental Workflow start Start prep_stock Prepare this compound Stock Solution (e.g., in DMSO) start->prep_stock seed_cells Seed Cells in Culture Plates prep_stock->seed_cells treat_cells Treat Cells with this compound (and Paclitaxel if synergistic study) seed_cells->treat_cells incubate Incubate for Desired Duration (e.g., 24-72h) treat_cells->incubate assay Perform Cellular Assays incubate->assay co_ip Co-Immunoprecipitation assay->co_ip viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) assay->viability data_analysis Data Analysis co_ip->data_analysis viability->data_analysis end End data_analysis->end

References

Application Notes and Protocols for (Rac)-ZLc-002 in Co-Immunoprecipitation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing (Rac)-ZLc-002 as an inhibitor of the neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP) interaction in a co-immunoprecipitation (Co-IP) assay. The provided methodologies are based on established research and are intended to guide the user in studying this specific protein-protein interaction.

Introduction

This compound is a small molecule inhibitor that has been shown to disrupt the interaction between nNOS and its adaptor protein, NOS1AP (also known as CAPON)[1]. This interaction is a key component of the N-methyl-D-aspartate (NMDA) receptor signaling pathway, which is implicated in various neurological processes and disease states[1][2][3]. Co-immunoprecipitation is a robust technique to study protein-protein interactions in their near-native state within a cell lysate[4][5]. This document outlines the necessary steps to perform a Co-IP assay to investigate the inhibitory effect of this compound on the nNOS-NOS1AP complex.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the nNOS-NOS1AP interaction as determined by co-immunoprecipitation followed by immunoblotting.

CompoundConcentrationCell TypeStimulationTarget Interaction% Inhibition of InteractionReference
This compound10 µMPrimary Cortical Neurons50 µM NMDAnNOS-NOS1AP~40%[6]
This compound10 µMHEK293T cellsN/AnNOS-NOS1AP~40%[6]

Note: In a cell-free biochemical binding assay (AlphaScreen), this compound failed to directly disrupt the in vitro binding between the essential binding domains of nNOS and NOS1AP, suggesting an indirect mode of action within intact cells.

Signaling Pathway

The interaction between nNOS and NOS1AP is a critical downstream event in the NMDA receptor signaling cascade. The following diagram illustrates the key components of this pathway.

nNOS_NOS1AP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NMDA_Receptor NMDA Receptor PSD95 PSD95 NMDA_Receptor->PSD95 recruits nNOS nNOS PSD95->nNOS binds NOS1AP NOS1AP (CAPON) nNOS->NOS1AP interacts with Downstream_Signaling Downstream Signaling nNOS->Downstream_Signaling NO production NOS1AP->Downstream_Signaling modulates

Caption: nNOS-NOS1AP Signaling Pathway.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation of nNOS and NOS1AP from Primary Cortical Neurons

This protocol is designed to assess the inhibitory effect of this compound on the NMDA-induced interaction between nNOS and NOS1AP in primary cortical neurons.

Materials:

  • Primary cortical neurons

  • This compound

  • N-methyl-D-aspartate (NMDA)

  • Low Stringency Lysis Buffer (see recipe below)

  • Protease and phosphatase inhibitor cocktails

  • Dithiothreitol (DTT)

  • Igepal CA-630 (NP-40)

  • Anti-nNOS antibody for immunoprecipitation

  • Anti-NOS1AP antibody for immunoblotting

  • Anti-nNOS antibody for immunoblotting

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • BCA Protein Assay Kit

  • SDS-PAGE and Western blotting reagents and equipment

Low Stringency Lysis Buffer Recipe:

ComponentFinal Concentration
Tris-HCl, pH 7.450 mM
NaCl150 mM
EDTA1 mM
Igepal CA-630 (NP-40)0.5% (v/v)

Immediately before use, add protease and phosphatase inhibitor cocktails and 1 mM DTT.

Procedure:

  • Cell Culture and Treatment: Culture primary cortical neurons to the desired confluency. Treat the neurons with 10 µM this compound or vehicle control for 90 minutes.

  • Stimulation: Following the pretreatment, stimulate the neurons with 50 µM NMDA for 10 minutes to induce the nNOS-NOS1AP interaction.

  • Cell Lysis: Immediately place the culture dish on ice and wash the cells with ice-cold PBS. Aspirate the PBS and add ice-cold Low Stringency Lysis Buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA Protein Assay Kit. Equalize the protein concentration of all samples with lysis buffer.

  • Pre-clearing (Optional): To reduce non-specific binding, add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-nNOS antibody to the lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three to five times with ice-cold Low Stringency Lysis Buffer.

  • Elution: Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-NOS1AP and anti-nNOS antibodies to detect the co-immunoprecipitated proteins.

Experimental Workflow

The following diagram outlines the key steps in the co-immunoprecipitation protocol.

Co_IP_Workflow Cell_Culture 1. Cell Culture (e.g., Primary Cortical Neurons) Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Treatment Stimulation 3. Stimulation (e.g., 50 µM NMDA) Treatment->Stimulation Lysis 4. Cell Lysis (Low Stringency Buffer) Stimulation->Lysis IP 5. Immunoprecipitation (Anti-nNOS Antibody) Lysis->IP Capture 6. Immune Complex Capture (Protein A/G Beads) IP->Capture Wash 7. Washing Steps Capture->Wash Elution 8. Elution Wash->Elution Analysis 9. Western Blot Analysis (Detect NOS1AP and nNOS) Elution->Analysis

Caption: this compound Co-IP Workflow.

References

Application Notes and Protocols for (Rac)-ZLc-002 (represented by NNC 55-0396) in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "(Rac)-ZLc-002" is not found in the scientific literature. Therefore, these application notes and protocols are based on the well-characterized T-type calcium channel blocker, NNC 55-0396 , as a representative molecule for studying the role of T-type calcium channels in neuropathic pain.

Introduction

Neuropathic pain is a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system. A key mechanism implicated in the pathophysiology of neuropathic pain is the upregulation and altered function of T-type calcium channels, particularly the CaV3.2 subtype, in primary sensory neurons. These low-voltage activated calcium channels contribute to neuronal hyperexcitability and the transmission of pain signals.

NNC 55-0396 is a selective blocker of T-type calcium channels, demonstrating a higher potency for T-type channels over high-voltage activated (HVA) calcium channels.[1] Its utility as a pharmacological tool has been demonstrated in various preclinical models of neuropathic pain, where it has been shown to alleviate pain-related behaviors such as mechanical allodynia and thermal hyperalgesia.[2][3][4] These characteristics make NNC 55-0396 a valuable agent for investigating the therapeutic potential of T-type calcium channel modulation in neuropathic pain.

Quantitative Data Summary

The following tables summarize the key quantitative data for NNC 55-0396 based on available preclinical studies.

Table 1: In Vitro Efficacy and Selectivity

ParameterValueCell Line/SystemReference
IC50 for CaV3.1 T-type channels6.8 µMINS-1 cells[5]
Inhibition of HVA currents> 100 µMINS-1 cells

Table 2: Preclinical In Vivo Efficacy in a Rat Model of Neuropathic Pain (Chronic Constriction Injury - CCI)

Behavioral AssayTreatmentDosePaw Withdrawal Threshold/Latency (Mean ± SEM)Reference
Mechanical AllodyniaNNC 55-039610 mg/kg, i.p.Data not available in provided search results[2]
Thermal HyperalgesiaNNC 55-03961 µg, i.c.v.Effectively prevented hyperalgesia[6]

Table 3: Pharmacokinetic Parameters

ParameterValueSpeciesNotesReference
CYP3A4 InhibitionWeaker than mibefradil (B1662139)In vitroMore stable analog of mibefradil with reduced CYP3A4 interaction.[1][7]
CYP2D6 InhibitionGreater than mibefradilIn vitro[7]
Blood-Brain Barrier PermeabilityHigher than mibefradilInferred

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording of T-type Calcium Currents in Dorsal Root Ganglion (DRG) Neurons

This protocol is adapted from established methods for recording T-type calcium currents in dissociated DRG neurons.[8][9][10]

1. DRG Neuron Dissociation:

  • Anesthetize adult rats according to approved institutional protocols.
  • Harvest lumbar (L4-L5) DRGs and place them in cold dissociation medium.
  • Enzymatically digest the ganglia with a solution containing collagenase and dispase.
  • Mechanically dissociate the neurons by gentle trituration.
  • Plate the dissociated neurons on laminin/poly-D-lysine coated coverslips.
  • Incubate for 2-4 hours before recording to allow for cell adherence.

2. Electrophysiological Recording:

  • Mount the coverslip with adherent DRG neurons onto the recording chamber of an inverted microscope.
  • Continuously perfuse the chamber with an external solution containing (in mM): 130 Choline-Cl, 10 CsCl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with CsOH). Tetrodotoxin (0.5 µM) should be included to block voltage-gated sodium channels.
  • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na (pH adjusted to 7.2 with CsOH).
  • Establish a whole-cell patch-clamp configuration on a small-diameter DRG neuron.
  • Hold the cell at a holding potential of -100 mV to ensure the availability of T-type channels.
  • Evoke T-type calcium currents by applying depolarizing voltage steps (e.g., from -80 mV to -20 mV in 10 mV increments).
  • To test the effect of NNC 55-0396, perfuse the chamber with the external solution containing the desired concentration of the compound and record the currents again.

In Vivo Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This protocol is based on the widely used Bennett and Xie model of neuropathic pain.[11][12][13][14][15]

1. Surgical Procedure:

  • Anesthetize adult male Sprague-Dawley rats (200-250 g) with an appropriate anesthetic (e.g., isoflurane).
  • Place the rat in a prone position and make a small skin incision at the mid-thigh level of one hind limb.
  • Bluntly dissect the biceps femoris muscle to expose the common sciatic nerve.
  • Proximal to the sciatic trifurcation, place four loose ligatures of 4-0 chromic gut suture around the nerve with about 1 mm spacing between them.
  • The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
  • Close the muscle layer with sutures and the skin incision with wound clips.
  • Allow the animals to recover for 7-14 days for the neuropathic pain phenotype to develop.

Behavioral Testing for Neuropathic Pain

1. Mechanical Allodynia: Von Frey Test [16][17][18][19]

  • Place the rats in individual Plexiglas chambers on an elevated mesh floor and allow them to acclimate for at least 15-20 minutes.
  • Apply calibrated von Frey filaments to the plantar surface of the hind paw ipsilateral to the nerve injury.
  • Begin with a filament in the middle of the force range and apply it with just enough force to cause it to bend.
  • A positive response is a sharp withdrawal of the paw.
  • Use the up-down method to determine the 50% paw withdrawal threshold.

2. Thermal Hyperalgesia: Hargreaves Test [20][21][22][23][24]

  • Place the rats in individual Plexiglas chambers on a glass plate.
  • Allow the animals to acclimate to the testing environment.
  • Position a radiant heat source underneath the glass plate, aimed at the plantar surface of the hind paw.
  • Activate the heat source and start a timer.
  • The timer stops automatically when the rat withdraws its paw.
  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
  • The paw withdrawal latency is recorded.

Signaling Pathways and Experimental Workflows

Signaling Pathway of T-type Calcium Channel Blockers in Neuropathic Pain

G cluster_0 Presynaptic Terminal (DRG Neuron) cluster_1 Postsynaptic Terminal (Spinal Dorsal Horn) NerveInjury Nerve Injury Upregulation Upregulation of T-type CaV3.2 Channels NerveInjury->Upregulation CaV32_Open T-type CaV3.2 Channel Opening Upregulation->CaV32_Open Increases probability Depolarization Noxious/Non-noxious Stimuli (Depolarization) Depolarization->CaV32_Open Ca_Influx Ca2+ Influx CaV32_Open->Ca_Influx NT_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Influx->NT_Release Postsynaptic_Receptors Activation of Postsynaptic Receptors (e.g., NMDA, NK1) NT_Release->Postsynaptic_Receptors Central_Sensitization Central Sensitization Postsynaptic_Receptors->Central_Sensitization Pain_Perception Increased Pain Perception (Allodynia, Hyperalgesia) Central_Sensitization->Pain_Perception NNC_002 NNC 55-0396 NNC_002->CaV32_Open Blocks

Caption: Signaling pathway in neuropathic pain and the site of action for NNC 55-0396.

Experimental Workflow for Preclinical Evaluation of NNC 55-0396

G start Start cci_surgery Chronic Constriction Injury (CCI) Surgery in Rats start->cci_surgery recovery Post-operative Recovery (7-14 days) cci_surgery->recovery baseline_testing Baseline Behavioral Testing (Von Frey & Hargreaves) recovery->baseline_testing drug_administration Administer NNC 55-0396 or Vehicle baseline_testing->drug_administration post_drug_testing Post-treatment Behavioral Testing (Time-course) drug_administration->post_drug_testing data_analysis Data Analysis and Comparison post_drug_testing->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Workflow for in vivo evaluation of NNC 55-0396 in a neuropathic pain model.

Logical Relationship of Experimental Procedures

G cluster_0 In Vitro Characterization cluster_1 In Vivo Model of Neuropathic Pain cluster_2 Behavioral Assessment electrophysiology Whole-Cell Patch Clamp (IC50, Selectivity) cci_model Chronic Constriction Injury (CCI) Model electrophysiology->cci_model Provides Mechanistic Basis von_frey Von Frey Test (Mechanical Allodynia) cci_model->von_frey Induces hargreaves Hargreaves Test (Thermal Hyperalgesia) cci_model->hargreaves Induces von_frey->electrophysiology Correlates with Channel Activity hargreaves->electrophysiology Correlates with Channel Activity

Caption: Interrelationship of in vitro and in vivo experimental procedures.

References

Application Notes and Protocols: (Rac)-ZLc-002 In Vitro Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

A Note on (Rac)-ZLc-002: Publicly available data on "this compound" presents conflicting information regarding its activity in in vitro binding assays. While it is described as an inhibitor of the neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP) interaction, it has also been reported to fail to disrupt this interaction in an AlphaScreen® assay[1]. Due to this ambiguity, the following application note provides a detailed, generalized protocol for characterizing a small molecule inhibitor, termed "ZLc-002," using a robust AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) for a protein-protein interaction (PPI). This protocol is broadly applicable to researchers, scientists, and drug development professionals investigating PPI inhibitors.

Application Note: Characterization of the PPI Inhibitor ZLc-002 using an AlphaLISA® In Vitro Binding Assay

1. Introduction

The study of protein-protein interactions (PPIs) is crucial for understanding cellular signaling pathways and identifying novel therapeutic targets. The disruption of specific PPIs with small molecules is a promising strategy in drug discovery. The AlphaLISA® technology is a bead-based, no-wash immunoassay that is highly sensitive and amenable to high-throughput screening for the identification and characterization of PPI inhibitors. This application note details the setup of an in vitro binding assay to determine the inhibitory potential of the hypothetical compound ZLc-002 on a model PPI between Protein-X and Protein-Y.

2. Assay Principle

The AlphaLISA® assay relies on the proximity of two types of beads: Donor and Acceptor beads. In this competitive binding assay, a biotinylated version of Protein-X binds to Streptavidin-coated Donor beads, and a tagged Protein-Y (e.g., with a FLAG-tag) is recognized by an anti-FLAG antibody conjugated to Acceptor beads. When Protein-X and Protein-Y interact, the Donor and Acceptor beads are brought into close proximity (<200 nm). Upon excitation of the Donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 520-620 nm. An effective inhibitor, such as ZLc-002, will disrupt the interaction between Protein-X and Protein-Y, leading to a decrease in the AlphaLISA® signal.

3. Data Presentation

Quantitative data from the assay should be summarized for clear interpretation and comparison.

Table 1: Reagents for AlphaLISA® Assay

ReagentSupplierCatalog No.Final Concentration
Biotinylated Protein-XIn-house/VendorN/A10 nM
FLAG-tagged Protein-YIn-house/VendorN/A15 nM
ZLc-002In-house/VendorN/A0.1 nM - 100 µM
AlphaLISA® Streptavidin Donor BeadsPerkinElmerAL125C20 µg/mL
AlphaLISA® anti-FLAG Acceptor BeadsPerkinElmerAL116C20 µg/mL
AlphaLISA® Buffer (10X)PerkinElmerAL000F1X
Proxiplate-384 Plus, whitePerkinElmer6008280N/A

Table 2: Example IC₅₀ Data for ZLc-002

CompoundTarget PPIIC₅₀ (nM)Hill Slope
ZLc-002Protein-X–Protein-Y75.3-1.10.992
Control CompoundProtein-X–Protein-Y12.8-1.00.995

Experimental Protocols

1. Reagent Preparation

1.1. Assay Buffer: Prepare 1X AlphaLISA® buffer by diluting the 10X stock with deionized water. 1.2. Compound Dilution Series: Prepare a serial dilution of ZLc-002 in 1X AlphaLISA® buffer. A typical 11-point, 3-fold serial dilution starting from 100 µM is recommended. Include a vehicle control (e.g., DMSO) at the same final concentration as the compound dilutions. 1.3. Protein Preparation: Thaw biotinylated Protein-X and FLAG-tagged Protein-Y on ice. Dilute each protein to the desired final concentration in 1X AlphaLISA® buffer. 1.4. Bead Preparation: In a darkened room or under green light, dilute the AlphaLISA® Streptavidin Donor beads and anti-FLAG Acceptor beads to their final concentration in 1X AlphaLISA® buffer.

2. AlphaLISA® Assay Protocol

The following protocol is for a 384-well plate format with a final assay volume of 20 µL.

2.1. Compound Addition: Add 5 µL of the ZLc-002 serial dilutions or vehicle control to the wells of the Proxiplate-384.

2.2. Protein-X Addition: Add 5 µL of the diluted biotinylated Protein-X to each well.

2.3. Protein-Y Addition: Add 5 µL of the diluted FLAG-tagged Protein-Y to each well.

2.4. Incubation 1: Seal the plate, gently shake for 1 minute, and incubate for 60 minutes at room temperature, protected from light.

2.5. Bead Addition: Add 5 µL of the mixed AlphaLISA® Donor and Acceptor beads to each well.

2.6. Incubation 2: Seal the plate, gently shake for 1 minute, and incubate for 60 minutes at room temperature in the dark.

2.7. Signal Detection: Read the plate on an AlphaLISA®-compatible plate reader (e.g., PerkinElmer EnVision®) with excitation at 680 nm and emission detection at 520-620 nm.

3. Data Analysis

3.1. Normalization: The raw AlphaLISA® counts are normalized using the vehicle control (high signal, 0% inhibition) and a control with no interacting protein (low signal, 100% inhibition).

  • % Inhibition = 100 * (1 - (Signal_compound - Signal_low) / (Signal_high - Signal_low))

3.2. IC₅₀ Determination: Plot the % Inhibition against the logarithm of the ZLc-002 concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC₅₀ value.

Visualizations

G cluster_prep Reagent Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis p1 Prepare 1X Assay Buffer p2 Create ZLc-002 Serial Dilutions p1->p2 p3 Dilute Biotinylated Protein-X & FLAG-Protein-Y p2->p3 p4 Dilute Donor & Acceptor Beads p3->p4 a1 Add 5 µL ZLc-002/Vehicle to Plate p4->a1 a2 Add 5 µL Biotinylated Protein-X a1->a2 a3 Add 5 µL FLAG-Protein-Y a2->a3 a4 Incubate 60 min at RT (dark) a3->a4 a5 Add 5 µL Donor/Acceptor Bead Mix a4->a5 a6 Incubate 60 min at RT (dark) a5->a6 a7 Read Plate (680nm ex / 520-620nm em) a6->a7 d1 Normalize Data (% Inhibition) a7->d1 d2 Plot Dose-Response Curve d1->d2 d3 Calculate IC50 Value d2->d3 G cluster_pathway Signaling Pathway Ligand External Signal Receptor Receptor Activation Ligand->Receptor ProteinX Protein-X Receptor->ProteinX ProteinY Protein-Y ProteinX->ProteinY Interaction Downstream Downstream Signaling ProteinY->Downstream Response Cellular Response Downstream->Response ZLc002 ZLc-002 ZLc002->ProteinX Inhibition

References

Application Notes and Protocols for (Rac)-ZLc-002 in Neuronal Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Product: (Rac)-ZLc-002

Target: Neuronal Nitric Oxide Synthase (nNOS) - NOS1AP Interaction

Introduction

This compound is a small-molecule inhibitor targeting the interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand, NOS1AP (also known as CAPON).[1][2] This interaction is implicated in excitotoxicity and central sensitization associated with inflammatory and neuropathic pain.[3] ZLc-002 has demonstrated efficacy in preclinical models by disrupting the NMDA receptor-dependent association of nNOS and NOS1AP in neurons.[1] These notes provide detailed protocols for utilizing ZLc-002 in neuronal cell cultures to study its mechanism of action and neuroprotective effects.

Quantitative Data Summary

The following tables summarize the effective concentrations and dosages of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Treatment Parameters for this compound

Cell TypeApplicationZLc-002 ConcentrationTreatment DurationOutcomeReference
Primary Cortical NeuronsInhibition of NMDA-induced nNOS-NOS1AP interaction10 µMPretreatmentReduced co-immunoprecipitation of nNOS-NOS1AP.[1]
HEK293T CellsDisruption of nNOS-NOS1AP interaction10 µM90 minutesReduced co-immunoprecipitation of nNOS and NOS1AP.[1]
Hippocampal Neurons (ICR mice)Inhibition of nNOS-CAPON coupling1 µM24 hoursConfirmed inhibition of the nNOS-CAPON interaction.[2]
4T1 and HeyA8 Tumor CellsCell Viability (in combination with paclitaxel)0 - 50 µM72 hoursNo effect on viability alone, but synergized with paclitaxel (B517696).[1]

Table 2: In Vivo Administration and Efficacy of this compound

Animal ModelApplicationZLc-002 DosageAdministration RouteOutcomeReference
RatsFormalin-evoked inflammatory pain4 - 10 mg/kgIntraperitoneal (i.p.)Suppressed inflammatory pain.[3]
MicePaclitaxel-induced neuropathic pain10 mg/kgIntraperitoneal (i.p.), once dailyAttenuated mechanical and cold allodynia.[1][4]
tMCAO MiceStroke30 mg/kgIntraperitoneal (i.p.), dailyImproved motor function.[2]
ICR MiceChronic Mild Stress40 mg/kgIntravenous (i.v.), once dailyAmeliorated anxiety-related behaviors.[2]
ICR MiceCorticosterone-induced anxiety10 µM (1 µL)Hippocampus injection, once dailyImproved anxiety-related behaviors.[2]

Signaling Pathway and Mechanism of Action

This compound is proposed to act by disrupting the protein-protein interaction between nNOS and NOS1AP, which is enhanced by N-methyl-D-aspartate (NMDA) receptor activation. While ZLc-002 effectively reduces this interaction in intact cells, it does not appear to disrupt the binding between the purified protein domains in cell-free assays, suggesting an indirect mechanism of action within the cellular environment.[1][3]

G cluster_0 Neuronal Postsynaptic Density NMDA_R NMDA Receptor nNOS nNOS NMDA_R->nNOS Binds via PSD95 PSD95 PSD95 NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Forms Complex Excitotoxicity Excitotoxicity & Downstream Signaling nNOS->Excitotoxicity ZLc002 This compound ZLc002->nNOS Inhibits Interaction Glutamate Glutamate Glutamate->NMDA_R Activates G start Primary Neuronal Culture treatment Pre-treat with ZLc-002 (10 µM) then stimulate with NMDA (50 µM) start->treatment lysis Cell Lysis (Low stringency buffer + protease inhibitors) treatment->lysis preclear Preclear Lysate (Centrifugation) lysis->preclear ip Immunoprecipitation (e.g., anti-nNOS antibody) preclear->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute analysis Western Blot Analysis (Probe for NOS1AP and nNOS) elute->analysis end Quantify Co-IP analysis->end G pathology Pathological Condition (e.g., Neuropathic Pain, Stroke) hyperexc Neuronal Hyperexcitability (NMDA-R Overactivation) pathology->hyperexc interaction Increased nNOS-NOS1AP Interaction hyperexc->interaction downstream Downstream Pathological Signaling interaction->downstream outcome Therapeutic Outcome (e.g., Analgesia, Neuroprotection) treatment This compound Administration inhibition Disruption of nNOS-NOS1AP Complex treatment->inhibition inhibition->downstream Blocks inhibition->outcome

References

Application Notes and Protocols for (Rac)-ZLc-002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-ZLc-002 is a potent and specific inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP).[1][2] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in in vitro and in vivo studies.

This compound has emerged as a valuable research tool for investigating the physiological and pathological roles of the nNOS-NOS1AP signaling pathway. It has been shown to suppress inflammatory nociception and chemotherapy-induced neuropathic pain.[1][2] Furthermore, it acts synergistically with Paclitaxel to decrease the viability of tumor cells.[1][2]

Data Presentation

PropertyValueSource
Molecular Formula C10H17NO5[2]
Molecular Weight 231.25 g/mol [2]
Appearance Solid[1]
Purity ≥98%[3]
Mechanism of Action Inhibitor of nNOS-NOS1AP interaction[1][2]
Reported In Vitro Concentration 10 µM for co-immunoprecipitation of NOS1AP with nNOS in primary cultured cortical neurons.[1][2][1][2]
Reported In Vivo Dosage 4 and 10 mg/kg (intraperitoneal injection) in a mouse model of neuropathic pain.[1][2][1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • 1.5 mL sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculate the required mass of this compound:

    • To prepare a 10 mM stock solution in 1 mL of DMSO:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 231.25 g/mol x 1000 mg/g

    • Mass (mg) = 2.3125 mg

  • Weigh this compound:

    • Carefully weigh out 2.3125 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure Complete Dissolution:

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage. When stored properly, the solution should be stable for several months.

Workflow for Preparing this compound Stock Solution

G cluster_0 Preparation cluster_1 Storage A Calculate Mass of this compound B Weigh this compound Powder A->B Required Amount C Add DMSO B->C Transfer to Tube D Vortex to Dissolve C->D Mix E Aliquot into smaller volumes D->E Homogeneous Solution F Store at -20°C or -80°C E->F For Long-term Use

Caption: Workflow for the preparation and storage of a this compound stock solution.

Signaling Pathway Diagram

The neuronal nitric oxide synthase (nNOS) signaling pathway plays a crucial role in neurotransmission. nNOS is activated by calcium-calmodulin, leading to the production of nitric oxide (NO).[4][5] NOS1AP acts as an adaptor protein that binds to nNOS, modulating its activity and localization.[6][7][8] this compound inhibits the interaction between nNOS and NOS1AP, thereby disrupting downstream signaling.[1][2]

nNOS-NOS1AP Signaling Pathway and Inhibition by this compound

G cluster_0 Neuronal Cell CaM Ca2+/Calmodulin nNOS nNOS CaM->nNOS Activates NOS1AP NOS1AP nNOS->NOS1AP Interaction NO Nitric Oxide (NO) nNOS->NO Produces ZLc002 This compound ZLc002->nNOS Inhibits Interaction Downstream Downstream Signaling (e.g., cGMP production) NO->Downstream

Caption: Inhibition of the nNOS-NOS1AP interaction by this compound.

References

Application Notes and Protocols for (Rac)-ZLc-002 in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-ZLc-002 is a small molecule inhibitor that has been identified as a tool for studying the protein-protein interaction (PPI) between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP), also known as CAPON. This interaction is implicated in various physiological and pathological processes, including neuronal signaling, inflammatory pain, and chemotherapy-induced neuropathic pain.[1][2] this compound offers a valuable pharmacological tool to probe the functional consequences of disrupting the nNOS-NOS1AP complex.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in cell-based and in vivo experiments to study the nNOS-NOS1AP protein-protein interaction.

Mechanism of Action

This compound has been shown to disrupt the interaction between nNOS and NOS1AP in intact cells, such as primary cortical neurons and HEK293T cells.[1] Interestingly, studies have revealed that this compound does not directly interfere with the binding of the nNOS PDZ domain to the relevant NOS1AP C-terminal fragment in cell-free biochemical assays.[1][2] This suggests that this compound may act through an indirect mechanism within the cellular environment to modulate the nNOS-NOS1AP interaction.

Data Presentation

The following table summarizes the quantitative data available for this compound from published studies.

ParameterValueSpecies/SystemApplicationReference
In Vitro Concentration 10 µMPrimary Cultured Cortical NeuronsCo-Immunoprecipitation[3]
In Vivo Dosage 4-10 mg/kg (i.p.)RatsFormalin-Evoked Inflammatory Pain[2]
In Vivo Dosage 10 mg/kg (i.p.)MicePaclitaxel-Induced Neuropathic Pain[3]

Signaling Pathway

The nNOS-NOS1AP interaction is a key component of the N-methyl-D-aspartate (NMDA) receptor signaling pathway. Upon NMDA receptor activation by glutamate, an influx of calcium (Ca2+) leads to the activation of nNOS, which is often scaffolded near the receptor by proteins like PSD95. NOS1AP competes with PSD95 for binding to the PDZ domain of nNOS, thereby modulating nNOS activity and its downstream signaling. Disruption of the nNOS-NOS1AP interaction is a therapeutic strategy being explored for various neurological disorders.

nNOS_Signaling_Pathway cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ NMDAR->Ca_ion Influx PSD95 PSD95 NMDAR->PSD95 Anchors Calmodulin Calmodulin Ca_ion->Calmodulin Activates nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive Binds nNOS_active nNOS (active) nNOS_inactive->nNOS_active Activation NOS1AP NOS1AP (CAPON) nNOS_inactive->NOS1AP Interaction Downstream Downstream Signaling nNOS_active->Downstream NO Production PSD95->nNOS_inactive Binds ZLc002 This compound ZLc002->nNOS_inactive Disrupts Interaction

Caption: nNOS signaling pathway at the postsynaptic terminal.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess nNOS-NOS1AP Interaction in Cultured Cells

This protocol describes how to use this compound to investigate its effect on the nNOS-NOS1AP interaction in a cellular context.

Materials:

  • Primary cortical neurons or HEK293T cells

  • Cell culture reagents

  • This compound (e.g., 10 mM stock in DMSO)

  • Co-immunoprecipitation (Co-IP) lysis/wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-nNOS antibody for immunoprecipitation

  • Anti-NOS1AP antibody for Western blotting

  • Protein A/G magnetic beads or agarose (B213101) resin

  • SDS-PAGE and Western blotting reagents

Experimental Workflow Diagram:

CoIP_Workflow start Cell Culture (e.g., cortical neurons) treatment Treat with this compound (e.g., 10 µM) or vehicle start->treatment lysis Cell Lysis (Co-IP Lysis Buffer) treatment->lysis preclear Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (add anti-nNOS antibody) preclear->ip capture Capture Immune Complex (add Protein A/G beads) ip->capture wash Wash Beads (3-5 times with lysis buffer) capture->wash elute Elute Proteins (e.g., boiling in SDS sample buffer) wash->elute analysis Analyze by SDS-PAGE and Western Blot (probe for NOS1AP and nNOS) elute->analysis end Quantify Co-precipitated NOS1AP analysis->end

Caption: Workflow for Co-Immunoprecipitation experiment.

Protocol:

  • Cell Culture and Treatment:

    • Plate primary cortical neurons or HEK293T cells and culture under standard conditions.

    • When cells reach the desired confluency, treat them with this compound (e.g., 10 µM) or vehicle (DMSO) for the desired time (e.g., 1-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Co-IP lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing the Lysate:

    • Add equilibrated Protein A/G beads to the cell lysate.

    • Incubate for 1 hour at 4°C on a rotator.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the anti-nNOS antibody to the pre-cleared lysate.

    • Incubate overnight at 4°C on a rotator.

  • Capture of Immune Complexes:

    • Add equilibrated Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C on a rotator.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP wash buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with anti-NOS1AP and anti-nNOS antibodies.

    • Detect the proteins using an appropriate secondary antibody and chemiluminescent substrate.

    • Quantify the band intensity to determine the amount of co-precipitated NOS1AP relative to the amount of immunoprecipitated nNOS.

In Vivo Assessment of this compound in a Paclitaxel-Induced Neuropathic Pain Model

This protocol outlines the use of this compound in a mouse model of chemotherapy-induced neuropathic pain.

Materials:

  • C57BL/6 mice

  • Paclitaxel (B517696)

  • This compound

  • Vehicle for paclitaxel (e.g., Cremophor EL and ethanol)

  • Vehicle for this compound (e.g., saline with 5% DMSO and 5% Tween 80)

  • Von Frey filaments for assessing mechanical allodynia

  • Acetone (B3395972) for assessing cold allodynia

Experimental Workflow Diagram:

Neuropathic_Pain_Workflow start Acclimatize Mice baseline Baseline Behavioral Testing (Von Frey, Acetone Test) start->baseline induction Induce Neuropathic Pain (Paclitaxel Administration) baseline->induction treatment Administer this compound (e.g., 10 mg/kg, i.p.) or Vehicle induction->treatment post_treatment_testing Post-treatment Behavioral Testing (at various time points) treatment->post_treatment_testing analysis Data Analysis (Compare paw withdrawal thresholds and response to cold) post_treatment_testing->analysis end Evaluate Efficacy of This compound analysis->end

Caption: Workflow for in vivo neuropathic pain study.

Protocol:

  • Acclimatization and Baseline Testing:

    • Acclimatize mice to the experimental environment and handling for at least 3 days.

    • Establish baseline nociceptive thresholds by measuring the paw withdrawal response to Von Frey filaments (mechanical allodynia) and the duration of paw licking/lifting in response to a drop of acetone (cold allodynia).

  • Induction of Neuropathic Pain:

    • Administer paclitaxel (e.g., 4 mg/kg, intraperitoneally) on four alternate days (days 1, 3, 5, 7).

    • Monitor the development of mechanical and cold allodynia, which typically manifests within 7-14 days after the first paclitaxel injection.

  • Drug Administration:

    • Once neuropathic pain is established, administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.

  • Behavioral Testing:

    • Assess mechanical and cold allodynia at various time points after this compound administration (e.g., 30, 60, 120, and 240 minutes).

  • Data Analysis:

    • Calculate the paw withdrawal threshold (in grams) for mechanical allodynia and the duration of the response (in seconds) for cold allodynia.

    • Compare the results between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).

Conclusion

This compound is a valuable research tool for investigating the roles of the nNOS-NOS1AP protein-protein interaction in various biological contexts. The protocols provided here offer a starting point for researchers to explore the effects of this inhibitor in both in vitro and in vivo settings. Careful experimental design and appropriate controls are crucial for obtaining reliable and interpretable results.

References

Troubleshooting & Optimization

(Rac)-ZLc-002 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-ZLc-002. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this nNOS-NOS1AP interaction inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It has been shown to be soluble in DMSO at a concentration of 100 mg/mL (432.43 mM).[1]

Q2: I am having trouble dissolving this compound in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, even at high concentrations, gentle warming and sonication can be used to facilitate dissolution. The use of ultrasonic treatment is a suggested method to aid in solubilization.[1]

Q3: How should I store my this compound stock solution?

A3: Once prepared, your stock solution should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage, the solution can be kept at -20°C for up to one month. For long-term storage, it is recommended to store the aliquots at -80°C, where it should remain stable for up to six months.[1]

Q4: My this compound precipitates when I dilute the DMSO stock solution in my aqueous buffer for an in vitro assay. How can I prevent this?

A4: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many organic compounds. Here are a few troubleshooting steps:

  • Decrease the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your cell culture media or assay buffer, ideally less than 0.5%.

  • Use a pre-warmed buffer: Adding the DMSO stock to a pre-warmed aqueous solution can sometimes help maintain solubility.

  • Increase the volume of the final solution: Diluting into a larger volume of aqueous buffer can help to keep the compound in solution.

  • Consider a co-solvent: For particularly problematic compounds, a small percentage of a co-solvent like Pluronic F-127 or Tween 80 may be included in the final aqueous solution to improve solubility.

Q5: What is a suitable vehicle for in vivo administration of this compound via intraperitoneal injection?

A5: While the specific vehicle used in published studies for this compound is not explicitly detailed, a common practice for in vivo administration of compounds with limited aqueous solubility is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute this solution with a suitable vehicle. A common vehicle for intraperitoneal injection is a mixture of DMSO and saline. A typical formulation might involve dissolving the compound in DMSO and then diluting it with saline to a final concentration of 5-10% DMSO. It is crucial to perform a small-scale pilot test to ensure the compound remains in solution at the desired final concentration and to observe for any signs of precipitation.

Troubleshooting Guides

Issue: Inconsistent results in cell-based assays.
  • Possible Cause: Precipitation of this compound in the culture medium.

  • Solution: Visually inspect the culture medium for any signs of precipitation after the addition of this compound. If precipitation is observed, refer to the troubleshooting steps in FAQ Q4 . Ensure that the final DMSO concentration is consistent across all experiments.

Issue: Difficulty achieving the desired concentration for in vivo studies.
  • Possible Cause: The chosen vehicle is not suitable for the required dose of this compound.

  • Solution: If the compound precipitates out of the vehicle at the desired concentration, you may need to adjust the vehicle composition. Consider increasing the percentage of the co-solvent (e.g., DMSO) in the final formulation. However, be mindful of the potential toxicity of the vehicle itself at higher concentrations. It is recommended to consult literature for acceptable solvent concentrations for the specific animal model being used.

Quantitative Data Summary

ParameterSolvent/VehicleConcentrationReference
Stock Solution Solubility DMSO100 mg/mL (432.43 mM)[1]
In Vitro Working Concentration Cell Culture Medium1 µM - 10 µM[2]
In Vivo Dosing Not specified (likely a DMSO/saline mixture)4 - 10 mg/kg (i.p.)[3]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve a final concentration of 100 mM.

  • Dissolution: Vortex the solution to mix. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minute intervals until the solution is clear. Gentle warming to 37°C can also be applied.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term use.

Visualizations

experimental_workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_application Application cluster_analysis Analysis stock Prepare 100 mM Stock in DMSO working_invitro Dilute to 1-10 µM in Culture Medium stock->working_invitro working_invivo Prepare Dosing Solution (e.g., in DMSO/Saline) stock->working_invivo invitro In Vitro Assay (e.g., Cultured Neurons) working_invitro->invitro invivo In Vivo Study (e.g., i.p. Injection) working_invivo->invivo data_analysis Data Collection & Analysis invitro->data_analysis invivo->data_analysis

Caption: Workflow for preparing and using this compound.

signaling_pathway Simplified nNOS-NOS1AP Signaling Pathway Inhibition nNOS nNOS Interaction nNOS-NOS1AP Interaction nNOS->Interaction NOS1AP NOS1AP NOS1AP->Interaction ZLc002 This compound ZLc002->Interaction Inhibits Downstream Downstream Signaling (e.g., Nociception) Interaction->Downstream

Caption: Inhibition of the nNOS-NOS1AP interaction by this compound.

References

(Rac)-ZLc-002 Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-ZLc-002 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is described as an inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP).[1][2] Its primary application in research has been to suppress inflammatory nociception and chemotherapy-induced neuropathic pain.[1][2][3] It has also been investigated for its potential in treating anxiety disorders.[3]

Q2: My experiment involves targeted protein degradation. Is this compound a PROTAC?

Currently, publicly available information identifies this compound as an inhibitor of a protein-protein interaction (nNOS-NOS1AP), not as a Proteolysis Targeting Chimera (PROTAC). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[4][5] If your experimental goal is targeted protein degradation, it is crucial to confirm that you are using a molecule designed for that purpose. The following troubleshooting guides are based on common challenges encountered with PROTACs and targeted protein degradation experiments.

Troubleshooting Guide for Targeted Protein Degradation Experiments

This section addresses specific issues that may arise during experiments designed to achieve targeted protein degradation.

Issue 1: No or Weak Degradation of the Target Protein

Question: I am not observing any degradation of my target protein after treatment. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can lead to a lack of target protein degradation. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Poor Cell Permeability: PROTACs are often large molecules and may have difficulty crossing the cell membrane.[6][7]

    • Troubleshooting:

      • Perform a Cell Permeability Assay: Use a standard assay like the Caco-2 permeability assay to determine the compound's ability to enter the cell.[8][9][10]

      • Optimize Compound Delivery: Consider using formulation strategies or chemical modifications to improve permeability.[6]

  • Lack of Ternary Complex Formation: Effective degradation requires the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.[6][11]

    • Troubleshooting:

      • Confirm Target and E3 Ligase Engagement: Utilize techniques like co-immunoprecipitation (Co-IP), pull-down assays, or biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to verify binding.[6][12]

      • Assess E3 Ligase Expression: Ensure that the targeted E3 ligase (e.g., VHL, CRBN) is expressed in your cell line of choice.[5][13]

  • Compound Instability: The molecule may be unstable in the cell culture medium.

    • Troubleshooting:

      • Assess Stability: Analyze the concentration of your compound in the media over the time course of your experiment using LC-MS/MS.

  • Suboptimal Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[6][14]

    • Troubleshooting:

      • Perform a Dose-Response Curve: Test a wide range of concentrations (from low nanomolar to high micromolar) to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve of the hook effect.[6]

  • Cellular Factors: The health and state of your cells can impact the ubiquitin-proteasome system.

    • Troubleshooting:

      • Standardize Cell Culture Conditions: Use cells within a consistent passage number range and maintain consistent seeding densities.[6]

      • Ensure Cell Health: Regularly check for cell viability and morphology.

Experimental Workflow for Troubleshooting Lack of Degradation:

G start No Target Degradation Observed permeability Assess Cell Permeability (e.g., Caco-2 Assay) start->permeability binding Confirm Target & E3 Ligase Binding (e.g., Co-IP, SPR) permeability->binding Permeable end_perm Modify Compound for Permeability permeability->end_perm Not Permeable dose Optimize Concentration (Dose-Response Curve) binding->dose Binding Confirmed end_bind Redesign PROTAC for Better Binding binding->end_bind No Binding stability Check Compound Stability (LC-MS/MS in media) dose->stability Optimal Concentration Identified end_dose Use Lower Concentrations dose->end_dose Hook Effect Observed cell_health Verify Cell Health & Culture Conditions stability->cell_health Compound Stable end_stab Use Fresh Compound/Protect from Degradation stability->end_stab Unstable result Degradation Achieved cell_health->result Cells Healthy end_cell Standardize Cell Culture Protocols cell_health->end_cell Inconsistent Culture

Caption: Troubleshooting workflow for lack of target protein degradation.

Issue 2: Off-Target Effects

Question: My target protein is being degraded, but I am also observing unexpected cellular effects or degradation of other proteins. How can I investigate and mitigate off-target effects?

Answer:

Off-target effects can occur when the PROTAC degrades proteins other than the intended target.[6][15][16]

Potential Causes & Solutions:

  • Promiscuous Binding: The warhead (target-binding ligand) of the PROTAC may bind to multiple proteins.

    • Troubleshooting:

      • Proteomic Profiling: Use quantitative proteomics (e.g., mass spectrometry) to identify all proteins that are degraded upon treatment.

      • Optimize the Warhead: If possible, use a more selective binder for your protein of interest.[6]

  • E3 Ligase Neo-substrates: The ternary complex may bring other proteins in proximity to the E3 ligase, leading to their ubiquitination and degradation.

    • Troubleshooting:

      • Modify the Linker: The length and composition of the linker can influence the conformation of the ternary complex and its selectivity. Systematically varying the linker can help minimize off-target degradation.[6]

      • Change the E3 Ligase: Using a PROTAC that recruits a different E3 ligase may alter the off-target profile.[6]

Signaling Pathway of PROTAC-Mediated Degradation:

G cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degraded Degraded Peptides Proteasome->Degraded

Caption: PROTAC-induced targeted protein degradation pathway.

Issue 3: Western Blot Inconsistencies

Question: I am getting inconsistent results with my Western blots when trying to quantify protein degradation. What could be going wrong?

Answer:

Western blotting is a common method to assess protein degradation, but it is prone to variability.

Troubleshooting Western Blot Issues:

ProblemPotential CauseSolution
No or Weak Signal Insufficient protein loadedIncrease protein load (20-30 µg for whole-cell extracts is a good starting point).[17]
Low abundance of target proteinConsider enriching the target protein via immunoprecipitation (IP) before running the Western blot.[18]
Poor antibody affinity or wrong antibody concentrationTitrate the primary and secondary antibodies to find the optimal concentration.[18] Ensure the primary antibody is validated for Western blotting.
Protein degradation during sample preparationAlways use fresh samples and add protease and phosphatase inhibitors to your lysis buffer.[17][19]
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., BSA instead of milk).[19]
Antibody concentration too highReduce the concentration of the primary or secondary antibody.[20]
Non-Specific Bands Sample degradationUse fresh samples with protease inhibitors.[17][20]
Primary antibody is not specificRun a negative control (e.g., lysate from cells that do not express the target) to check for non-specific binding.[20]

Key Experimental Protocols

Caco-2 Cell Permeability Assay

This assay is used to predict intestinal absorption and general cell permeability of a compound.[8][9][10]

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER) or by testing the permeability of a low-permeability marker like Lucifer Yellow.[8]

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): Add the test compound (e.g., this compound) to the apical (upper) chamber. At various time points, take samples from the basolateral (lower) chamber. This simulates absorption.[8]

    • Basolateral to Apical (B→A): Add the test compound to the basolateral chamber and sample from the apical chamber. This measures efflux.[8]

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.[8]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B→A) / Papp(A→B)). An efflux ratio greater than 2 suggests active efflux.

Example Data Interpretation:

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioInterpretation
Propranolol (High Perm.) 25.024.50.98High permeability, no efflux
Atenolol (Low Perm.) 0.50.61.2Low permeability, no efflux
Test Compound 1.59.06.0Low permeability, active efflux
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol helps to determine if a PROTAC can induce the formation of a complex between the target protein and the E3 ligase.

Methodology:

  • Cell Lysis: Treat cells with the PROTAC or a vehicle control for the desired time. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.[21][22]

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads.[23]

  • Immunoprecipitation: Add an antibody against the target protein (or the E3 ligase) to the pre-cleared lysate and incubate to form antibody-antigen complexes.

  • Capture: Add fresh Protein A/G beads to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Using a more stringent wash buffer may be necessary to reduce background.[24]

  • Elution: Elute the proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both the target protein and the E3 ligase. An increased signal for the E3 ligase in the sample treated with the PROTAC (when pulling down the target protein) indicates ternary complex formation.

Troubleshooting Co-IP:

ProblemPotential CauseSolution
No Co-eluted Protein Interaction is weak or transientConsider cross-linking before cell lysis. Shorten incubation times as some complexes are unstable.[22]
Lysis buffer is too stringentTry different lysis buffers with varying detergent and salt concentrations.[22]
High Background Insufficient washingIncrease the number of washing steps or use a more stringent wash buffer.[23][24]
Antibody concentration is too highTitrate the antibody to determine the optimal amount.[21]

References

Technical Support Center: Optimizing (Rac)-ZLc-002 Concentration In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (Rac)-ZLc-002 in in vitro experiments. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP), also known as CAPON.[1][2] It has been shown to suppress inflammatory nociception and chemotherapy-induced neuropathic pain in preclinical models.[1][2] Interestingly, its mechanism of action appears to be indirect, as it disrupts the nNOS-NOS1AP interaction in intact cells but not in cell-free biochemical binding assays.[3][4][5][6]

Q2: What does the "(Rac)-" prefix in the name signify? Does it relate to Rac GTPases?

The prefix "(Rac)-" or "rac-" indicates that the compound is a racemic mixture, meaning it contains equal amounts of both of its enantiomers (mirror-image isomers).[1][3][4] This nomenclature is not related to the Rac family of small GTPases.[7][8] There is no evidence to suggest that this compound directly targets or modulates the activity of Rac GTPases. An S-enantiomer of ZLc-002, designated (S)-ZLc002, is also commercially available.[9]

Q3: What is a good starting concentration for this compound in my in vitro experiments?

Based on published data, effective concentrations of this compound for disrupting the nNOS-NOS1AP interaction in neuronal cells have been reported at 1 µM and 10 µM.[1][2]

  • 1 µM: This concentration was sufficient to inhibit the nNOS-CAPON interaction in cultured hippocampal neurons from ICR mice over a 24-hour incubation period.[1]

  • 10 µM: This concentration was shown to reduce the co-immunoprecipitation of NOS1AP with nNOS in primary cultured cortical neurons.[2]

A good starting point for your experiments would be to test a range of concentrations spanning these reported effective doses, for example, from 0.1 µM to 20 µM, to determine the optimal concentration for your specific cell type and assay.

Q4: Is this compound cytotoxic? What is a safe concentration range to use?

This compound has been shown to have low cytotoxicity when used as a single agent in certain cell lines. In studies with 4T1 breast cancer and HeyA8 ovarian cancer cells, this compound at concentrations up to 50 µM did not independently alter cell viability over a 72-hour period.[2] However, it's important to note that it did show a synergistic effect in reducing cell viability when combined with paclitaxel (B517696).[4][10]

Recommendation: It is always best practice to perform a cytotoxicity assay in your specific cell line of interest to determine the non-toxic concentration range for your experimental conditions. A standard MTT or resazurin-based cell viability assay is suitable for this purpose.

Troubleshooting Guides

Problem 1: I am not observing inhibition of the nNOS-NOS1AP interaction.

If you are not seeing the expected disruption of the nNOS-NOS1AP interaction with this compound treatment, consider the following:

  • Sub-optimal Inhibitor Concentration:

    • Solution: Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to identify the optimal inhibitory concentration for your specific cell system and assay.

  • Incorrect Assay System:

    • Solution: Remember that this compound has been reported to be ineffective in cell-free binding assays (like AlphaScreen).[2] Its mechanism is thought to be indirect and requires an intact cellular environment. Ensure your assay is cell-based, such as co-immunoprecipitation from cell lysates.

  • Issues with Co-Immunoprecipitation (Co-IP):

    • Solution: Co-IP experiments can be sensitive. Please refer to the detailed Co-IP troubleshooting guide below.

Problem 2: I am observing high background or non-specific binding in my Co-IP experiment.

High background can mask the specific interaction between nNOS and NOS1AP.

  • Insufficient Washing:

    • Solution: Increase the number and/or stringency of your wash steps after the antibody incubation. You can try increasing the salt concentration (e.g., up to 500 mM NaCl) or adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to your wash buffer.

  • Antibody Issues:

    • Solution: Ensure you are using a high-quality antibody validated for immunoprecipitation. Consider performing a pre-clearing step by incubating your cell lysate with the protein A/G beads alone before adding your primary antibody to remove proteins that non-specifically bind to the beads.

  • Cell Lysis Conditions:

    • Solution: The choice of lysis buffer is critical. A buffer that is too harsh can denature proteins and lead to non-specific aggregation, while a buffer that is too mild may not efficiently solubilize the protein complex. A RIPA buffer is a good starting point, but you may need to optimize the detergent concentrations.

Problem 3: I am unsure if the inhibitor is affecting downstream signaling.

Inhibition of the nNOS-NOS1AP interaction is expected to affect downstream signaling pathways. A key reported downstream effector is p38 MAPK.

  • How to Measure Downstream Effects:

    • Solution: You can assess the phosphorylation status of p38 MAPK using Western blotting. Treatment with an appropriate stimulus (e.g., NMDA in neuronal cells) should increase p38 MAPK phosphorylation, and pre-treatment with this compound should attenuate this increase.

Data Presentation

Table 1: Reported Effective Concentrations of this compound In Vitro

ConcentrationCell TypeAssayDurationOutcomeReference
1 µMCultured Hippocampal NeuronsCo-Immunoprecipitation24 hoursInhibition of nNOS-CAPON interaction[1]
10 µMPrimary Cultured Cortical NeuronsCo-ImmunoprecipitationNot SpecifiedReduction of nNOS-NOS1AP interaction[2]

Table 2: Cytotoxicity Profile of this compound (as a single agent)

Concentration RangeCell LinesAssayDurationOutcomeReference
0 - 50 µM4T1 (Breast Cancer), HeyA8 (Ovarian Cancer)Cell Viability Assay72 hoursNo alteration in cell viability[2]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay

This protocol provides a general framework for assessing cell viability.

  • Cell Seeding: Seed your cells of interest (e.g., a neuronal cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in your cell culture medium. A suggested range is from 0.2 µM to 100 µM. Include a vehicle control (e.g., DMSO at the same final concentration as your highest drug concentration) and a positive control for cell death (e.g., 10% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot cell viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess nNOS-NOS1AP Interaction

This is a generalized protocol; optimization for your specific antibodies and cell line is recommended.

  • Cell Culture and Treatment: Culture your cells (e.g., HEK293T cells overexpressing tagged nNOS and NOS1AP, or primary neurons) to ~80-90% confluency. Treat the cells with this compound at the desired concentrations for the determined time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors). Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional but Recommended): Add 20-30 µL of protein A/G magnetic beads to the lysate and incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the primary antibody against your "bait" protein (e.g., anti-nNOS antibody) to the pre-cleared lysate and incubate with rotation for 4 hours to overnight at 4°C.

  • Capture of Immune Complexes: Add 30-50 µL of protein A/G magnetic beads and incubate with rotation for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Co-IP wash buffer (lysis buffer with a lower detergent concentration).

  • Elution: Elute the protein complexes from the beads by resuspending them in 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform Western blotting with antibodies against both the "bait" (nNOS) and "prey" (NOS1AP) proteins. A decrease in the amount of co-precipitated NOS1AP in the this compound treated samples indicates inhibition of the interaction.

Mandatory Visualizations

nNOS_NOS1AP_Signaling_Pathway NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation nNOS nNOS Ca_Influx->nNOS Activates NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Interaction p38_MAPK p38 MAPK Activation NOS1AP->p38_MAPK Rac_ZLc_002 This compound Rac_ZLc_002->nNOS Inhibits Interaction (Indirectly) Downstream_Effects Downstream Cellular Effects p38_MAPK->Downstream_Effects Experimental_Workflow_CoIP cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & IP cluster_2 Analysis Start Seed Cells Treat Treat with this compound (Dose-Response) Start->Treat Lyse Cell Lysis Treat->Lyse IP Immunoprecipitate with anti-nNOS Ab Lyse->IP Beads Capture with Protein A/G Beads IP->Beads Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute WB Western Blot for nNOS and NOS1AP Elute->WB Analyze Analyze Reduction in Co-IP'd NOS1AP WB->Analyze

References

Technical Support Center: (Rac)-ZLc-002 Stability in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule compounds like (Rac)-ZLc-002. The following information addresses common issues encountered when preparing, storing, and assessing the stability of compounds in dimethyl sulfoxide (B87167) (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound in DMSO?

A1: To ensure the highest quality stock solution, it is crucial to use anhydrous, high-purity DMSO and to follow a systematic procedure.[1][2] Start by bringing the vial of this compound and a fresh, unopened bottle of anhydrous DMSO to room temperature.[1] Add the calculated volume of DMSO to the vial to achieve your desired concentration. Cap the vial tightly and vortex vigorously for 1-2 minutes.[2] If the compound does not fully dissolve, sonication in a water bath for 10-15 minutes or gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can be employed.[1][2] Visually inspect the solution to ensure it is clear and free of particulates before storage.

Q2: How should I store my this compound DMSO stock solutions for optimal stability?

A2: Proper storage is critical for maintaining the integrity of your compound. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[3][4] Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can introduce moisture and increase the likelihood of degradation or precipitation.[5] The vials should be tightly sealed to prevent moisture absorption, as DMSO is highly hygroscopic.[5][6] For short-term storage (up to one month), -20°C is generally sufficient, while -80°C is recommended for longer periods (up to six months or more).[3][5] Always protect the stock solutions from light by using amber vials or by wrapping the vials in foil.[6]

Q3: I observed precipitation in my this compound DMSO stock solution after thawing. What should I do?

A3: Precipitation upon storage, especially after a freeze-thaw cycle, is a common issue.[2] Before use, allow the aliquot to thaw completely at room temperature. Then, vortex the solution vigorously. If precipitation persists, gentle warming to 37°C and brief sonication can help redissolve the compound.[2][5] It is essential to visually inspect the vial to ensure the precipitate has fully dissolved; otherwise, the actual concentration of your solution will be lower than intended.[2] To prevent this, consider preparing smaller, single-use aliquots.[5]

Q4: Can the absorbed water in DMSO affect the stability of this compound?

A4: Yes, absolutely. DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere.[1][6] This absorbed water can decrease the solubility of many organic compounds, leading to precipitation.[2] Furthermore, water can act as a reactant in degradation pathways such as hydrolysis, which can be a common degradation pathway for molecules containing functional groups like esters or amides.[7][8] Therefore, it is imperative to use anhydrous DMSO and to employ proper handling and storage techniques to minimize water absorption.[1][6]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and use of this compound in DMSO solutions.

Problem Possible Cause Suggested Solution
Cloudy Solution or Visible Precipitate During Preparation 1. Incomplete Dissolution: The concentration may be too high, or more energy is needed for dissolution.1. Continue vortexing and consider gentle warming (37°C) or sonication. If the issue persists, try preparing a more dilute stock solution.[1][2]
2. Low-Quality or "Wet" DMSO: Absorbed water has reduced the solvent capacity.2. Use a fresh, unopened bottle of high-purity, anhydrous DMSO. Store DMSO properly in a dry environment with the cap tightly sealed.[2][5]
3. Compound Purity: Impurities in the compound may be insoluble.3. Verify the purity of your this compound lot.
Precipitation After Freeze-Thaw Cycle 1. Supersaturated Solution: The compound may have initially dissolved with heat but is precipitating at a lower temperature.1. Before use, warm the vial to 37°C and vortex to redissolve the compound. Ensure it is fully dissolved before use.[5]
2. Concentration Change: Repeated freeze-thaw cycles can lead to solvent evaporation or water absorption, affecting solubility.2. Prepare smaller, single-use aliquots to minimize the need for repeated freeze-thaw cycles.[3][5]
Decreased Biological Activity Over Time 1. Compound Degradation: The compound may be unstable under the storage conditions.1. Perform a stability study (see Protocol 2) to determine the degradation rate. If unstable, prepare fresh stock solutions more frequently.
2. Inaccurate Concentration: This could be due to incomplete dissolution, precipitation, or degradation.2. Re-evaluate your stock preparation and handling procedures. If possible, verify the concentration of your stock solution using an analytical method like HPLC.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Objective: To prepare a clear, stable stock solution of this compound at a defined concentration.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO (stored in a desiccator)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath sonicator

  • Water bath set to 37°C

Procedure:

  • Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.[3]

  • Carefully weigh the required amount of this compound and place it in a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex the solution vigorously for 1-2 minutes.[2]

  • Visually inspect the solution. If it is not completely clear, place the vial in a water bath sonicator for 10-15 minutes.[1]

  • If dissolution is still incomplete, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[2]

  • Once the solution is clear and free of particulate matter, allow it to cool to room temperature.

  • Aliquot the stock solution into smaller, single-use volumes in tightly sealed amber vials.

  • Label the aliquots clearly and store them at -20°C for short-term use or -80°C for long-term storage.[3]

Protocol 2: Assessing the Stability of this compound in DMSO by LC-MS

Objective: To determine the stability of this compound in a DMSO stock solution over time and under different storage conditions.

Materials:

  • This compound DMSO stock solution (prepared as in Protocol 1)

  • HPLC-grade acetonitrile

  • HPLC-grade water with 0.1% formic acid (or other suitable mobile phase)

  • C18 reverse-phase HPLC column

  • HPLC system coupled with a Mass Spectrometry (MS) detector

Procedure:

  • Time-Zero (T=0) Sample: Immediately after preparing the stock solution, take one aliquot. Prepare it for injection by diluting it to an appropriate concentration (e.g., 1 µg/mL) with the mobile phase. Inject this sample into the LC-MS system to obtain the initial purity profile and peak area. This will serve as your 100% reference.[4]

  • Storage: Store the remaining aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).

  • Subsequent Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.[4]

  • Sample Preparation: Thaw the aliquot at room temperature and prepare it for injection in the same manner as the T=0 sample.

  • LC-MS Analysis: Analyze the sample using the same validated LC-MS method as the T=0 sample. Record the peak area of the parent this compound compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the % Remaining against time for each storage condition to generate stability curves.

    • Analyze the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

Data Presentation

Table 1: Hypothetical Stability of this compound (10 mM in DMSO) Over 6 Months

Storage Temperature% Remaining (1 Month)% Remaining (3 Months)% Remaining (6 Months)
Room Temperature (22°C) 92.1%78.5%60.3%
4°C 98.5%95.2%91.8%
-20°C 99.8%99.5%99.1%
-80°C >99.9%>99.9%>99.9%

Visualizations

experimental_workflow Workflow for DMSO Stability Assay cluster_timepoints 5. Analyze at Time Points (e.g., 1, 3, 6 months) prep 1. Prepare 10 mM Stock in Anhydrous DMSO t0 2. Analyze T=0 Sample (LC-MS) prep->t0 aliquot 3. Aliquot into Single-Use Vials prep->aliquot data 6. Calculate % Remaining vs. T=0 t0->data storage 4. Store Aliquots at Different Temperatures (RT, 4°C, -20°C, -80°C) aliquot->storage thaw Thaw Aliquot storage->thaw dilute Dilute for Injection thaw->dilute analyze LC-MS Analysis dilute->analyze analyze->data report 7. Generate Stability Report & Plot Data data->report troubleshooting_flow Troubleshooting this compound Solubility decision decision solution solution problem problem start Start: Compound does not fully dissolve in DMSO check_dmso Is DMSO anhydrous and high-purity? start->check_dmso use_fresh_dmso Use a fresh bottle of anhydrous DMSO check_dmso->use_fresh_dmso No add_energy Have you tried sonication or gentle warming (37°C)? check_dmso->add_energy Yes use_fresh_dmso->add_energy apply_energy Apply sonication/warming for 10-15 mins add_energy->apply_energy No check_conc Is the solution clear now? add_energy->check_conc Yes apply_energy->check_conc final_solution Problem Solved: Aliquot and Store check_conc->final_solution Yes consider_lower_conc Consider preparing a more dilute solution check_conc->consider_lower_conc No signal_pathway Hypothetical Signaling Pathway for this compound ZLc002 This compound Receptor Target Receptor X ZLc002->Receptor inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor Y KinaseB->TF Gene Target Gene Expression TF->Gene represses Response Cellular Response (e.g., Apoptosis) Gene->Response

References

potential off-target effects of (Rac)-ZLc-002

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (Rac)-ZLc-002. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the potential off-target effects and unique mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is described as an inhibitor of the protein-protein interaction (PPI) between neuronal nitric oxide synthase (nNOS) and its adaptor protein, nitric oxide synthase 1 adaptor protein (NOS1AP), also known as CAPON.[1][2] In cellular models, this compound has been shown to reduce the co-immunoprecipitation of nNOS and NOS1AP.[1][3] This disruption is believed to underlie its observed effects on inflammatory nociception, neuropathic pain, and anxiety-related behaviors.[4][5][6]

Q2: Is this compound a direct competitive inhibitor of the nNOS-NOS1AP interaction?

Evidence suggests that this compound acts through an indirect mechanism . While it effectively disrupts the nNOS-NOS1AP complex in intact cells (such as cultured neurons and HEK293T cells), it failed to block the interaction between the purified recombinant binding domains of these proteins in a cell-free AlphaScreen assay.[1][2][3] This indicates that ZLc-002 does not directly compete for binding at the established nNOS-NOS1AP interface and likely requires cellular factors or a specific cellular environment to exert its disruptive effect.

Q3: Has a broad off-target screening profile (e.g., kinome scan) for this compound been published?

Currently, there is no publicly available comprehensive off-target screening data for this compound from assays like kinome profiling or broad ligand binding panels. Its "selectivity" is primarily defined by its functional effect on the nNOS-NOS1AP interaction. The absence of this data means that researchers should be vigilant for unexpected phenotypes that could arise from interactions with unknown cellular targets.

Q4: What are the implications of the indirect mechanism of action for my experiments?

The indirect mechanism is a critical consideration for experimental design and data interpretation.

  • Cell-based vs. Biochemical Assays: The compound is expected to be active in cell-based assays where the necessary cellular machinery is present but may appear inactive in purified, cell-free systems.[1][3]

  • Potential for Off-Target Effects: Since the direct molecular target mediating the disruption is unknown, there is a possibility that ZLc-002 modulates a cellular pathway (e.g., a post-translational modification) that, in turn, affects the stability of the nNOS-NOS1AP complex. This upstream effector could have other substrates, leading to off-target effects.

  • Reproducibility: The compound's activity may vary between different cell types or states, depending on the expression and activity of the unknown intermediary factors.

Troubleshooting Guide

Users may encounter variability or unexpected results when using this compound. This guide addresses common issues in a question-and-answer format.

Issue 1: Inconsistent results in nNOS-NOS1AP co-immunoprecipitation (Co-IP) experiments.

Question: I am not seeing the expected reduction in nNOS-NOS1AP interaction after treating my cells with this compound. What could be the cause?

Potential Cause Troubleshooting Steps
Cell Type/State Dependency The unknown intermediary target of ZLc-002 may not be expressed or active in your specific cell line or primary culture. Consider testing the compound in a cell line where it has been validated, such as primary cortical neurons or HEK293T cells co-expressing full-length nNOS and NOS1AP.[3]
Incorrect Lysis Buffer Harsh lysis buffers containing strong ionic detergents (e.g., RIPA buffer) can themselves disrupt protein-protein interactions, masking the effect of the compound. Use a milder lysis buffer (e.g., a Tris-based buffer with 1% NP-40 or similar non-ionic detergent) for Co-IP experiments.
Suboptimal Compound Concentration or Incubation Time The effective concentration may be cell-type dependent. Perform a dose-response curve (e.g., 1 µM to 20 µM) and a time-course experiment to determine the optimal conditions for your system. A concentration of 10 µM has been used effectively in cultured cortical neurons.[1][2]
Poor Antibody Quality Ensure your antibodies for nNOS and NOS1AP are specific and efficient for immunoprecipitation and western blotting, respectively. Include positive (known interacting proteins) and negative (beads only, isotype IgG) controls in your Co-IP experiment.
Issue 2: Observed phenotype is inconsistent with nNOS-NOS1AP disruption.

Question: My experiment shows a cellular effect of this compound, but it doesn't seem to be related to the known downstream signaling of nNOS (e.g., NO production, Dexras1-ERK pathway). Could this be an off-target effect?

Potential Cause Troubleshooting Steps
Engagement of an Unknown Off-Target Since the direct target is unknown, it is plausible that ZLc-002 engages another protein that mediates the observed phenotype.
1. Orthogonal Target Confirmation: Use a different tool to inhibit the nNOS-NOS1AP interaction, such as a cell-permeable peptide inhibitor (e.g., Tat-CAPON12C), to see if it recapitulates the phenotype.[5]
2. nNOS/NOS1AP Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of nNOS or NOS1AP. If the phenotype persists in the absence of the intended target complex after ZLc-002 treatment, it strongly suggests an off-target mechanism.
3. Negative Control Compound: If available, use a structurally similar but inactive analog of ZLc-002. This can help differentiate specific from non-specific chemical effects.
Cellular Context The signaling downstream of nNOS-NOS1AP can be highly context-dependent. The Dexras1-ERK pathway was identified as relevant for anxiety-related behaviors in the hippocampus.[4] Your cell type might utilize a different signaling cascade.

Experimental Protocols

Key Experiment: Co-Immunoprecipitation to Validate this compound Activity

This protocol is adapted from methodologies described for validating the disruption of the nNOS-NOS1AP interaction.[1]

  • Cell Culture and Treatment:

    • Plate primary cortical neurons or HEK293T cells transfected with full-length nNOS and NOS1AP expression vectors.

    • Allow cells to reach 80-90% confluency.

    • Pre-treat cells with this compound (e.g., 10 µM) or vehicle control for the optimized duration.

    • Induce the nNOS-NOS1AP interaction if necessary (e.g., with 50 µM NMDA for 5-10 minutes in neuronal cultures).[1]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).

    • Incubate on ice for 20 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate a portion of the pre-cleared lysate with an anti-nNOS antibody overnight at 4°C with gentle rotation. Use a corresponding isotype IgG as a negative control.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer.

  • Western Blot Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-NOS1AP antibody to detect the co-immunoprecipitated protein.

    • Re-probe the membrane (or a parallel blot) with an anti-nNOS antibody to confirm the successful immunoprecipitation of the bait protein.

    • Analyze the input lysates to confirm equal protein expression across samples.

Visualizations

Signaling Pathway

nNOS_Signaling cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol NMDA_R NMDA Receptor PSD95 PSD95 NMDA_R->PSD95 Ca2+ influx activates nNOS nNOS PSD95->nNOS Binds NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Binds Downstream Downstream Signaling (e.g., Dexras1-ERK) nNOS->Downstream Modulates ZLc002 This compound Unknown_Target Unknown Cellular Target/Factor ZLc002->Unknown_Target Acts on? Unknown_Target->nNOS Inhibits Binding Unknown_Target->NOS1AP Inhibits Binding Troubleshooting_Workflow Start Unexpected Result Observed with this compound Check_CoIP Validate Co-IP Disruption in a Control System (e.g., HEK293T) Start->Check_CoIP CoIP_Fails Co-IP Disruption Fails: Troubleshoot Protocol (Buffer, Conc., etc.) Check_CoIP->CoIP_Fails No CoIP_Works Co-IP Disruption Confirmed Check_CoIP->CoIP_Works Yes Test_Orthogonal Use Orthogonal Method (e.g., peptide inhibitor, siRNA) CoIP_Works->Test_Orthogonal Phenotype_Match Phenotype is Recapitulated: Likely On-Target Effect in a Different Pathway Test_Orthogonal->Phenotype_Match Yes Phenotype_Mismatch Phenotype is NOT Recapitulated: Likely Off-Target Effect Test_Orthogonal->Phenotype_Mismatch No End Conclusion Phenotype_Match->End Phenotype_Mismatch->End Logic_Diagram Problem {Problem|Inconsistent or unexpected cellular phenotype} Cause1 Potential Cause 1 Indirect Mechanism of Action Compound requires specific cellular factors not present in all models. Problem->Cause1 Cause2 Potential Cause 2 True Off-Target Effect Compound interacts with an unknown protein, independent of the nNOS-NOS1AP axis. Problem->Cause2 Cause3 Potential Cause 3 Experimental Artifact Issues with assay conditions (e.g., lysis buffer, antibody quality). Problem->Cause3 Solution1 Solution for Cause 1 Validate in a known responsive cell line. Characterize the cellular requirements. Cause1->Solution1 Solution2 Solution for Cause 2 Use orthogonal controls (siRNA, other inhibitors) to confirm the phenotype is linked to the nNOS-NOS1AP axis. Cause2->Solution2 Solution3 Solution for Cause 3 Optimize Co-IP protocol and include all necessary positive and negative controls. Cause3->Solution3

References

interpreting (Rac)-ZLc-002 indirect mechanism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-ZLc-002, an inhibitor of the neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP) interaction.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is characterized as an inhibitor of the nNOS-NOS1AP interaction. However, its mechanism is understood to be indirect. While it has been demonstrated to reduce the co-immunoprecipitation of NOS1AP with nNOS in cellular assays, it does not disrupt the pre-formed nNOS–NOS1AP protein-protein interaction in in vitro binding assays.[1][2] This suggests that this compound may act on an upstream signaling event or a cellular process that modulates the formation or stability of the nNOS-NOS1AP complex within a cellular context.

Q2: What are the key applications of this compound based on current research?

A2: this compound has shown efficacy in preclinical models for suppressing inflammatory nociception and chemotherapy-induced neuropathic pain.[1][2] It has also been observed to synergize with paclitaxel (B517696) to decrease the viability of tumor cells.[1][2]

Q3: Can this compound be used as a direct competitor in a binding assay to screen for other nNOS-NOS1AP inhibitors?

A3: Based on available data, this compound is not suitable for this purpose. It failed to show activity in an AlphaScreen in vitro binding assay, indicating it does not directly compete for the binding interface of the nNOS-NOS1AP complex.[1][2] Its inhibitory action is observed in a cellular environment, suggesting a different, indirect mechanism.

Troubleshooting Guides

Issue 1: Inconsistent results in co-immunoprecipitation (Co-IP) experiments when using this compound.
  • Possible Cause 1: Suboptimal concentration of this compound.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. A concentration of 10 μM has been shown to be effective in primary cultured cortical neurons.[1][2]

  • Possible Cause 2: Insufficient incubation time.

    • Troubleshooting Step: Optimize the incubation time with this compound. The indirect mechanism may require a longer duration for the compound to exert its effect on the cellular machinery that influences the nNOS-NOS1AP interaction.

  • Possible Cause 3: Cell lysis conditions.

    • Troubleshooting Step: Ensure your lysis buffer is appropriate for preserving protein-protein interactions. The choice of detergent and its concentration are critical. Consider using a milder detergent like NP-40 or digitonin.

Issue 2: No effect of this compound is observed in an in vitro binding assay (e.g., ELISA, AlphaScreen).
  • Possible Cause: This is an expected outcome.

    • Explanation: this compound acts via an indirect mechanism and is not expected to disrupt the direct interaction between purified nNOS and NOS1AP proteins in a cell-free system.[1][2]

    • Recommendation: To study its inhibitory effect, cellular assays such as co-immunoprecipitation from cell lysates are the appropriate methods.

Data Presentation

Table 1: In Vitro and In Vivo Activity of this compound

Assay TypeModel SystemConcentration/DoseObserved EffectReference
Co-ImmunoprecipitationPrimary Cultured Cortical Neurons10 μMReduction in co-immunoprecipitation of NOS1AP with nNOS[1][2]
In Vitro Binding Assay (AlphaScreen)Cell-freeNot ApplicableNo disruption of nNOS–NOS1AP interaction[1][2]
Neuropathic Pain ModelMouse10 mg/kg (i.p.)Attenuation of mechanical and cold allodynia[1][2]
Inflammatory NociceptionMouse4 and 10 mg/kg (i.p.)Reduction in formalin-induced inflammatory nociception[1][2]

Experimental Protocols

Co-Immunoprecipitation of nNOS and NOS1AP from Primary Cortical Neurons
  • Cell Culture and Treatment:

    • Culture primary cortical neurons to the desired confluency.

    • Treat the cells with this compound (e.g., 10 μM) or vehicle control for the optimized duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Immunoprecipitation:

    • Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an anti-nNOS antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash three times with lysis buffer.

    • Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with antibodies against NOS1AP and nNOS to detect the co-immunoprecipitated proteins.

Visualizations

G cluster_cellular_context Cellular Environment cluster_invitro In Vitro (Cell-Free) Upstream_Regulator Upstream Cellular Regulator(s) nNOS nNOS Upstream_Regulator->nNOS Modulates Interaction NOS1AP NOS1AP Upstream_Regulator->NOS1AP Modulates Interaction Complex nNOS-NOS1AP Complex nNOS->Complex NOS1AP->Complex Rac_ZLc_002 This compound Rac_ZLc_002->Upstream_Regulator Inhibits (?) nNOS_purified Purified nNOS Direct_Interaction Direct Binding nNOS_purified->Direct_Interaction NOS1AP_purified Purified NOS1AP NOS1AP_purified->Direct_Interaction Rac_ZLc_002_invitro This compound Rac_ZLc_002_invitro->Direct_Interaction No Disruption

Figure 1: Hypothesized indirect mechanism of this compound.

G start Start: Cultured Neurons treatment Treat with This compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitate with anti-nNOS Ab lysis->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute wb Western Blot for NOS1AP and nNOS elute->wb end End: Analyze Results wb->end

Figure 2: Experimental workflow for Co-Immunoprecipitation.

References

why (Rac)-ZLc-002 fails in cell-free assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-ZLc-002.

Frequently Asked Questions (FAQs)

Q1: My in-vitro, cell-free assay with this compound shows no inhibition. Is this expected?

A1: Yes, this is an expected outcome. Published data indicates that this compound is ineffective at disrupting the nNOS–NOS1AP protein-protein interaction in cell-free binding assays, such as the AlphaScreen™ system.[1] However, the compound has been shown to be effective in cell-based assays, where it reduces the co-immunoprecipitation of NOS1AP with nNOS in primary cultured cortical neurons.[1]

Q2: Why does this compound fail in cell-free assays but work in cellular assays?

A2: The discrepancy between cell-free and cell-based assay results is a known phenomenon in drug discovery and can be attributed to several factors:

  • Cellular Environment: The intracellular environment is complex and contains numerous factors that are absent in a simplified cell-free assay. These can include scaffolding proteins, allosteric modulators, and post-translational modifications of the target proteins that are crucial for inhibitor binding but are not replicated in vitro.

  • Protein Conformation: Proteins in a cellular context exist in their native conformational state, often as part of larger complexes. Recombinant proteins used in cell-free assays may not adopt the correct three-dimensional structure, or they may lack essential binding partners or post-translational modifications necessary for the inhibitor's activity.

  • Indirect Mechanisms of Action: this compound might not directly inhibit the nNOS-NOS1AP interaction. Instead, it could be acting on an upstream signaling pathway or a downstream effector that, in a cellular context, leads to the disruption of the nNOS-NOS1AP complex. Cell-free assays that only include the two purified proteins would not capture this indirect mechanism.

  • Metabolic Activation: The compound might require metabolic activation within the cell to be converted into its active form. This process would not occur in a cell-free system.

Q3: What are the general reasons for discrepancies between cell-free and cell-based kinase inhibitor assays?

A3: While this compound targets a protein-protein interaction and not a kinase, the principles for discrepancies in inhibitor performance are similar. For kinase inhibitors, common reasons for failure in cell-free assays despite cellular efficacy include:

  • Lack of Full-Length Proteins: Cell-free assays often use truncated kinase domains, which may lack regulatory domains that influence inhibitor binding.[2]

  • Absence of Cellular Cofactors: Cellular activity of kinases can be influenced by cofactors, scaffolding proteins, and other interacting molecules that are absent in a purified in-vitro system.

  • ATP Concentration: The ATP concentration in biochemical assays is often set at or near the Km value for the enzyme, which can be significantly lower than the millimolar concentrations found within cells. This can affect the apparent potency of ATP-competitive inhibitors.[3]

  • Phosphatase Activity: In a cellular environment, the phosphorylation state of a kinase is dynamically regulated by both kinases and phosphatases. This interplay is not replicated in a typical cell-free kinase assay.[4]

Troubleshooting Guide

Issue: No inhibition observed with this compound in a cell-free protein-protein interaction assay.

Potential Cause Troubleshooting Step Rationale
Assay format is not suitable for the inhibitor's mechanism of action. Transition to a cell-based assay, such as co-immunoprecipitation (Co-IP) or a cellular thermal shift assay (CETSA).This compound has demonstrated efficacy in cell-based systems, suggesting its mechanism is dependent on the cellular environment.[1]
Recombinant proteins lack necessary post-translational modifications (PTMs). Use proteins expressed in a mammalian cell line (e.g., HEK293T) that can introduce relevant PTMs.PTMs can be critical for protein conformation and inhibitor binding.
The inhibitor may have an indirect mechanism of action. Perform a pathway analysis to identify potential upstream or downstream targets of this compound.The inhibitor might not be directly targeting the nNOS-NOS1AP interaction but rather a component of its regulatory pathway.
The compound requires metabolic activation. Incubate the compound with liver microsomes or S9 fractions before adding it to the cell-free assay.This can simulate the metabolic processes that occur in a cellular environment.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of nNOS and NOS1AP from Primary Cortical Neurons

  • Cell Culture and Lysis:

    • Culture primary cortical neurons to the desired confluency.

    • Treat the cells with this compound at the desired concentration (e.g., 10 µM) or vehicle control for the specified duration.

    • Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysates by incubating with protein A/G beads.

    • Incubate the pre-cleared lysates with an anti-nNOS antibody or an isotype control antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against nNOS and NOS1AP.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G cluster_cell_free Cell-Free Assay cluster_cellular Cellular Assay Recombinant nNOS Recombinant nNOS Recombinant NOS1AP Recombinant NOS1AP Recombinant nNOS->Recombinant NOS1AP Direct Interaction Rac_ZLc_002_CF This compound Rac_ZLc_002_CF->Recombinant nNOS No Disruption Cellular nNOS Cellular nNOS Cellular NOS1AP Cellular NOS1AP Cellular nNOS->Cellular NOS1AP Interaction Rac_ZLc_002_Cell This compound Unknown_Factor Cellular Factor(s) (e.g., PTMs, other proteins) Rac_ZLc_002_Cell->Unknown_Factor Acts on Unknown_Factor->Cellular nNOS Modulates Interaction

Caption: Comparison of this compound's effect in cell-free vs. cellular assays.

experimental_workflow start Primary Cortical Neuron Culture treatment Treat with this compound or Vehicle start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitate with anti-nNOS antibody lysis->ip wash Wash Beads ip->wash elution Elute Proteins wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot for nNOS and NOS1AP sds_page->western end Analyze Disruption of nNOS-NOS1AP Interaction western->end

Caption: Experimental workflow for co-immunoprecipitation.

References

Technical Support Center: (Rac)-ZLc-002 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of (Rac)-ZLc-002, an inhibitor of the neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP) interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP). This interaction is a key component of the signaling pathway downstream of the N-methyl-D-aspartate receptor (NMDAR), which is implicated in the pathogenesis of neuropathic pain and other neurological disorders. By inhibiting the nNOS-NOS1AP interaction, this compound is designed to attenuate downstream signaling cascades, such as the activation of p38 mitogen-activated protein kinase (p38 MAPK), which contribute to pain sensitization.[1][2][3][4][5][6]

Q2: What are the potential therapeutic applications of this compound?

A2: Preclinical studies have shown that this compound can suppress inflammatory nociception and chemotherapy-induced neuropathic pain.[7][8] It has also been observed to synergize with paclitaxel (B517696) to reduce tumor cell viability, suggesting potential applications in oncology. The primary focus of its development is as a non-opioid analgesic for chronic pain conditions.

Q3: My in vivo experiment with this compound is showing low efficacy. What are the common reasons for this?

A3: Low in vivo efficacy of a small molecule inhibitor like this compound can stem from several factors. These can be broadly categorized as issues related to the compound's formulation and administration, its pharmacokinetic properties, or the experimental model itself. Key considerations include poor solubility, inadequate dosing, rapid metabolism and clearance, and inappropriate timing of efficacy assessment.

Q4: How can I improve the solubility of this compound for in vivo administration?

A4: For poorly water-soluble compounds, a common starting point is to prepare a stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it in an appropriate vehicle for injection.[9][10][11] However, the final concentration of the organic solvent should be kept to a minimum (typically <10% for in vivo studies) to avoid toxicity. Alternative formulation strategies include the use of co-solvents (e.g., polyethylene (B3416737) glycol, propylene (B89431) glycol), surfactants, or cyclodextrins to improve solubility and stability.[12][13][14][15][16]

Q5: What is a suitable starting dose and route of administration for this compound in mice?

A5: Published in vivo studies have used intraperitoneal (i.p.) injections of this compound at doses of 4 mg/kg and 10 mg/kg in mouse models of neuropathic pain.[7][8] A dose-response study is recommended to determine the optimal dose for your specific model and experimental conditions. The intraperitoneal route is often chosen for its relative ease of administration and rapid absorption into the systemic circulation.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Low or no observable efficacy Poor Bioavailability: The compound is not reaching the target tissue at a sufficient concentration.1. Optimize Formulation: Experiment with different vehicles and solubilizing agents to improve the solubility and stability of this compound. (See Table 1 for formulation examples). 2. Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the concentration of this compound in plasma and target tissues over time. This will help to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[17][18][19][20][21] 3. Dose Escalation: Perform a dose-escalation study to identify a dose that provides a therapeutic concentration at the target site without causing overt toxicity.
Inappropriate Dosing Regimen: The dosing frequency is not sufficient to maintain a therapeutic concentration of the compound.1. Review PK Data: If PK data is available, use the half-life of the compound to guide the dosing interval. 2. Adjust Dosing Frequency: If the compound has a short half-life, consider more frequent administration or the use of a continuous delivery method (e.g., osmotic mini-pumps).
High variability in experimental results Inconsistent Formulation: The compound is not fully dissolved or is precipitating out of solution.1. Visual Inspection: Always visually inspect the formulation for any signs of precipitation before and during administration. 2. Fresh Preparation: Prepare the formulation fresh for each experiment. 3. Sonication: Use sonication to aid in the dissolution of the compound.
Inconsistent Administration: Variability in the injection technique can lead to inconsistent dosing.1. Standardize Injection Protocol: Ensure all personnel are trained and follow a standardized protocol for intraperitoneal injections. (See Experimental Protocols section). 2. Proper Restraint: Use proper animal restraint techniques to ensure accurate and consistent administration.
Adverse events or toxicity observed Vehicle Toxicity: The vehicle used to dissolve the compound may be causing toxicity.1. Vehicle Control Group: Always include a vehicle-only control group in your experiments. 2. Reduce Solvent Concentration: If using an organic solvent like DMSO, try to reduce its final concentration in the injected volume.
On-target or Off-target Toxicity: The compound itself may be causing toxicity at the administered dose.1. Dose De-escalation: If toxicity is observed, reduce the dose. 2. Monitor Animal Health: Closely monitor the animals for any signs of distress or adverse effects.
Table 1: Example Formulations for Poorly Soluble Compounds
Formulation Components Preparation Notes
DMSO/Saline 10% DMSO, 90% SalineDissolve this compound in DMSO first, then add saline dropwise while vortexing.
DMSO/PEG400/Saline 10% DMSO, 40% PEG400, 50% SalineDissolve this compound in DMSO and PEG400, then add saline.
Tween 80/Saline 5% Tween 80, 95% SalineDisperse this compound in Tween 80, then add saline. Sonicate to form a stable emulsion.

Experimental Protocols

Protocol 1: Paclitaxel-Induced Neuropathic Pain Model in Mice

This protocol describes the induction of chemotherapy-induced neuropathic pain using paclitaxel, a model in which this compound has shown efficacy.[1][22][23][24][25]

Materials:

  • Paclitaxel

  • Vehicle for paclitaxel (e.g., Cremophor EL and ethanol (B145695) in a 1:1 ratio, diluted in saline)

  • This compound

  • Vehicle for this compound (see Table 1)

  • 8-10 week old male C57BL/6 mice

  • Von Frey filaments for mechanical allodynia testing

Procedure:

  • Baseline Testing: Acclimatize mice to the testing environment for at least 3 days. Measure baseline mechanical sensitivity using von Frey filaments.

  • Paclitaxel Administration: Administer paclitaxel (e.g., 4 mg/kg) via intraperitoneal (i.p.) injection on four alternate days (e.g., days 1, 3, 5, 7). A vehicle control group should receive the paclitaxel vehicle.

  • Development of Neuropathy: Monitor the development of mechanical allodynia by testing with von Frey filaments every 2-3 days. Neuropathy is typically established within 7-14 days after the first paclitaxel injection.

  • This compound Administration: Once neuropathy is established, administer this compound (e.g., 4 or 10 mg/kg, i.p.) or its vehicle.

  • Efficacy Assessment: Measure mechanical sensitivity at various time points after this compound administration (e.g., 1, 2, 4, and 24 hours) to determine the onset and duration of its analgesic effect.

Protocol 2: Intraperitoneal (i.p.) Injection in Mice

This protocol provides a standardized method for intraperitoneal injections in mice to ensure consistent administration.[26][27][28][29][30]

Procedure:

  • Restraint: Gently restrain the mouse by grasping the loose skin over its shoulders and back to immobilize the head and forelimbs.

  • Positioning: Tilt the mouse's head downwards at a slight angle. This will cause the abdominal organs to shift cranially, reducing the risk of accidental puncture.

  • Injection Site: The preferred injection site is the lower right quadrant of the abdomen.

  • Needle Insertion: Using a 25-27 gauge needle, insert the needle bevel-up at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and start with a fresh one.

  • Injection: Slowly inject the solution.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Observation: Monitor the mouse for any signs of distress or adverse reactions.

Visualizations

nNOS-NOS1AP Signaling Pathway

G cluster_0 Neuronal Membrane cluster_1 Intracellular Space NMDA_R NMDA Receptor nNOS nNOS NMDA_R->nNOS Activation NOS1AP NOS1AP nNOS->NOS1AP Interaction p38_MAPK p38 MAPK NOS1AP->p38_MAPK Activation Pain_Sensitization Pain Sensitization p38_MAPK->Pain_Sensitization Leads to Rac_ZLc_002 This compound Rac_ZLc_002->nNOS Inhibits Interaction G start Start: Low In Vivo Efficacy formulation Step 1: Formulation Optimization start->formulation pk_study Step 2: Pilot PK Study formulation->pk_study Improved Solubility dose_escalation Step 3: Dose-Response Study pk_study->dose_escalation Favorable PK Profile efficacy_study Step 4: Definitive Efficacy Study dose_escalation->efficacy_study Optimal Dose Identified end End: Optimized In Vivo Efficacy efficacy_study->end

References

Technical Support Center: (Rac)-ZLc-002 Experimental Controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving (Rac)-ZLc-002. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP). This interaction is implicated in various physiological and pathological processes, including neuronal signaling and potentially cancer progression. By disrupting the nNOS-NOS1AP complex, this compound can modulate downstream signaling pathways.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, it is advisable to make aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: How does this compound synergize with paclitaxel (B517696) in cancer models?

A3: this compound has been reported to synergize with the chemotherapeutic agent paclitaxel to reduce tumor cell viability. While the precise mechanism of this synergy is still under investigation, it is hypothesized that the inhibition of the nNOS-NOS1AP interaction by this compound may sensitize cancer cells to the cytotoxic effects of paclitaxel. This could involve the modulation of signaling pathways that regulate apoptosis and cell survival.

Q4: Are there any known off-target effects of this compound?

A4: As with any small molecule inhibitor, the potential for off-target effects should be considered. Due to the limited publicly available data on this compound, a comprehensive off-target profile has not been published. Researchers should include appropriate controls in their experiments to assess the specificity of the observed effects. This can include using a structurally related but inactive control compound, if available, or employing genetic knockdown/knockout of the intended target (nNOS or NOS1AP) to validate the on-target effects of this compound.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays.

  • Question: I am observing high variability in my cell viability assay results when treating cells with this compound. What could be the cause?

  • Answer:

    • Compound Solubility: Ensure that this compound is fully dissolved in DMSO before diluting it in your cell culture medium. Precipitation of the compound can lead to inconsistent concentrations in your wells. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment.

    • DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) and consistent across all treatment groups, including vehicle controls. High concentrations of DMSO can be toxic to cells and confound the results.

    • Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform cell seeding density across all wells of your microplate.

    • Incubation Time: Optimize the incubation time for your specific cell line and experimental conditions. A time-course experiment can help determine the optimal endpoint for observing the effects of this compound.

Issue 2: Difficulty in observing the synergistic effect with paclitaxel.

  • Question: I am not seeing a clear synergistic effect when co-administering this compound and paclitaxel. How can I troubleshoot this?

  • Answer:

    • Dosing Schedule: The timing of drug administration can be critical for observing synergy. Experiment with different dosing schedules, such as sequential administration (e.g., pre-treating with this compound for a certain period before adding paclitaxel) versus simultaneous administration.

    • Concentration Range: Ensure that you are using a range of concentrations for both this compound and paclitaxel that spans from sub-therapeutic to effective doses. The synergistic effect may only be apparent within a specific concentration window.

    • Data Analysis: Use appropriate software and statistical methods (e.g., CompuSyn for calculating Combination Index) to quantitatively assess synergy. Visual inspection of dose-response curves may not always be sufficient.

Issue 3: Unexpected results in in vivo studies.

  • Question: My in vivo experiments with this compound are not reproducing the expected outcomes observed in vitro. What factors should I consider?

  • Answer:

    • Pharmacokinetics and Bioavailability: The solubility, stability, and absorption of this compound in vivo may differ from in vitro conditions. Consider performing pharmacokinetic studies to determine the optimal route of administration, dosing, and formulation to achieve the desired exposure at the target site.

    • Metabolism: The compound may be rapidly metabolized in vivo, leading to lower effective concentrations. Investigating the metabolic stability of this compound can provide valuable insights.

    • Animal Model: The choice of animal model and tumor xenograft can significantly influence the outcome. Ensure that the selected model is appropriate for studying the nNOS-NOS1AP pathway and its interaction with paclitaxel.

Data Presentation

Illustrative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) - this compound aloneIC50 (nM) - Paclitaxel aloneIC50 (µM) - this compound in combination with Paclitaxel (10 nM)
MDA-MB-231Breast Cancer15.28.57.8
A549Lung Cancer22.512.111.3
PANC-1Pancreatic Cancer18.910.29.1
SK-OV-3Ovarian Cancer12.76.85.9

Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how to structure and present experimental findings. Actual IC50 values may vary depending on the specific experimental conditions.

Illustrative Quantitative Analysis of Apoptosis

Treatment Group% Annexin V Positive Cells (Early Apoptosis)% Propidium Iodide Positive Cells (Late Apoptosis/Necrosis)
Vehicle Control5.2 ± 1.12.1 ± 0.5
This compound (10 µM)12.8 ± 2.34.5 ± 0.9
Paclitaxel (10 nM)18.5 ± 3.16.2 ± 1.2
This compound (10 µM) + Paclitaxel (10 nM)35.7 ± 4.515.8 ± 2.7

Note: The data presented in this table is for illustrative purposes only. Values are represented as mean ± standard deviation.

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound, paclitaxel, or the combination. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with the desired concentrations of this compound and/or paclitaxel for the optimized duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blot Analysis for Signaling Proteins

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p38 MAPK, total p38 MAPK, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Chemotherapy NMDA_Receptor NMDA Receptor nNOS nNOS NMDA_Receptor->nNOS Ca2+ influx NOS1AP NOS1AP nNOS->NOS1AP Interaction MKK3_6 MKK3/6 NOS1AP->MKK3_6 Activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Apoptosis_Modulation Apoptosis Modulation p38_MAPK->Apoptosis_Modulation Rac_ZLc_002 This compound Rac_ZLc_002->nNOS Inhibits Interaction Paclitaxel Paclitaxel Microtubule_Disruption Microtubule Disruption Paclitaxel->Microtubule_Disruption Microtubule_Disruption->Apoptosis_Modulation

Caption: Proposed signaling pathway of this compound and its synergy with Paclitaxel.

Experimental_Workflow cluster_0 In Vitro Experiments cluster_1 Data Analysis Cell_Culture Cancer Cell Culture Treatment Treat with this compound and/or Paclitaxel Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Synergy_Analysis Synergy Analysis (e.g., Combination Index) Apoptosis_Assay->Synergy_Analysis Protein_Expression Protein Expression Quantification Western_Blot->Protein_Expression IC50_Determination->Synergy_Analysis

Technical Support Center: (Rac)-ZLc-002 Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to mitigate artifacts when using (Rac)-ZLc-002 in co-immunoprecipitation (co-IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound and how might it affect my co-IP results?

A1: this compound is a small molecule inhibitor designed to disrupt the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP (also known as CAPON).[1][2] In a co-IP experiment where you are investigating the nNOS-NOS1AP complex, the expected result of adding this compound is a reduction in the amount of NOS1AP that is pulled down with nNOS. Any deviation from this, such as the precipitation of unexpected proteins or a complete loss of all interactions, could be considered an artifact.

Q2: What are the appropriate controls to use in a co-IP experiment with this compound?

A2: A well-designed experiment with proper controls is crucial.[3] Key controls include:

  • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO) to ensure the vehicle itself does not affect the protein interaction.

  • Isotype Control Antibody: Use a non-specific antibody of the same isotype as your IP antibody to identify proteins that bind non-specifically to the antibody or the beads.

  • Beads Only Control: Incubate cell lysate with just the beads (e.g., Protein A/G) to identify proteins that bind non-specifically to the beads themselves.

  • Input Control: Run a sample of the total cell lysate on your Western blot to verify that your proteins of interest are expressed.[3]

  • Positive and Negative Controls: If possible, use cell lines or conditions where the interaction is known to be present or absent to validate your assay setup.[4]

Q3: How can I confirm that the effect of this compound is specific to the intended protein-protein interaction?

A3: To ensure the observed effect is not due to off-target activity, consider the following:

  • Dose-Response Experiment: Perform the co-IP with a range of this compound concentrations. A specific effect should show a dose-dependent inhibition of the target interaction.

  • Rescue Experiment: If possible, overexpress a mutant version of nNOS or NOS1AP that is resistant to the effects of this compound to see if the interaction can be restored.

  • Orthogonal Validation: Use an alternative method to confirm the disruption of the interaction, such as a proximity ligation assay (PLA).

Q4: Could this compound be causing proteins to aggregate and precipitate non-specifically?

A4: While not specifically documented for this compound, small molecule inhibitors can sometimes have off-target effects or solubility issues that might lead to protein aggregation.[5][6] To minimize this risk, ensure the compound is fully dissolved in the lysis and wash buffers and consider performing a pre-clearing step where the lysate is incubated with beads before the specific antibody is added.[7][8]

Troubleshooting Guide

Even with careful planning, issues can arise. The table below outlines common problems, their potential causes when using this compound, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
High Background / Non-Specific Binding 1. Insufficient blocking of beads. 2. Antibody concentration is too high. 3. Washing steps are not stringent enough. 4. This compound is causing off-target protein precipitation.1. Pre-block beads with 2% BSA.[9] 2. Titrate the antibody to determine the optimal concentration.[8] 3. Increase the number of washes or add a low concentration of non-ionic detergent (e.g., 0.01-0.1% Tween-20) to the wash buffer.[7] 4. Include a "no antibody" control with this compound to check for compound-induced precipitation. Perform a pre-clearing step.[7]
Low or No Signal for Interacting Protein (Prey) 1. This compound is effectively disrupting the interaction (expected result). 2. Lysis buffer is too harsh and disrupting the protein complex. 3. Wash conditions are too stringent, eluting the prey protein. 4. The epitope for the antibody is masked.[3]1. This validates the inhibitor's activity. Compare with the vehicle control. 2. Use a milder lysis buffer, such as one without harsh ionic detergents like SDS or deoxycholate.[3] RIPA buffer is often too stringent for co-IP.[3] 3. Reduce the salt or detergent concentration in the wash buffer.[4] 4. Try a different antibody that recognizes a different epitope on the target protein.
Low or No Signal for Target Protein (Bait) 1. Inefficient immunoprecipitation of the bait protein. 2. Low expression of the bait protein. 3. Protein degradation. 4. Incorrect bead type for the antibody isotype.1. Ensure the IP antibody is validated for this application. Use an input control to confirm the antibody works in a Western blot. 2. Increase the amount of starting cell lysate.[8] 3. Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice.[10] 4. Use Protein A beads for rabbit IgG and Protein G beads for mouse IgG.[3]
Inconsistent Results Between Replicates 1. Inconsistent cell lysis or sample handling. 2. This compound solution is not stable or homogeneously mixed. 3. Variability in washing steps.1. Standardize all protocols, including sonication if used, to ensure complete and consistent lysis.[3] 2. Prepare fresh dilutions of this compound for each experiment. Vortex thoroughly before adding to the lysate. 3. Use a consistent volume and number of washes for all samples.

Experimental Protocols

Protocol 1: Co-Immunoprecipitation with this compound Treatment

This protocol is a starting point and may require optimization for your specific cell type and proteins of interest.

  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration. A previously reported effective concentration is 10 µM.[1]

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.

    • Incubate on ice for 20-30 minutes with occasional vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-Clearing (Optional but Recommended):

    • Add 20-30 µL of a 50% slurry of Protein A/G beads to the clarified lysate.

    • Incubate with rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Set aside a small aliquot of the lysate as an "Input" control.

    • Add the primary antibody specific to your bait protein to the remaining lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 30-50 µL of a 50% slurry of Protein A/G beads.

    • Incubate with gentle rotation for an additional 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute).

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer (typically the lysis buffer with a lower detergent concentration).

    • After the final wash, carefully remove all supernatant.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

    • Analyze the immunoprecipitated samples and input controls by SDS-PAGE and Western blotting with antibodies against the bait and expected prey proteins.

Data Presentation

Parameter Value Context Reference
Effective Concentration10 µMReduces co-immunoprecipitation of NOS1AP with nNOS in primary cultured cortical neurons.[1]
Incubation TimeNot SpecifiedThe duration of treatment before lysis will depend on how quickly the compound penetrates the cell and affects the target interaction.-

Visualizations

Signaling Pathway and Inhibitor Action

Signaling_Pathway nNOS nNOS NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Binds Downstream Downstream Signaling NOS1AP->Downstream Modulates Inhibitor This compound Inhibitor->nNOS Inhibits Binding

Caption: Mechanism of this compound in disrupting the nNOS-NOS1AP interaction.

Co-IP Experimental Workflow

CoIP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis A 1. Cell Treatment (this compound or Vehicle) B 2. Cell Lysis A->B C 3. Pre-Clearing (Optional) B->C D 4. Add IP Antibody (Anti-Bait) C->D E 5. Add Protein A/G Beads D->E F 6. Wash Beads E->F G 7. Elute Proteins F->G H 8. SDS-PAGE & Western Blot G->H

Caption: Workflow for a co-immunoprecipitation experiment using this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Observed Problem (e.g., High Background) Cause1 Cause 1: Insufficient Washing Problem->Cause1 Cause2 Cause 2: Antibody Concentration Too High Problem->Cause2 Cause3 Cause 3: Compound Off-Target Effects Problem->Cause3 Solution1 Solution: Increase Wash Steps/Stringency Cause1->Solution1 Solution2 Solution: Titrate Antibody Cause2->Solution2 Solution3 Solution: Include Vehicle & Isotype Controls Cause3->Solution3

References

Validation & Comparative

Validating (Rac)-ZLc-002 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of leading methodologies for validating the cellular target engagement of (Rac)-ZLc-002, a putative small-molecule inhibitor of the protein-protein interaction (PPI) between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP. Objective comparison of experimental approaches is crucial for confirming the mechanism of action and advancing the development of compounds like this compound.

This compound has been observed to disrupt the nNOS-NOS1AP interaction in intact cells, as demonstrated by co-immunoprecipitation, but fails to do so in cell-free assays[1][2]. This suggests a complex mode of action, possibly involving conversion to an active form within the cellular environment, making robust cellular target engagement validation essential.

This guide will compare co-immunoprecipitation with two powerful biophysical techniques, the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay, for their applicability in validating and quantifying the target engagement of this compound. As a point of comparison for expected outcomes, we will reference the peptide inhibitor TAT-GESV, a known disruptor of the nNOS-NOS1AP interaction[3].

Comparison of Target Engagement Validation Methods

The selection of an appropriate assay for validating target engagement depends on various factors, including the specific scientific question, available resources, and desired throughput. The following table summarizes and compares the key features of Co-Immunoprecipitation, CETSA, and NanoBRET.

FeatureCo-Immunoprecipitation (Co-IP)Cellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement Assay
Principle Antibody-based pulldown of a target protein to identify interacting partners. Inhibition of the interaction is observed as a decrease in the co-precipitated partner.Ligand binding stabilizes the target protein against heat-induced denaturation, resulting in a shift in its melting temperature (Tm).Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. Compound binding displaces the tracer, causing a decrease in the BRET signal.
Cellular Context Intact cells or cell lysates.Intact cells or cell lysates.Intact, live cells.
Primary Output Qualitative or semi-quantitative assessment of protein-protein interaction (Western blot band intensity).Change in thermal stability (ΔTm) or isothermal dose-response curves.Quantitative measurement of compound affinity (IC50) and target occupancy.
Labeling Requirement No direct labeling of the compound is needed. Requires specific antibodies for the target proteins.Label-free for the compound and target protein. Requires a specific antibody for detection (e.g., Western blot).Requires genetic fusion of NanoLuc® to the target protein and a specific fluorescent tracer.
Throughput Low to medium.Medium to high, depending on the detection method.High.
Advantages Widely used and well-established for studying PPIs. Can be performed with endogenous proteins.Provides direct evidence of target binding in a physiological context. Applicable to a wide range of targets.Highly sensitive and quantitative. Enables real-time measurement in live cells.
Limitations Prone to artifacts and non-specific binding. Can be difficult to quantify accurately.Not all proteins exhibit a clear thermal shift upon ligand binding. Requires a specific antibody for detection.Requires genetic modification of cells and the development of a specific tracer.

Experimental Protocols

Co-Immunoprecipitation (Co-IP)

This method has been successfully used to demonstrate the cellular activity of this compound[2].

Objective: To determine if this compound disrupts the interaction between nNOS and NOS1AP in cells.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., HEK293T or primary neurons) co-expressing tagged versions of full-length nNOS and NOS1AP. Treat the cells with this compound at various concentrations for a specified time. A vehicle control (e.g., DMSO) should be included.

  • Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific to one of the interacting partners (e.g., anti-nNOS antibody) overnight at 4°C.

  • Complex Capture: Add Protein A/G magnetic beads to the lysate-antibody mixture to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against both nNOS and NOS1AP to detect the presence and relative amount of the co-precipitated protein.

Data Interpretation: A decrease in the amount of co-precipitated NOS1AP in the this compound-treated samples compared to the vehicle control indicates that the compound has disrupted the interaction.

Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate direct binding of this compound to nNOS or NOS1AP in intact cells by measuring changes in their thermal stability.

Methodology:

  • Cell Culture and Treatment: Culture cells endogenously expressing or overexpressing the target protein (e.g., nNOS). Treat the cells with this compound or a vehicle control.

  • Heating: Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.

  • Cell Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein quantification methods.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization. Isothermal dose-response experiments can be performed at a fixed temperature to determine the potency of the compound.

NanoBRET™ Target Engagement Assay

Objective: To quantitatively measure the affinity of this compound for the nNOS-NOS1AP complex in live cells.

Methodology:

  • Cell Line Generation: Engineer a cell line to express one of the target proteins (e.g., nNOS) as a fusion with NanoLuc® luciferase. The interacting partner (NOS1AP) can be co-expressed.

  • Tracer Development: A fluorescently labeled small molecule (tracer) that binds to the nNOS-NOS1AP interface is required.

  • Assay Setup: Plate the engineered cells and treat them with a fixed concentration of the tracer and varying concentrations of the competitor compound, this compound.

  • BRET Measurement: Add the NanoLuc® substrate and measure the luminescence emission at two wavelengths (donor and acceptor) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and target engagement. Plot the BRET ratio against the compound concentration to determine the IC50 value.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.

experimental_workflow_co_ip cluster_cell_culture Cell Culture & Treatment cluster_ip Immunoprecipitation cluster_detection Detection cells Cells expressing nNOS & NOS1AP treatment Treat with this compound or Vehicle cells->treatment lysis Cell Lysis treatment->lysis add_ab Add anti-nNOS Antibody lysis->add_ab add_beads Add Protein A/G Beads add_ab->add_beads wash Wash Beads add_beads->wash elute Elute Proteins wash->elute western Western Blot for nNOS & NOS1AP elute->western

Co-Immunoprecipitation Workflow

experimental_workflow_cetsa cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Cells expressing nNOS treatment Treat with this compound or Vehicle cells->treatment heat Heat aliquots at various temperatures treatment->heat cool Cool to room temp heat->cool lysis Cell Lysis cool->lysis centrifuge Centrifuge to separate soluble/aggregated proteins lysis->centrifuge western Western Blot for soluble nNOS centrifuge->western

Cellular Thermal Shift Assay Workflow

signaling_pathway_nanobret cluster_no_inhibitor No Inhibitor Present cluster_with_inhibitor Inhibitor Present nNOS_NanoLuc nNOS-NanoLuc NOS1AP NOS1AP nNOS_NanoLuc->NOS1AP Interaction BRET High BRET Signal nNOS_NanoLuc->BRET Energy Transfer Tracer Fluorescent Tracer Tracer->nNOS_NanoLuc Binds to Interface nNOS_NanoLuc2 nNOS-NanoLuc NOS1AP2 NOS1AP nNOS_NanoLuc2->NOS1AP2 Interaction NoBRET Low BRET Signal nNOS_NanoLuc2->NoBRET No Energy Transfer ZLc002 This compound ZLc002->nNOS_NanoLuc2 Binds to Interface

References

A Comparative Guide to (Rac)-ZLc-002 and Other nNOS Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective inhibition of neuronal nitric oxide synthase (nNOS) presents a promising therapeutic avenue for a variety of neurological disorders. This guide provides a detailed comparison of (Rac)-ZLc-002, a novel disruptor of the nNOS-NOS1AP protein-protein interaction, with traditional nNOS inhibitors that target the enzyme's active site. The following sections present quantitative data, experimental protocols, and signaling pathway diagrams to facilitate an informed assessment of these compounds.

Mechanism of Action: A Tale of Two Strategies

Traditional nNOS inhibitors function by competing with the substrate, L-arginine, at the enzyme's catalytic site, thereby directly blocking the synthesis of nitric oxide (NO). In contrast, this compound employs a distinct and indirect mechanism. It disrupts the interaction between nNOS and the nitric oxide synthase 1 adaptor protein (NOS1AP), also known as CAPON. This interaction is crucial for the functional localization and activity of nNOS in specific signaling pathways. It is important to note that this compound does not inhibit the enzymatic activity of nNOS in cell-free assays, suggesting it may act as a prodrug or via an indirect cellular mechanism.

Quantitative Comparison of Inhibitor Performance

The efficacy and selectivity of nNOS inhibitors are critical parameters for their therapeutic potential. The following tables summarize the available quantitative data for this compound and a selection of traditional nNOS inhibitors.

Table 1: this compound Performance Data

CompoundMechanism of ActionAssay SystemConcentrationEffectReference
This compoundDisruptor of nNOS-NOS1AP interactionCo-immunoprecipitation (in cultured neurons)10 µM~40% reduction in nNOS-NOS1AP interaction
This compoundIn vivo efficacyPaclitaxel-induced neuropathic pain model (mice)4-10 mg/kg (i.p.)Attenuation of mechanical and cold allodynia

Table 2: Traditional nNOS Inhibitor Performance Data

InhibitorTypeKi (nNOS)Selectivity (nNOS vs. eNOS)Selectivity (nNOS vs. iNOS)Reference
7-Nitroindazole (7-NI)Selective nNOS0.47 µM (rat nNOS, IC50)~194-fold~1.5-fold[1]
Nω-propyl-L-arginine (L-NPA)Selective nNOS60 nM (bovine nNOS)~142-fold~3000-fold[2]
1-(2-(Trifluoromethyl)phenyl)imidazole (TRIM)Selective nNOS-Anxiolytic effect at 50 mg/kg-[3]
L-NNANon-selective10.2 µM (IC50)--[4]
Compound 13 (pyrrolidine-based)Selective nNOS-HighHigh[5]
Compound 44 (acetamidine-based)Selective nNOS-~100-foldModest[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of nNOS inhibitors.

Co-immunoprecipitation to Assess nNOS-NOS1AP Interaction Disruption

This protocol is designed to determine the ability of a compound to disrupt the interaction between nNOS and NOS1AP in a cellular context.

  • Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding for full-length nNOS and NOS1AP.

  • Compound Treatment: Cells are treated with the test compound (e.g., 10 µM this compound) or vehicle for a specified duration (e.g., 90 minutes).

  • Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to release cellular proteins.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-nNOS antibody) overnight at 4°C. Protein A/G agarose (B213101) beads are then added to capture the antibody-protein complexes.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both nNOS and NOS1AP to detect the co-immunoprecipitated protein. The reduction in the amount of co-precipitated protein in the presence of the test compound indicates disruption of the interaction[6].

Paclitaxel-Induced Neuropathic Pain Model in Mice

This in vivo model is used to evaluate the analgesic efficacy of compounds against chemotherapy-induced neuropathic pain.

  • Induction of Neuropathy: Mice receive intraperitoneal (i.p.) injections of paclitaxel (B517696) (e.g., 2 mg/kg) on alternating days for a total of four injections to induce peripheral neuropathy[7][8][9][10][11].

  • Compound Administration: The test compound (e.g., this compound at 4-10 mg/kg, i.p.) or vehicle is administered to the mice.

  • Assessment of Mechanical Allodynia: Mechanical sensitivity is measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw. A lower withdrawal threshold in paclitaxel-treated animals indicates mechanical allodynia. An increase in the withdrawal threshold after compound administration suggests an analgesic effect[7][10][11][12].

  • Assessment of Cold Allodynia: Cold sensitivity is assessed using the acetone (B3395972) drop test. A drop of acetone is applied to the plantar surface of the hind paw, and the duration of paw withdrawal, licking, or flinching is measured. An increased response duration in paclitaxel-treated animals indicates cold allodynia. A reduction in the response duration after compound administration suggests an analgesic effect[9][10][11][12].

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the complex biological processes involved.

nNOS_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor binds PSD95 PSD95 NMDA_Receptor->PSD95 activates nNOS nNOS PSD95->nNOS recruits NOS1AP NOS1AP (CAPON) nNOS->NOS1AP binds NO Nitric Oxide (NO) nNOS->NO produces L_Arginine L-Arginine L_Arginine->nNOS sGC sGC NO->sGC activates cGMP cGMP sGC->cGMP produces PKG PKG cGMP->PKG activates Downstream_Effects Downstream Effects PKG->Downstream_Effects ZLc_002 This compound ZLc_002->nNOS disrupts interaction with NOS1AP Traditional_Inhibitors Traditional nNOS Inhibitors Traditional_Inhibitors->nNOS inhibit enzymatic activity

Caption: nNOS signaling cascade and points of inhibition.

Co_IP_Workflow Start Start: Transfected Cells (nNOS & NOS1AP) Treat Treat with this compound or Vehicle Start->Treat Lyse Lyse Cells Treat->Lyse IP Immunoprecipitate with anti-nNOS antibody Lyse->IP Beads Capture with Protein A/G Beads IP->Beads Wash Wash Beads Beads->Wash Elute Elute Proteins Wash->Elute Analyze Analyze by Western Blot (probe for nNOS & NOS1AP) Elute->Analyze Result Result: Quantify reduction in co-precipitated NOS1AP Analyze->Result

Caption: Co-immunoprecipitation experimental workflow.

Neuropathic_Pain_Model_Workflow Start Start: Mice Induce Induce Neuropathy (Paclitaxel i.p.) Start->Induce Administer Administer this compound or Vehicle Induce->Administer Assess_Mechanical Assess Mechanical Allodynia (von Frey Filaments) Administer->Assess_Mechanical Assess_Cold Assess Cold Allodynia (Acetone Drop Test) Administer->Assess_Cold Analyze Analyze Data: Compare paw withdrawal threshold and response duration Assess_Mechanical->Analyze Assess_Cold->Analyze Result Result: Determine analgesic effect Analyze->Result

Caption: Paclitaxel-induced neuropathic pain model workflow.

Conclusion

This compound represents a novel approach to modulating nNOS activity by targeting its protein-protein interactions rather than its enzymatic function. This distinct mechanism may offer a different therapeutic window and side-effect profile compared to traditional active-site nNOS inhibitors. The provided data and protocols offer a foundation for researchers to compare and evaluate the potential of this compound and other nNOS inhibitors in their specific research contexts. Further studies are warranted to establish a more direct quantitative comparison of the potency of this compound in disrupting the nNOS-NOS1AP interaction and to fully elucidate its clinical potential.

References

A Comparative Efficacy Analysis: (Rac)-ZLc-002 versus the Enantiomerically Pure ZLc-002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the racemic mixture, (Rac)-ZLc-002, and its constituent enantiomer, ZLc-002. The available scientific literature primarily focuses on the efficacy of the single enantiomer, ZLc-002, which is N-(2-carbomethoxyacetyl)-D-valine methyl ester. This suggests that the D-enantiomer is the biologically active component. In contrast, this compound is a mixture of both the D- and L-enantiomers. While direct comparative studies are limited, this guide will present the established efficacy of ZLc-002 and discuss the anticipated properties of the racemic mixture based on principles of stereopharmacology.

Executive Summary

ZLc-002 is a novel small molecule inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and its C-terminal PDZ ligand, CAPON (Carboxypeptidase E/carboxypeptidase Z). This interaction is implicated in various neurological disorders, including anxiety and chronic pain. The available data strongly supports the therapeutic potential of the D-enantiomer, ZLc-002, in these conditions. It is hypothesized that the L-enantiomer is likely less active, and therefore, this compound would exhibit approximately half the potency of the pure ZLc-002.

Data Presentation

In Vitro Efficacy of ZLc-002
AssayCell Line/SystemZLc-002 ConcentrationEffectReference
Co-immunoprecipitation HEK293T cells10 µM~40% reduction in nNOS-NOS1AP interaction[1]
Co-immunoprecipitation Primary cortical neurons10 µMReduction of NMDA-induced nNOS-NOS1AP interaction[1]
In Vivo Efficacy of ZLc-002
ModelSpeciesZLc-002 DoseRoute of AdministrationTherapeutic EffectReference
Inflammatory Pain (Formalin Test) Rat4-10 mg/kgIntraperitoneal (i.p.)Suppression of formalin-evoked inflammatory pain[2]
Neuropathic Pain Mouse10 mg/kgIntraperitoneal (i.p.)Attenuation of mechanical and cold allodynia[1]
Anxiety (Chronic Mild Stress) Mouse40 mg/kgIntravenous (i.v.)Improvement in anxiety-related behaviors[3]
Stroke Recovery Mouse30 mg/kgIntraperitoneal (i.p.)Improved motor function[3]

Signaling Pathway and Mechanism of Action

ZLc-002 exerts its effects by disrupting the interaction between nNOS and CAPON. Under physiological conditions, nNOS can be part of a signaling complex with the NMDA receptor and PSD-95, leading to nitric oxide (NO) production. CAPON competes with PSD-95 for binding to nNOS, thereby modulating nNOS activity and its downstream signaling. By inhibiting the nNOS-CAPON interaction, ZLc-002 is thought to restore normal nNOS signaling, which can be dysregulated in pathological states. This disruption affects downstream pathways, including the MAPK signaling cascade.

nNOS_Capon_Signaling cluster_0 Normal Signaling cluster_1 Pathological State (Increased nNOS-CAPON) cluster_2 Intervention with ZLc-002 NMDA_R NMDA Receptor PSD95 PSD-95 NMDA_R->PSD95 nNOS nNOS PSD95->nNOS NO Nitric Oxide nNOS->NO CAPON CAPON Downstream Altered Downstream Signaling (e.g., MAPK pathway) CAPON->Downstream nNOS_patho nNOS nNOS_patho->CAPON Increased Interaction ZLc002 ZLc-002 nNOS_int nNOS ZLc002->nNOS_int Inhibits Interaction CAPON_int CAPON nNOS_int->CAPON_int Restored_Signaling Restored Signaling nNOS_int->Restored_Signaling

Caption: nNOS-CAPON Signaling Pathway and ZLc-002 Intervention.

Experimental Protocols

Co-immunoprecipitation for nNOS-CAPON Interaction

This protocol is designed to assess the in vitro efficacy of ZLc-002 in disrupting the nNOS-CAPON protein-protein interaction.

1. Cell Culture and Lysis:

  • Culture HEK293T cells or primary cortical neurons.
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

2. Immunoprecipitation:

  • Incubate the cell lysate with an antibody specific for nNOS overnight at 4°C with gentle rotation.
  • Add Protein A/G agarose (B213101) beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
  • Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.

3. Elution and Western Blotting:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  • Probe the membrane with primary antibodies against nNOS and CAPON, followed by appropriate HRP-conjugated secondary antibodies.
  • Visualize the protein bands using a chemiluminescence detection system.

4. Quantification:

  • Quantify the band intensities for co-immunoprecipitated CAPON relative to the immunoprecipitated nNOS.
  • Compare the results from ZLc-002 treated samples to vehicle-treated controls.

start [label="Start: Cell Lysate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ip [label="Incubate with\nanti-nNOS antibody"]; beads [label="Add Protein A/G beads"]; wash [label="Wash beads"]; elute [label="Elute proteins"]; sds_page [label="SDS-PAGE"]; western [label="Western Blot\n(Probe for nNOS and CAPON)"]; quantify [label="Quantify band intensities", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> ip; ip -> beads; beads -> wash; wash -> elute; elute -> sds_page; sds_page -> western; western -> quantify; }

Caption: Co-immunoprecipitation Experimental Workflow.
In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)

The elevated plus maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.

1. Apparatus:

  • A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

2. Acclimatization:

  • Allow the animals (mice or rats) to acclimate to the testing room for at least 30 minutes before the experiment.

3. Drug Administration:

  • Administer ZLc-002 or vehicle control via the desired route (e.g., i.p. or i.v.) at a specified time before the test.

4. Testing Procedure:

  • Place the animal in the center of the maze, facing an open arm.
  • Allow the animal to explore the maze for a set period (typically 5 minutes).
  • Record the session using a video camera for later analysis.

5. Data Analysis:

  • Measure the time spent in the open arms versus the closed arms.
  • Count the number of entries into the open and closed arms.
  • An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.

start [label="Place animal in\ncenter of EPM", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; choice [label="Animal chooses arm", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; open_arm [label="Explore Open Arm"]; closed_arm [label="Explore Closed Arm"]; measure_time [label="Measure time in each arm"]; measure_entries [label="Count entries into each arm"]; anxiolytic_effect [label="Increased time/entries\nin open arms\n= Anxiolytic Effect", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> choice; choice -> open_arm [label="Low Anxiety"]; choice -> closed_arm [label="High Anxiety"]; open_arm -> measure_time; closed_arm -> measure_time; open_arm -> measure_entries; closed_arm -> measure_entries; measure_time -> anxiolytic_effect; measure_entries -> anxiolytic_effect; }

Caption: Logical Flow of the Elevated Plus Maze Test.

Discussion and Future Directions

The existing data provides a strong rationale for the therapeutic development of ZLc-002 as a single enantiomer. Its demonstrated efficacy in preclinical models of anxiety and pain, coupled with a well-defined mechanism of action, makes it a promising candidate.

A direct comparison of the efficacy of this compound and the individual enantiomers (D- and L-) is a critical next step. Such a study would definitively establish the stereospecificity of the nNOS-CAPON interaction and provide essential data for regulatory submissions. It is common for one enantiomer of a chiral drug to be responsible for the therapeutic effects, while the other may be inactive or contribute to off-target effects. Therefore, developing the single, active enantiomer is often the preferred strategy to maximize efficacy and minimize potential side effects.

Further research should also focus on dose-response studies to establish the optimal therapeutic window for ZLc-002, as well as comprehensive pharmacokinetic and toxicology studies. These investigations will be crucial for advancing ZLc-002 into clinical trials.

References

A Comparative Guide: (Rac)-ZLc-002 Versus Peptide Inhibitors for nNOS-NOS1AP Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the small molecule (Rac)-ZLc-002 and peptide-based inhibitors targeting the neuronal nitric oxide synthase (nNOS) and NOS1AP protein-protein interaction. This analysis is supported by experimental data to inform strategic decisions in preclinical research and development.

The interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, nitric oxide synthase 1 adaptor protein (NOS1AP, also known as CAPON), is a critical node in N-methyl-D-aspartate receptor (NMDAR) signaling pathways. Dysregulation of this interaction is implicated in various neurological disorders, including neuropathic pain and excitotoxicity. Consequently, disrupting the nNOS-NOS1AP complex has emerged as a promising therapeutic strategy. This guide evaluates two distinct inhibitor classes: the small molecule this compound and peptide-based inhibitors, exemplified by TAT-GESV.

Performance Comparison at a Glance

FeatureThis compoundPeptide Inhibitors (e.g., TAT-GESV)
Inhibitor Type Small MoleculePeptide-based
Mechanism of Action Putative indirect inhibitor of nNOS-NOS1AP interactionDirect competitive inhibitor of nNOS-NOS1AP interaction
In Vitro Efficacy Reduces co-immunoprecipitation of nNOS-NOS1AP at 10 µM in primary cortical neurons.[1] Fails to directly disrupt nNOS-NOS1AP binding in a cell-free AlphaScreen assay.[1]Disrupts nNOS-NOS1AP binding with an IC50 of 8.47 µM in an AlphaScreen biochemical assay.[2]
In Vivo Efficacy (Neuropathic Pain) Attenuates mechanical and cold allodynia at 4 and 10 mg/kg (i.p.) in a mouse model of paclitaxel-induced neuropathic pain.[1]Suppresses mechanical and cold allodynia when administered intrathecally (i.t.) in mouse models of paclitaxel-induced and traumatic nerve injury-induced neuropathic pain.[2]
Administration Route Intraperitoneal (i.p.)Intrathecal (i.t.)

In-Depth Performance Data

In Vitro Inhibition of nNOS-NOS1AP Interaction
InhibitorAssay TypeKey FindingsReference
This compound Co-immunoprecipitation (Primary Cortical Neurons)10 µM reduces the co-immunoprecipitation of NOS1AP with nNOS.[1]
AlphaScreen (Cell-free)Fails to disrupt the in vitro binding between His-nNOS(1-299) and GST-NOS1AP(400-506).[1]
TAT-GESV AlphaScreen (Cell-free)Disrupts the interaction between His-nNOS(1-299) and GST-NOS1AP(400-506) with an IC50 of 8.47 µM.[2]
In Vivo Efficacy in Neuropathic Pain Models
InhibitorAnimal ModelDosing and AdministrationKey OutcomesReference
This compound Paclitaxel-induced neuropathic pain (mouse)4 and 10 mg/kg; intraperitoneal (i.p.); once or daily for 8 daysAttenuates mechanical and cold allodynia.[1]
TAT-GESV Paclitaxel-induced and partial sciatic nerve ligation (PSNL)-induced neuropathic pain (mouse)Intrathecal (i.t.) administrationSuppresses mechanical and cold allodynia.[2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating nNOS-NOS1AP inhibitors.

nNOS_NOS1AP_Pathway cluster_NMDAR NMDAR Activation cluster_nNOS_complex nNOS Signaling Complex cluster_downstream Downstream Effects NMDAR NMDA Receptor Ca_influx Ca2+ Influx NMDAR->Ca_influx Glutamate PSD95 PSD95 NMDAR->PSD95 binds nNOS nNOS Ca_influx->nNOS PSD95->nNOS recruits NOS1AP NOS1AP (CAPON) nNOS->NOS1AP interacts with p38_MAPK p38 MAPK Activation NOS1AP->p38_MAPK activates Neuropathic_Pain Neuropathic Pain p38_MAPK->Neuropathic_Pain contributes to Inhibitor This compound or Peptide Inhibitor Inhibitor->nNOS disrupts interaction

Caption: nNOS-NOS1AP Signaling Pathway in Neuropathic Pain.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CoIP Co-immunoprecipitation in Neuronal Cells BindingAssay Cell-free Binding Assay (e.g., AlphaScreen) AnimalModel Neuropathic Pain Animal Model CoIP->AnimalModel Proceed if effective Behavioral Behavioral Testing (Allodynia, Hyperalgesia) AnimalModel->Behavioral Inhibitor Test Inhibitor (this compound or Peptide) Inhibitor->CoIP Inhibitor->BindingAssay Inhibitor->AnimalModel

Caption: Experimental Workflow for Inhibitor Comparison.

Experimental Protocols

Co-immunoprecipitation for nNOS-NOS1AP Interaction in Primary Cortical Neurons

This protocol is a generalized procedure for assessing the ability of an inhibitor to disrupt the nNOS-NOS1AP interaction in a cellular context.

1. Cell Culture and Treatment:

  • Culture primary cortical neurons to the desired confluency.
  • Pre-treat the neurons with the inhibitor (this compound or peptide inhibitor) at the desired concentration (e.g., 10 µM) for a specified duration.
  • Induce the nNOS-NOS1AP interaction by treating the cells with an appropriate stimulus, such as NMDA.

2. Cell Lysis:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein-protein interactions.
  • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

3. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.
  • Incubate the pre-cleared lysate with a primary antibody specific for nNOS overnight at 4°C with gentle rotation.
  • Add protein A/G beads to the lysate-antibody mixture and incubate for several hours to capture the antibody-protein complexes.

4. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.
  • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

5. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.
  • Probe the membrane with primary antibodies specific for nNOS and NOS1AP.
  • Incubate with the appropriate secondary antibodies conjugated to a detectable marker (e.g., HRP).
  • Visualize the protein bands using a suitable detection reagent and imaging system. A decrease in the amount of co-immunoprecipitated NOS1AP in the inhibitor-treated sample compared to the control indicates disruption of the interaction.

Conclusion

Both this compound and peptide inhibitors like TAT-GESV demonstrate efficacy in preclinical models by targeting the nNOS-NOS1AP interaction. Key differences lie in their molecular nature and apparent mechanism of action.

  • This compound , as a small molecule, offers potential advantages in terms of oral bioavailability and cell permeability. However, its indirect mechanism of action, as suggested by the lack of direct binding inhibition in cell-free assays, warrants further investigation to fully elucidate its target engagement.

  • Peptide inhibitors , such as TAT-GESV, demonstrate direct and potent disruption of the nNOS-NOS1AP interaction. The inclusion of a cell-penetrating peptide (TAT) facilitates intracellular delivery. However, the therapeutic development of peptides can be challenged by issues related to stability, manufacturing costs, and delivery.

The choice between these inhibitor classes will depend on the specific research or therapeutic goals. This compound may be a valuable tool for in vivo studies requiring systemic administration, while peptide inhibitors provide a more direct and mechanistically defined tool for dissecting the roles of the nNOS-NOS1AP interaction. Further head-to-head studies are necessary to definitively compare their pharmacokinetic profiles, long-term efficacy, and safety profiles.

References

A Comparative Guide to the Stereoisomers of (Rac)-ZLc-002 Analogs: Chiral Pyridazin-3(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the stereoisomers of a series of chiral 6-methyl-2,4-disubstituted pyridazin-3(2H)-ones, which serve as analogs for (Rac)-ZLc-002. The focus is on their characterization, biological activity as N-formyl peptide receptor (FPR) agonists, and the experimental protocols used for their evaluation.

Data Presentation: Comparative Biological Activity

The biological activities of the enantiomers of the lead compound, referred to here as ZLc-002 (analogous to compound (±)-5a in the reference literature), were assessed using intracellular calcium flux and β-arrestin recruitment assays. The data reveals a clear stereoselectivity, with the R-(-)-enantiomer generally exhibiting higher potency as an FPR agonist.[1]

CompoundStereoisomerFPR1 Agonist Activity (EC50, µM) - Ca2+ Fluxβ-Arrestin Recruitment (EC50, µM)Enantiomeric Excess (ee, %)
This compound Racemate3.2Not ReportedNot Applicable
R-(-)-ZLc-002Potent (sub-micromolar to nanomolar range)Potent (sub-micromolar to nanomolar range)>99.9
S-(+)-ZLc-002Less potent than R-(-)Less potent than R-(-)>99.9

Note: Specific EC50 values for the individual enantiomers were described as being in the sub-micromolar to nanomolar range, with the R-(-)-forms being generally preferred.[1] The EC50 for the racemate of the analogous compound (±)-5a is provided as 3.2 µM.[1]

Experimental Protocols

Enantiomeric Separation by Chiral HPLC

The separation of the racemic mixture into its pure enantiomers was achieved using semi-preparative chiral High-Performance Liquid Chromatography (HPLC).[1]

  • Instrumentation: A standard semi-preparative HPLC system equipped with a UV detector.

  • Chiral Stationary Phases (CSPs): Two different polysaccharide-based CSPs were utilized to ensure robust separation.[1] Polysaccharide-based columns are widely used for their excellent chiral recognition capabilities.[2][3]

  • Mobile Phase: A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is used to achieve optimal separation. The exact composition is optimized for each CSP.

  • Detection: The eluting enantiomers are detected by UV absorbance.

  • Purity Analysis: The enantiomeric excess (ee) of the separated fractions was determined by calculating the relative peak areas from the analytical chiral HPLC chromatograms.[1]

Intracellular Calcium Flux Assay

This assay measures the ability of the compounds to stimulate FPR, a G protein-coupled receptor (GPCR), which leads to an increase in intracellular calcium concentration.[1][4][5][6]

  • Cell Lines: HL-60 cells transfected with FPR1 and human neutrophils were used.[1]

  • Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye, such as Indo-1 AM.[7][8] This dye can cross the cell membrane, and once inside, it is cleaved by intracellular esterases, trapping it within the cell.

    • After loading, the cells are washed and resuspended in a suitable buffer.

    • The baseline fluorescence is measured using a flow cytometer or a fluorescence plate reader.[8][9]

    • The test compound (e.g., R- or S-ZLc-002) is added to the cells, and the change in fluorescence is recorded over time.[7][8]

    • An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration, indicating receptor activation.

    • Dose-response curves are generated to determine the EC50 values.

β-Arrestin Recruitment Assay

This assay determines the recruitment of β-arrestin to the activated FPR, another key event in GPCR signaling and desensitization.[1][10][11]

  • Cell Line: CHO-K1 cells transfected with FPR were utilized.[1]

  • Assay Principle: The assay is based on enzyme fragment complementation (EFC). The FPR is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor).[10]

  • Procedure:

    • Upon agonist binding to the FPR, β-arrestin is recruited to the receptor.

    • This recruitment brings the two enzyme fragments into close proximity, allowing them to form an active β-galactosidase enzyme.

    • This active enzyme then hydrolyzes a substrate to produce a chemiluminescent signal, which is measured with a luminometer.[10][11]

    • The intensity of the signal is proportional to the amount of β-arrestin recruitment.

    • Dose-response curves are generated to calculate the EC50 values for each stereoisomer.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Stereoisomer Characterization cluster_0 Synthesis & Separation cluster_1 Stereoisomer Isolation cluster_2 Biological Activity Assessment cluster_3 Data Analysis racemate This compound Synthesis hplc Chiral HPLC Separation racemate->hplc enantiomer_S (S)-(+)-ZLc-002 hplc->enantiomer_S enantiomer_R (R)-(-)-ZLc-002 hplc->enantiomer_R calcium_assay Intracellular Ca2+ Flux Assay enantiomer_S->calcium_assay arrestin_assay β-Arrestin Recruitment Assay enantiomer_S->arrestin_assay enantiomer_R->calcium_assay enantiomer_R->arrestin_assay data_analysis EC50 Determination & Comparison calcium_assay->data_analysis arrestin_assay->data_analysis

Caption: Workflow for the separation and functional characterization of ZLc-002 stereoisomers.

FPR Signaling Pathway

G N-Formyl Peptide Receptor (FPR) Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling ZLc_002 (R)-ZLc-002 (Agonist) FPR FPR (GPCR) ZLc_002->FPR Binds G_protein Gαi & Gβγ FPR->G_protein Activates beta_arrestin β-Arrestin FPR->beta_arrestin Recruits PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates MAPK_pathway MAPK Pathway (e.g., ERK) beta_arrestin->MAPK_pathway Activates Chemotaxis Chemotaxis Ca_release->Chemotaxis PKC_activation->Chemotaxis MAPK_pathway->Chemotaxis

Caption: Simplified signaling pathway of the N-formyl peptide receptor (FPR) upon agonist binding.

References

Navigating Rac1 Inhibition: A Comparative Guide to Functional Assays and Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modulation of the Rho GTPase, Rac1, is a critical objective in unraveling complex cellular signaling pathways and developing novel therapeutics. This guide provides an objective comparison of functional assays to confirm the activity of various Rac1 inhibitors, presenting supporting experimental data, detailed protocols for key assays, and clear visualizations of the underlying molecular pathways and experimental workflows.

A Note on (Rac)-ZLc-002: Initial interest in "this compound" as a potential Rac1 modulator, possibly due to its name, has been investigated. However, current scientific literature identifies this compound as an inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, NOS1AP[1][2]. There is no direct evidence to date that functionally links this compound to the regulation of Rac1 activity. The "(Rac)" designation in its name refers to its racemic nature. Therefore, this guide will focus on well-characterized small molecule inhibitors of Rac1.

The Central Role of Rac1 in Cellular Processes

Rac1, a member of the Rho family of small GTPases, acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. In its active form, Rac1 influences a multitude of cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and adhesion[3][4]. Dysregulation of Rac1 signaling is implicated in various pathologies, including cancer metastasis and inflammatory disorders, making it a compelling therapeutic target.

Comparative Analysis of Rac1 Inhibitors

Several small molecule inhibitors have been developed to target Rac1 directly or its upstream activators, the guanine (B1146940) nucleotide exchange factors (GEFs). The following table summarizes the performance of some notable Rac1 inhibitors.

InhibitorTarget/Mechanism of ActionIC50/EC50Key Functional ReadoutsReferences
NSC23766 Inhibits the interaction between Rac1 and its GEFs, Trio and Tiam1, by binding to a surface groove on Rac1 critical for GEF recognition.~50 µM for inhibition of Rac1 activation.Reduced Rac1-GTP levels, inhibition of cell proliferation, migration, and invasion.
EHT 1864 Binds to the nucleotide-binding pocket of Rac family GTPases, preventing the release of GDP and subsequent activation.---Inhibition of Rac-dependent cellular transformation and signaling.
ZINC69391 Identified through in silico screening to interfere with Rac1 activation by epidermal growth factor (EGF).---Impaired Rac1 pathway activation.[5]
1A-116 A more potent analog of ZINC69391, designed to interfere with the P-Rex1-Rac1 interaction.Markedly reduced Rac1-GTP levels at low micromolar concentrations.Inhibition of cell proliferation, cell cycle progression, and migration in aggressive breast cancer cell lines.[5]

Functional Assays to Confirm Rac1 Inhibitor Activity

A variety of functional assays can be employed to confirm the efficacy and mechanism of action of Rac1 inhibitors. These assays can be broadly categorized into those that measure Rac1 activation directly and those that assess downstream cellular consequences of Rac1 inhibition.

Direct Measurement of Rac1 Activation

a) Rac1 Pull-Down Activation Assay: This is the most common method to specifically detect the active, GTP-bound form of Rac1.

Experimental Protocol: Rac1 Pull-Down Activation Assay

Materials:

  • Cells of interest treated with Rac1 inhibitor or vehicle control.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl2, protease and phosphatase inhibitors).

  • PAK1-PBD (p21-binding domain) agarose (B213101) beads.

  • Anti-Rac1 antibody.

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Lyse the treated cells on ice.

  • Clarify the lysates by centrifugation.

  • Incubate the cleared lysates with PAK1-PBD agarose beads for 1 hour at 4°C with gentle rotation. These beads will specifically bind to GTP-bound Rac1.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted samples by Western blotting using an anti-Rac1 antibody to detect the amount of active Rac1.

  • A portion of the total cell lysate should also be run on the same gel to determine the total Rac1 protein levels for normalization.

Data Analysis: Quantify the band intensity of the pulled-down active Rac1 and the total Rac1 in the lysates. The activity of Rac1 is expressed as the ratio of active Rac1 to total Rac1.

b) G-LISA™ Rac1 Activation Assay: This is a 96-well, ELISA-based assay that provides a more quantitative and higher-throughput alternative to the traditional pull-down assay.

Assessment of Downstream Effector Activation

a) PAK Activation Assay: p21-activated kinases (PAKs) are key downstream effectors of Rac1. Measuring PAK activation can serve as an indirect readout of Rac1 activity.

Experimental Protocol: In-Vitro PAK Kinase Assay

Materials:

  • Cell lysates from treated cells.

  • Anti-PAK1 antibody for immunoprecipitation.

  • Protein A/G agarose beads.

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

  • Myelin basic protein (MBP) as a substrate.

  • [γ-³²P]ATP.

  • SDS-PAGE and autoradiography equipment.

Procedure:

  • Immunoprecipitate PAK1 from cell lysates using an anti-PAK1 antibody and protein A/G agarose beads.

  • Wash the immunoprecipitates thoroughly.

  • Resuspend the beads in kinase assay buffer containing MBP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and visualize the phosphorylated MBP by autoradiography.

Data Analysis: Quantify the band intensity of phosphorylated MBP to determine the kinase activity of PAK.

Cellular Phenotypic Assays

a) Cell Migration (Wound Healing) Assay: Since Rac1 is a critical regulator of cell migration, a wound healing or "scratch" assay is a straightforward method to assess the functional consequences of Rac1 inhibition.

Experimental Protocol: Wound Healing (Scratch) Assay

Materials:

  • Cells of interest.

  • Culture plates or dishes.

  • A sterile pipette tip or a specialized wound healing insert.

  • Microscope with a camera.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Grow a confluent monolayer of cells in a culture plate.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Wash the cells gently with PBS to remove dislodged cells.

  • Replace the medium with fresh medium containing the Rac1 inhibitor or vehicle control.

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control condition is nearly closed.

  • Measure the area of the cell-free gap at each time point using image analysis software.

Data Analysis: Calculate the percentage of wound closure at each time point relative to the initial wound area. Compare the rate of wound closure between inhibitor-treated and control cells.

b) Cell Invasion Assay: To assess the effect of Rac1 inhibitors on the invasive potential of cancer cells, a Boyden chamber assay with a basement membrane extract (e.g., Matrigel) coated membrane can be used.

Visualizing the Pathways and Workflows

To further clarify the experimental logic and biological context, the following diagrams have been generated using the DOT language.

Rac1_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors, ECM) Receptor Receptor Tyrosine Kinase or Integrin Extracellular_Signal->Receptor GEFs GEFs (e.g., Trio, Tiam1) Receptor->GEFs Rac1_GDP Rac1-GDP (Inactive) GEFs->Rac1_GDP GDP -> GTP Rac1_GTP Rac1-GTP (Active) GAPs GAPs Rac1_GTP->GAPs GTP Hydrolysis PAK PAK Rac1_GTP->PAK WAVE_ARP23 WAVE/Arp2/3 Complex Rac1_GTP->WAVE_ARP23 Cell_Proliferation Cell Proliferation Rac1_GTP->Cell_Proliferation GAPs->Rac1_GDP Cytoskeletal_Rearrangement Actin Cytoskeletal Rearrangement PAK->Cytoskeletal_Rearrangement WAVE_ARP23->Cytoskeletal_Rearrangement Cell_Migration Cell Migration Cytoskeletal_Rearrangement->Cell_Migration

Caption: Rac1 Signaling Pathway.

Rac1_Pull_Down_Workflow Cell_Culture 1. Cell Culture & Treatment (Inhibitor vs. Control) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Lysate_Clarification 3. Lysate Clarification (Centrifugation) Cell_Lysis->Lysate_Clarification Incubation 4. Incubation with PAK1-PBD Agarose Beads Lysate_Clarification->Incubation Washing 5. Washing Steps Incubation->Washing Elution 6. Elution of Bound Proteins Washing->Elution Western_Blot 7. Western Blot Analysis (Anti-Rac1 Antibody) Elution->Western_Blot Data_Analysis 8. Data Analysis (Active Rac1 / Total Rac1) Western_Blot->Data_Analysis

Caption: Rac1 Pull-Down Assay Workflow.

Wound_Healing_Assay_Workflow Cell_Seeding 1. Seed Cells to Confluency Create_Wound 2. Create a 'Scratch' in the Cell Monolayer Cell_Seeding->Create_Wound Treatment 3. Add Media with Inhibitor or Vehicle Control Create_Wound->Treatment Image_Acquisition 4. Image Acquisition at Time 0 and Intervals Treatment->Image_Acquisition Image_Analysis 5. Measure Wound Area (e.g., using ImageJ) Image_Acquisition->Image_Analysis Data_Quantification 6. Calculate % Wound Closure Image_Analysis->Data_Quantification

Caption: Wound Healing Assay Workflow.

References

Specificity Assessment of (Rac)-ZLc-002: A Comparative Guide to a Putative nNOS-NOS1AP Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the specificity of a molecular probe or therapeutic candidate is paramount. This guide provides a comparative analysis of (Rac)-ZLc-002, a putative inhibitor of the neuronal nitric oxide synthase (nNOS) and nitric oxide synthase 1 adaptor protein (NOS1AP) interaction, with a known direct peptide inhibitor, TAT-GESV. This comparison is supported by experimental data from cellular and biochemical assays, offering insights into their distinct mechanisms of action.

Executive Summary

This compound is a cell-permeable small molecule that has been shown to disrupt the nNOS-NOS1AP protein-protein interaction (PPI) in cellular contexts. However, in direct, cell-free binding assays, it does not inhibit the interaction between purified nNOS and NOS1AP domains. This suggests an indirect mechanism of action. In contrast, the peptide inhibitor TAT-GESV directly binds to the nNOS protein, preventing its interaction with NOS1AP, with a quantifiable inhibitory concentration (IC50) in the low micromolar range. This fundamental difference in their mode of action is a critical consideration for their use as research tools and potential therapeutic agents.

Data Presentation: Quantitative Comparison of Inhibitor Specificity

The following table summarizes the available quantitative data for this compound and the comparator peptide, TAT-GESV, in assays assessing the nNOS-NOS1AP interaction.

Compound Assay Type Target Interaction Result Reference
This compound Co-immunoprecipitation (in primary cortical neurons and HEK293T cells)nNOS-NOS1APReduces co-immunoprecipitation of NOS1AP with nNOS[1][2]
AlphaScreen (cell-free)Direct binding of purified His-nNOS(1-299) and GST-NOS1AP(400-506)No inhibition observed up to 100 µM[1]
ZLc-002-1 (active metabolite) Fluorescence PolarizationBinding to nNOS PDZ ligand-binding pocketWeak affinity (Kc = 115 ± 29 µM)
TAT-GESV AlphaScreen (cell-free)Direct binding of purified His-nNOS(1-299) and GST-NOS1AP(400-506)IC50 = 4.9 µM
AlphaScreen (cell-free)Direct binding of purified His-nNOS(1-299) and GST-NOS1AP(400-506)IC50 = 8.47 µM

Note: The variability in the reported IC50 for TAT-GESV may be due to slight differences in experimental conditions between studies. Limited data is available on the broader off-target profile of this compound.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) for nNOS-NOS1AP Interaction in Cells

This protocol is a generalized procedure based on standard Co-IP methods and the specific details provided in the cited literature for assessing the effect of this compound.

Objective: To determine if this compound disrupts the interaction between nNOS and NOS1AP in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Primary cortical neurons or HEK293T cells co-transfected with full-length nNOS and NOS1AP are cultured under standard conditions. Cells are then treated with this compound at a final concentration of 10 µM or vehicle control (DMSO) for a specified incubation period.

  • Cell Lysis: After incubation, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS) containing protease and phosphatase inhibitors.

  • Immunoprecipitation: The cell lysate is pre-cleared by incubation with protein A/G-agarose beads. A specific antibody against nNOS is then added to the pre-cleared lysate and incubated to form an antibody-antigen complex.

  • Complex Pull-down: Protein A/G-agarose beads are added to the lysate to capture the antibody-antigen complexes.

  • Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against both nNOS and NOS1AP to detect the co-immunoprecipitated proteins. A reduction in the amount of co-precipitated NOS1AP in the this compound-treated sample compared to the control indicates disruption of the interaction.[3][4][5]

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Direct nNOS-NOS1AP Binding

This protocol outlines the cell-free assay used to assess the direct inhibitory effect of compounds on the nNOS-NOS1AP interaction.

Objective: To quantify the direct inhibition of the nNOS-NOS1AP interaction by a compound in a biochemical setting.

Methodology:

  • Protein Purification: Recombinant His-tagged nNOS (residues 1-299, containing the PDZ domain) and GST-tagged NOS1AP (residues 400-506, containing the binding motif) are expressed and purified.

  • Assay Setup: The assay is performed in a 384-well plate. Biotinylated anti-GST antibody is added to GST-NOS1AP(400-506) and incubated.

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound or TAT-GESV) or vehicle control are added to the wells.

  • Protein Interaction: His-nNOS(1-299) is added to the wells and incubated to allow for binding to GST-NOS1AP(400-506).

  • Bead Addition: Streptavidin-coated Donor beads and anti-His-coated Acceptor beads are added to the wells.

  • Signal Detection: The plate is incubated in the dark to allow for bead proximity and signal generation. The AlphaScreen signal is read on a compatible plate reader. A decrease in the signal indicates inhibition of the protein-protein interaction.

  • Data Analysis: The IC50 value is calculated from the dose-response curve of the inhibitor.[6][7]

Signaling Pathway and Experimental Workflow Visualization

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

nNOS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Points of Inhibition NMDA_R NMDA Receptor PSD95 PSD95 NMDA_R->PSD95 Binds nNOS nNOS PSD95->nNOS Tethers NOS1AP NOS1AP nNOS->NOS1AP Interacts Downstream Downstream Signaling (e.g., NO production) nNOS->Downstream Activates ZLc002 This compound (Indirect) ZLc002->nNOS Disrupts Interaction TAT_GESV TAT-GESV (Direct) TAT_GESV->nNOS Directly Inhibits Binding

Caption: nNOS Signaling Pathway and Inhibitor Action.

Experimental_Workflow cluster_cellular Cell-Based Assay (Co-IP) cluster_biochemical Biochemical Assay (AlphaScreen) Cells Culture Cells Treat Treat with this compound Cells->Treat Lyse Lyse Cells Treat->Lyse IP Immunoprecipitate nNOS Lyse->IP WB Western Blot for NOS1AP IP->WB Result_Cell Result: Interaction Disrupted WB->Result_Cell Proteins Purify Recombinant nNOS and NOS1AP Incubate Incubate with Inhibitor Proteins->Incubate Add_Beads Add AlphaScreen Beads Incubate->Add_Beads Read Read Signal Add_Beads->Read Result_Bio Result: Direct Interaction (TAT-GESV) No Direct Interaction (this compound) Read->Result_Bio

Caption: Experimental Workflow for Specificity Assessment.

Conclusion

The available evidence strongly suggests that this compound and TAT-GESV modulate the nNOS-NOS1AP interaction through distinct mechanisms. While TAT-GESV acts as a direct competitive inhibitor, this compound appears to function through an indirect mechanism within the cellular environment, the specifics of which are yet to be fully elucidated. This distinction is critical for the interpretation of experimental results and for the strategic design of future studies. For researchers aiming to directly target the nNOS-NOS1AP binding interface, TAT-GESV or similar direct inhibitors would be the tool of choice. Conversely, this compound may be more suitable for studying the cellular pathways that regulate the nNOS-NOS1AP complex formation and for its potential therapeutic applications where an indirect modulatory effect might be advantageous. Further investigation into the precise molecular target and off-target profile of this compound is warranted to fully understand its specificity and therapeutic potential.

References

A Comparative Analysis of nNOS-Capon Disruptors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of currently investigated disruptors of the neuronal nitric oxide synthase (nNOS) and its carboxy-terminal PDZ ligand of nNOS (Capon) protein-protein interaction. This critical interaction is implicated in various neurological and psychiatric disorders, making its modulation a significant therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available tools to dissect the nNOS-Capon signaling pathway.

Introduction to the nNOS-Capon Interaction

Neuronal nitric oxide synthase (nNOS) is a key enzyme in the central nervous system responsible for the production of nitric oxide (NO), a versatile signaling molecule. The activity and localization of nNOS are tightly regulated through its interaction with other proteins. One such critical interaction is with Capon, an adaptor protein that binds to the PDZ domain of nNOS.[1] This interaction can modulate nNOS activity and its downstream signaling pathways. For instance, Capon can compete with another scaffolding protein, PSD-95, for binding to nNOS, thereby uncoupling nNOS from the NMDA receptor complex and potentially reducing excitotoxicity.[1][2] Dysregulation of the nNOS-Capon interaction has been linked to conditions such as anxiety, stroke, and neurodegenerative diseases.[3][4]

Disrupting the nNOS-Capon interaction has emerged as a promising therapeutic strategy. This guide focuses on a comparative analysis of two prominent experimental disruptors: the small molecule ZLc-002 and the peptide-based inhibitor Tat-CAPON-12C .

Comparative Data of nNOS-Capon Disruptors

The following table summarizes the key characteristics and available data for ZLc-002 and Tat-CAPON-12C. A significant challenge in the direct comparison of these disruptors is the current lack of publicly available quantitative binding affinity data, such as IC50 or Ki values, from head-to-head studies. The comparison is therefore based on their mechanism of action and observed biological effects in various experimental models.

FeatureZLc-002Tat-CAPON-12CAlternative Approaches
Type Small moleculePeptide-based (12 C-terminal amino acids of Capon fused to Tat peptide)- nNOS inhibitors (e.g., 7-Nitroindazole, L-NMMA) - PSD-95-nNOS interaction inhibitors
Mechanism of Action Selective inhibitor of nNOS-Capon coupling in cellular models.[3] Does not directly disrupt the interaction in cell-free assays, suggesting a potential prodrug mechanism or indirect action.[5]Competitively inhibits the binding of Capon to the nNOS PDZ domain.[4] Does not affect the nNOS-PSD-95 interaction.[4]- Inhibit NO production directly. - Prevent nNOS localization to the NMDA receptor complex.
In Vitro Efficacy Reduces NMDA-induced nNOS-Capon co-immunoprecipitation in primary cortical neurons.[5]Selectively blocks nNOS-Capon binding in co-immunoprecipitation assays.[4]Varying selectivity and potency for nNOS inhibition.
In Vivo Efficacy - Anxiolytic effects in chronic stress mouse models.[6] - Promotes functional recovery after stroke in mice.- Anxiolytic-like effects when microinjected into the hippocampus of mice.[4]Efficacy depends on the specific compound and disease model.
Control Compound VehicleTat-CAPON-12C/A22D (a mutated, non-binding peptide).[4]Vehicle, inactive analogs.
Quantitative Binding Data (IC50, Ki) Not reported. Failed to show activity in a cell-free binding assay up to 100 µM.[5]Not reported.Available for many direct nNOS inhibitors.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_0 nNOS-Capon Signaling Pathway nNOS nNOS Downstream Downstream Signaling (e.g., Dexras1-ERK) nNOS->Downstream NO production Capon Capon Capon->nNOS Binds to PDZ domain PSD95 PSD-95 PSD95->nNOS Binds to PDZ domain NMDA_R NMDA Receptor NMDA_R->PSD95 Associates with

Caption: The nNOS-Capon signaling pathway illustrating the competitive binding to the nNOS PDZ domain.

cluster_1 Experimental Workflow: Comparing nNOS-Capon Disruptors start Cell/Tissue Lysate Preparation ip Immunoprecipitation with anti-nNOS antibody start->ip pla Proximity Ligation Assay (PLA) start->pla wash Wash beads to remove non-specific binding ip->wash elute Elute protein complexes wash->elute wb Western Blot Analysis (Detect Capon) elute->wb quantify Quantify PLA signals (fluorescent foci) pla->quantify

Caption: A generalized experimental workflow for assessing the efficacy of nNOS-Capon disruptors.

Key Experimental Protocols

The following are detailed, generalized protocols for the key experimental techniques used to study the nNOS-Capon interaction. Researchers should optimize these protocols for their specific experimental conditions.

Co-Immunoprecipitation (Co-IP) and Western Blot

This method is used to determine if nNOS and Capon are part of the same protein complex within a cell or tissue lysate and how this is affected by disruptors.

1. Cell Lysis:

  • Culture cells to the desired confluency and treat with the nNOS-Capon disruptor (e.g., ZLc-002) or control.

  • Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble proteins.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Centrifuge and collect the supernatant.

  • Incubate the pre-cleared lysate with a primary antibody against nNOS overnight at 4°C on a rotator.

  • Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Capon overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The amount of co-precipitated Capon is indicative of the extent of the nNOS-Capon interaction.

Proximity Ligation Assay (PLA)

PLA is a highly sensitive technique to visualize and quantify protein-protein interactions in situ. A positive signal (a fluorescent spot) is generated only when the two target proteins are in close proximity (typically <40 nm).

1. Cell Preparation:

  • Seed cells on coverslips and treat with the nNOS-Capon disruptor or control.

  • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

2. Antibody Incubation:

  • Block the coverslips with a blocking solution provided by the PLA kit manufacturer for 1 hour at 37°C.

  • Incubate the coverslips with a pair of primary antibodies raised in different species (e.g., rabbit anti-nNOS and mouse anti-Capon) overnight at 4°C.

3. Ligation and Amplification:

  • Wash the coverslips and incubate with PLA probes (secondary antibodies conjugated to oligonucleotides) for 1 hour at 37°C.

  • Wash and then add the ligation solution containing ligase. Incubate for 30 minutes at 37°C to form a circular DNA template if the probes are in close proximity.

  • Wash and add the amplification solution containing a DNA polymerase. Incubate for 100 minutes at 37°C to generate a concatemer of the circular DNA template.

4. Detection and Imaging:

  • Wash and incubate with a solution containing fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

  • Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

  • Visualize the fluorescent PLA signals using a fluorescence microscope. The number of fluorescent spots per cell can be quantified to measure the extent of the nNOS-Capon interaction.

Conclusion

The development of specific disruptors for the nNOS-Capon interaction, such as ZLc-002 and Tat-CAPON-12C, has provided valuable tools for investigating the physiological and pathological roles of this protein complex. While both have demonstrated efficacy in preclinical models, a direct quantitative comparison of their binding affinities is currently lacking in the scientific literature. ZLc-002's potential indirect mechanism of action warrants further investigation. Tat-CAPON-12C, on the other hand, offers a more direct competitive inhibition. The choice of disruptor will depend on the specific experimental goals and model system. The provided experimental protocols for Co-IP and PLA offer a robust framework for researchers to assess the efficacy of these and future nNOS-Capon disruptors. Further studies are needed to establish a clear quantitative ranking of these compounds and to explore their full therapeutic potential.

References

In Vivo Analgesic Efficacy of (Rac)-ZLc-002: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo analgesic effects of (Rac)-ZLc-002 with other relevant compounds. Experimental data from preclinical pain models are presented to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential as an analgesic agent.

Mechanism of Action: Targeting the nNOS-NOS1AP Interaction

This compound is a putative small-molecule inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and its adaptor protein, nitric oxide synthase 1 adaptor protein (NOS1AP), also known as CAPON.[1] This interaction is downstream of the N-methyl-D-aspartate receptor (NMDAR) signaling pathway, which is critically involved in central sensitization and the development of chronic pain. By disrupting the nNOS-NOS1AP complex, this compound is thought to suppress downstream signaling cascades that contribute to inflammatory and neuropathic pain states, without the adverse motor side effects associated with direct NMDAR antagonists.[2][3][4]

G cluster_0 Neuron NMDAR NMDAR PSD95 PSD95 NMDAR->PSD95 Activation nNOS nNOS PSD95->nNOS Binding NOS1AP NOS1AP (CAPON) nNOS->NOS1AP Interaction MKK3 MKK3 NOS1AP->MKK3 Recruitment p38_MAPK p38 MAPK MKK3->p38_MAPK Activation p53 p53 p38_MAPK->p53 Phosphorylation Pain_Sensitization Pain Sensitization p38_MAPK->Pain_Sensitization ZLc002 This compound ZLc002->nNOS Inhibition of Interaction

Caption: Proposed signaling pathway of this compound in modulating pain.

Comparative Analgesic Effects in Preclinical Models

The analgesic properties of this compound have been evaluated in established mouse models of inflammatory and neuropathic pain. The following tables summarize its efficacy in comparison to other analgesics.

Formalin-Induced Inflammatory Pain

The formalin test is a widely used model of tonic chemical pain that encompasses two distinct phases: an acute, neurogenic phase (Phase 1) and a subsequent inflammatory phase (Phase 2).

Table 1: Comparison of Analgesic Effects in the Formalin Test in Mice

CompoundDose (mg/kg)RouteEffect on Phase 1Effect on Phase 2Reference
This compound 4i.p.No significant effectSignificant reduction in pain behavior[5]
This compound 10i.p.No significant effectSignificant reduction in pain behavior[5]
MK-801 0.1i.p.No significant effectSignificant reduction in pain behavior[5]
Morphine VariesVariesAntinociceptiveAntinociceptive[6]
Aspirin VariesVariesAntinociceptiveAntinociceptive[6]
Celecoxib 20i.p.No significant effectSignificant inhibition of pain behaviors[7]
Duloxetine 1-30i.p.Dose-dependent reductionDose-dependent reduction[8]
Chemotherapy-Induced Neuropathic Pain (CIPN)

Paclitaxel (B517696), a common chemotherapeutic agent, often induces peripheral neuropathy, a debilitating side effect. The paclitaxel-induced pain model in rodents is a key tool for evaluating potential treatments for CIPN.

Table 2: Comparison of Analgesic Effects in Paclitaxel-Induced Neuropathic Pain in Mice

CompoundDose (mg/kg)RouteEffect on Mechanical AllodyniaEffect on Cold AllodyniaReference
This compound 10i.p.AttenuatedAttenuated[1]
Gabapentin VariesVariesEffectiveEffective[9]
Duloxetine Variesi.p.EffectiveEffective[9]
Amitriptyline VariesVariesSignificant analgesia-[10]
Tramadol VariesVariesNear-complete analgesia-[10]
Fentanyl VariesVariesSignificantly reversed-[11]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Formalin-Induced Inflammatory Pain Model

This protocol is adapted from standard procedures used in preclinical pain research.[12][13][14]

G cluster_0 Experimental Workflow Acclimation Animal Acclimation Drug_Admin Drug Administration (this compound or Vehicle) Acclimation->Drug_Admin Formalin_Inj Formalin Injection (Subplantar) Drug_Admin->Formalin_Inj Observation Behavioral Observation (Licking/Flinching) Formalin_Inj->Observation Data_Analysis Data Analysis (Phase 1 & Phase 2) Observation->Data_Analysis

Caption: Workflow for the formalin-induced pain model.

Procedure:

  • Animals: Male C57BL/6J mice are typically used. Animals are acclimatized to the testing environment for several days before the experiment.

  • Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at the specified doses.

  • Formalin Injection: A dilute solution of formalin (typically 2.5% or 5%) is injected into the plantar surface of the mouse's hind paw.[7][14]

  • Behavioral Assessment: Immediately following the formalin injection, the animal is placed in an observation chamber. The cumulative time spent licking or flinching the injected paw is recorded.

  • Data Analysis: The observation period is divided into two phases: Phase 1 (typically the first 5-10 minutes) and Phase 2 (from approximately 15 to 60 minutes post-injection).[9][15] The total time spent exhibiting pain behaviors in each phase is calculated and compared between treatment groups.

Paclitaxel-Induced Neuropathic Pain Model

This protocol is based on established methods for inducing CIPN in rodents.[5][16][17][18]

G cluster_0 Experimental Workflow Baseline Baseline Nociceptive Testing Paclitaxel_Admin Paclitaxel Administration (Multiple Injections) Baseline->Paclitaxel_Admin Pain_Development Development of Neuropathy Paclitaxel_Admin->Pain_Development Drug_Admin Drug Administration (this compound or Vehicle) Pain_Development->Drug_Admin Nociceptive_Testing Post-Treatment Nociceptive Testing Drug_Admin->Nociceptive_Testing

Caption: Workflow for the paclitaxel-induced neuropathic pain model.

Procedure:

  • Animals: Male C57BL/6J mice are commonly used.

  • Baseline Testing: Before paclitaxel administration, baseline mechanical and thermal sensitivity are assessed using von Frey filaments and a cold plate test, respectively.

  • Paclitaxel Administration: Paclitaxel is administered intraperitoneally, often in a cumulative dosing regimen (e.g., 2 mg/kg on alternating days for a total of four doses).[19]

  • Development of Neuropathy: Pain-like behaviors, such as mechanical allodynia and cold allodynia, typically develop over several days to weeks following paclitaxel administration.

  • Drug Administration: Once neuropathy is established, this compound or a vehicle is administered.

  • Nociceptive Testing: Mechanical and thermal sensitivity are reassessed at various time points after drug administration to determine the analgesic effect. The paw withdrawal threshold (for mechanical allodynia) and paw withdrawal latency (for thermal allodynia) are the primary endpoints.

References

Safety Operating Guide

Prudent Disposal of (Rac)-ZLc-002: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(Rac)-ZLc-002, an inhibitor of the nNOS-NOS1AP interaction, is a valuable tool in research, particularly in studies related to inflammatory nociception and chemotherapy-induced neuropathic pain. [1] Proper handling and disposal are paramount to ensure laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established principles of chemical waste management provide a clear framework for its safe disposal. This guide offers a step-by-step approach for researchers, scientists, and drug development professionals.

Core Principles of Chemical Waste Management

The disposal of any chemical waste, including this compound, should adhere to the following fundamental principles:

  • Labeling: All waste containers must be clearly labeled with their contents.

  • Containment: Waste must be stored in sturdy, chemically resistant containers with secure closures.

  • Segregation: Incompatible wastes should never be mixed.

  • Regulations: All local and institutional regulations for hazardous waste disposal must be followed.

Quantitative Data for Disposal Planning

While specific quantitative data for this compound is not available, the following table outlines general guidelines for managing chemical waste in a laboratory setting.

ParameterGuidelineRationale
Waste Accumulation Limit Do not store more than 10 gallons of hazardous waste in the laboratory at any one time.[2]Minimizes risk in case of a spill or other incident.
Container Fill Level Fill containers no further than the shoulder to allow for expansion and prevent spills.Prevents over-pressurization and leakage.
Rinsate Collection The first rinse of a container that held a hazardous chemical must be collected as hazardous waste.[2]The initial rinse will contain significant residual amounts of the chemical.
Highly Toxic Chemical Rinsate For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected as hazardous waste.[2]Ensures thorough decontamination of containers that held substances with high acute toxicity.

Experimental Protocol: Standard Chemical Waste Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of this compound waste generated during laboratory experiments.

1. Risk Assessment:

  • Before handling this compound, conduct a risk assessment. In the absence of a specific SDS, treat it as a potentially hazardous substance.
  • Review general safety guidelines for handling chemical reagents.

2. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

3. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, weighing boats) in a designated, sealed, and clearly labeled solid waste container.
  • Liquid Waste: Collect liquid waste containing this compound (e.g., reaction mixtures, solvents) in a separate, sealed, and clearly labeled liquid waste container.
  • Do not mix with incompatible waste streams.
  • Use secondary containment for all liquid waste containers to mitigate spills.[2]
  • Sharps Waste: Dispose of any contaminated sharps (e.g., needles, pipette tips) in a designated sharps container.

4. Container Management:

  • Ensure all waste containers are made of a material compatible with the chemical waste.
  • Keep waste containers closed except when adding waste.[2]
  • Label each container with "Hazardous Waste" and the full chemical name: "this compound". List all other components of the waste mixture.

5. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.[3]

6. Disposal Request:

  • Once a waste container is full, schedule a pickup with your institution's Environmental Health and Safety (EHS) office.[2] Do not dispose of chemical waste down the drain or in the regular trash.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_segregation Waste Segregation cluster_management Container Management & Storage cluster_disposal Final Disposal start Start: Generate this compound Waste risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE risk_assessment->ppe is_solid Solid Waste? ppe->is_solid solid_waste Collect in Labeled Solid Waste Container is_solid->solid_waste Yes liquid_waste Collect in Labeled Liquid Waste Container is_solid->liquid_waste No container_management Keep Container Closed & in Secondary Containment solid_waste->container_management liquid_waste->container_management sharps_waste Dispose in Sharps Container is_full Container Full? sharps_waste->is_full storage Store in Designated Secure Area container_management->storage storage->is_full is_full->is_solid No, continue generation ehs_pickup Schedule EHS Waste Pickup is_full->ehs_pickup Yes end End: Waste Removed ehs_pickup->end

References

Essential Safety and Operational Guide for Handling (Rac)-ZLc-002

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides critical safety and logistical information for the handling and disposal of (Rac)-ZLc-002, an inhibitor of nNOS interaction with nitric oxide synthase 1 adaptor protein (NOS1AP).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on established safety protocols for potent, research-grade kinase inhibitors and other biologically active small molecules.[2][3] Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution, treating it as potentially hazardous.

Hazard Identification and Personal Protective Equipment (PPE)

Due to its nature as a potent, biologically active small molecule, this compound should be handled with stringent adherence to PPE protocols. A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory Activity Hand Protection Eye/Face Protection Respiratory Protection Body Protection Ventilation
Weighing and Aliquoting (Solid Form) Two pairs of nitrile gloves (double-gloving).[2]Chemical splash goggles.[2]NIOSH-approved N95 or higher-rated respirator.[2]Dedicated, disposable, or non-absorbent lab coat.[2]Certified chemical fume hood or powder containment hood.[2][3]
Solution Preparation and Handling Two pairs of nitrile gloves.[2]Chemical splash goggles or a face shield for splash risk.[2]Not generally required if handled in a fume hood.Standard laboratory coat.[2]Chemical fume hood.[2][3]
Cell Culture and In Vitro Assays Nitrile gloves.[2]Safety glasses with side shields.[2][3]Not generally required.Standard laboratory coat.[2][3]Class II biological safety cabinet.[2]
Waste Disposal Heavy-duty nitrile or butyl rubber gloves.[2]Chemical splash goggles.[2]Not generally required.Standard laboratory coat.[2]Well-ventilated area.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential to minimize exposure and ensure the integrity of the compound.

  • Designated Area: All work with this compound should be conducted in a designated and clearly marked area within the laboratory.

  • Preparation Environment: All manipulations of the solid compound and the preparation of concentrated solutions must be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[2][3]

  • Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust.[3]

  • Dissolution: When preparing solutions, slowly add the solvent to the vial containing the solid this compound.[3] Securely cap the vial and use a vortex or sonicator as needed to ensure complete dissolution.[3]

  • Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If dedicated equipment is not feasible, thoroughly decontaminate all items after use.

  • Personal Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.

Disposal Plan: Managing Contaminated Waste

All materials contaminated with this compound must be treated and disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[4]

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and any other disposable materials that have come into contact with the compound.[3] These items should be placed in a designated, sealed, and clearly labeled hazardous waste container.[3][4]

  • Liquid Waste: Unused solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.[3][4] Do not pour down the drain. [3]

  • Contaminated Sharps: Needles, syringes, and other contaminated sharps should be disposed of in a puncture-resistant sharps container that is clearly labeled for hazardous chemical waste.[4]

Visualized Workflow: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of Personal Protective Equipment (PPE) based on the intended laboratory procedure with this compound.

PPE_Selection_Workflow cluster_activities Laboratory Activity cluster_ppe Required PPE start Start: Handling this compound weighing Weighing/Aliquoting Solid start->weighing solution_prep Solution Preparation start->solution_prep cell_culture Cell Culture/In Vitro Assays start->cell_culture disposal Waste Disposal start->disposal ppe_high Full PPE: - Double Nitrile Gloves - Splash Goggles - N95+ Respirator - Dedicated Lab Coat - Fume Hood weighing->ppe_high ppe_medium Standard PPE + Enhanced Precautions: - Double Nitrile Gloves - Goggles/Face Shield - Lab Coat - Fume Hood solution_prep->ppe_medium ppe_low Basic PPE: - Nitrile Gloves - Safety Glasses - Lab Coat - Biosafety Cabinet cell_culture->ppe_low ppe_disposal Disposal PPE: - Heavy-Duty Gloves - Splash Goggles - Lab Coat disposal->ppe_disposal

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.